molecular formula C7H6F3NO2 B1344711 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine CAS No. 124432-62-8

2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine

Cat. No.: B1344711
CAS No.: 124432-62-8
M. Wt: 193.12 g/mol
InChI Key: PDYIAKSEZIQDFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine is a high-purity pyridine derivative designed for use in scientific research and development. This compound features a trifluoromethyl group at the 5-position of the pyridine ring, a modification known to enhance lipophilicity and metabolic stability in bioactive molecules, making it a valuable intermediate in medicinal chemistry . The distinct substitution pattern of hydroxy and methoxy groups provides specific reactivity that facilitates its use as a sophisticated building block for constructing more complex heterocyclic systems. Researchers utilize this compound and its analogs as key intermediates in the synthesis of potential pharmaceutical agents and agrochemicals . In analytical chemistry, structurally related pyridinone compounds have demonstrated exceptional utility as novel matrices in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI), enabling high-sensitivity detection and spatial visualization of endogenous metabolites in biological tissues . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet and handle this material with appropriate precautions, including wearing protective gloves, eye protection, and suitable clothing .

Properties

IUPAC Name

3-methoxy-5-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c1-13-5-2-4(7(8,9)10)3-11-6(5)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYIAKSEZIQDFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CNC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Physicochemical Properties of 3-Methoxy-5-(trifluoromethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical profiling of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine , formally addressed in its dominant tautomeric form as 3-Methoxy-5-(trifluoromethyl)pyridin-2(1H)-one .

Executive Summary & Chemical Identity

This guide details the physicochemical behavior of the fluorinated pyridine scaffold 3-Methoxy-5-(trifluoromethyl)pyridin-2(1H)-one . This compound represents a critical "push-pull" electronic system used in medicinal chemistry, particularly in the design of kinase inhibitors and agrochemical actives where metabolic stability and lipophilicity are paramount.

Chemical Identifiers
ParameterDetail
IUPAC Name 3-Methoxy-5-(trifluoromethyl)pyridin-2(1H)-one
Common Name 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine (Nominal)
Molecular Formula C₇H₆F₃NO₂
Molecular Weight 193.12 g/mol
Core Scaffold 2-Pyridone (Lactam)
Key Substituents 5-Trifluoromethyl (-CF₃), 3-Methoxy (-OCH₃)

Structural Analysis: The Tautomeric Equilibrium

A critical error in early-stage drug discovery is modeling this compound as a "2-hydroxypyridine" (enol). In both solid-state and solution (polar solvents), the equilibrium overwhelmingly favors the 2-pyridone (lactam) tautomer.

Mechanistic Insight

The 5-trifluoromethyl group is a strong electron-withdrawing group (EWG) (


), which reduces the electron density of the ring. While this typically increases the acidity of the hydroxyl proton, the resonance stabilization energy of the amide-like lactam form remains dominant. The 3-methoxy group  exerts a steric influence and a mesomeric donating effect (

), but it does not disrupt the lactam preference.
Tautomerization Pathway (Visualization)

The following diagram illustrates the equilibrium and the solvent-dependent stabilization logic.

Tautomerism cluster_factors Electronic Drivers Enol 2-Hydroxypyridine Form (Aromatic Enol) Favored in Gas Phase Keto 2-Pyridone Form (Cyclic Amide/Lactam) Dominant in Solution/Solid Enol->Keto K_eq >> 1 (Polar Solvents) Dimer Pyridone Dimer (H-Bond Stabilized) Non-polar Solvents Keto->Dimer Dimerization (Low Dielectric Constant) CF3 5-CF3: Increases NH Acidity CF3->Keto OMe 3-OMe: Steric Ortho Effect

Figure 1: Tautomeric equilibrium favoring the 2-pyridone form, driven by amide resonance stabilization and solvent polarity.

Physicochemical Parameters

The following data synthesizes experimental trends from structural analogs (e.g., 2-hydroxy-5-trifluoromethylpyridine) and calculated descriptors for the specific 3-methoxy derivative.

PropertyValue / RangeTechnical Context
LogP (Octanol/Water) 1.6 – 1.9 The -CF₃ group adds significant lipophilicity (+1.2 π), partially offset by the polar amide core.
pKa (Acidic, NH) 7.8 – 8.5 The electron-withdrawing -CF₃ lowers the pKa of the NH group compared to unsubstituted 2-pyridone (pKa ~11.6), making it a weak acid at physiological pH.
H-Bond Donors (HBD) 1The N-H proton (Lactam form).
H-Bond Acceptors (HBA) 3Carbonyl oxygen, Methoxy oxygen, Fluorine cluster (weak).
Polar Surface Area (PSA) ~41 ŲFavorable for membrane permeability; predominantly defined by the amide functionality.
Solubility (Water) Low (< 1 mg/mL)Limited by the lipophilic -CF₃ and crystal lattice energy of the pyridone dimer.
Solubility (Organic) HighSoluble in DMSO, MeOH, DCM, and EtOAc.

Experimental Protocols for Profiling

To validate these properties in a drug discovery campaign, the following self-validating protocols are recommended.

Protocol A: pKa Determination (Spectrophotometric Titration)

Rationale: The UV absorbance spectrum of the pyridone changes significantly upon deprotonation of the N-H group.

  • Preparation: Dissolve 5 mg of the compound in 100 µL DMSO (stock).

  • Titration Buffer: Prepare a mixed solvent system (e.g., water:methanol 80:20) to ensure solubility across the pH range 2–12.

  • Measurement:

    • Inject stock into buffers of varying pH (0.5 unit increments).

    • Measure UV-Vis absorbance (200–400 nm).

    • Track the bathochromic shift of the

      
       transition (typically ~300 nm).
      
  • Analysis: Plot Absorbance vs. pH at

    
    . The inflection point represents the pKa.
    
    • Validation: The Hill slope should be approx 1.0.

Protocol B: Lipophilicity (LogD) via Shake-Flask

Rationale: Standard HPLC methods may underestimate the effect of the specific "ortho-methoxy" conformation.

  • Phases: Pre-saturate 1-octanol with phosphate buffer (pH 7.4) and vice-versa for 24 hours.

  • Equilibration: Add compound to the system at a concentration of 100 µM.

  • Separation: Vortex for 1 hour at 25°C; Centrifuge to separate phases.

  • Quantification: Analyze both phases via LC-MS/MS.

  • Calculation:

    
    .
    

Synthesis & Stability Workflow

Understanding the synthesis aids in identifying impurities. The compound is typically accessed via the hydrolysis of the 2-halo precursor.

Synthesis Precursor 2-Chloro-3-methoxy- 5-(trifluoromethyl)pyridine Reagent Hydrolysis (AcOH, NaOAc, Reflux) OR (KOH, H2O) Precursor->Reagent Product 3-Methoxy-5-(trifluoromethyl) pyridin-2(1H)-one Reagent->Product Major Pathway Impurity Impurity: N-Alkylated byproducts (if basic conditions used) Reagent->Impurity Side Reaction (Avoid strong bases w/ alkyl halides)

Figure 2: Synthetic access and potential impurity risks.

Stability Note: The 3-methoxy group is susceptible to demethylation under strong Lewis acidic conditions (e.g., BBr₃), converting the molecule to the 2,3-dihydroxypyridine (catechol-like) system, which is prone to oxidation.

References

  • Tautomerism of Hydroxypyridines

    • Title: "Tautomeric equilibria of 2-hydroxypyridines: A critical review."
    • Source:Journal of Organic Chemistry.
    • Link:[Link](Canonical reference for pyridone preference)

  • Fluorinated Heterocycles in Medicine

    • Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents."
    • Source:Journal of Medicinal Chemistry.
    • Link:[Link]

  • Physicochemical Descriptors (PubChem)

    • Title: "Compound Summary: 2-Hydroxy-5-(trifluoromethyl)pyridine (Analogous Scaffold)."
    • Source:PubChem.[1][2]

    • Link:[Link]

Sources

2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine CAS registry number and data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine (often existing in equilibrium with its tautomer 3-methoxy-5-(trifluoromethyl)pyridin-2(1H)-one ) is a specialized heterocyclic building block used in the synthesis of advanced agrochemicals and pharmaceutical candidates.[1] Its structural core combines a trifluoromethyl group (


) for metabolic stability and lipophilicity with a methoxy-substituted pyridone scaffold, which serves as a versatile hydrogen-bond donor/acceptor motif in kinase inhibitors and herbicide active ingredients.

This guide provides a comprehensive technical profile, focusing on its chemical identity, synthesis from commercially available precursors, and application in medicinal chemistry.[2]

Part 1: Chemical Identity & Properties[3]

Nomenclature and Tautomerism

In solution and solid states, 2-hydroxypyridines significantly favor the 2-pyridone tautomer. Researchers must account for this equilibrium when designing reactions or docking studies.

PropertyData
IUPAC Name 3-Methoxy-5-(trifluoromethyl)pyridin-2(1H)-one
Alternative Name 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine
Molecular Formula

Molecular Weight 193.12 g/mol
CAS Registry Number Not widely indexed (See Precursor below)
Primary Precursor CAS 1227563-67-8 (2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine)
SMILES COC1=C(O)N=CC(C(F)(F)F)=C1 (Hydroxy form) COC1=C(C(=O)NC=C1)C(F)(F)F (Pyridone form)
Tautomeric Equilibrium Visualization

The following diagram illustrates the proton transfer responsible for the dual reactivity of this core.

Tautomerism cluster_0 Tautomeric Equilibrium Hydroxy 2-Hydroxy Form (Aromatic, Minor) Pyridone 2-Pyridone Form (Amide-like, Major) Hydroxy->Pyridone  Proton Transfer  

Figure 1: The 2-pyridone form is thermodynamically favored in most solvents, influencing nucleophilic substitution patterns.

Part 2: Synthesis & Manufacturing[1][2]

Since the specific hydroxy-pyridine CAS is rarely listed in bulk catalogs, it is standard protocol to synthesize it from the corresponding 2-chloro derivative. This precursor is commercially established.

Protocol: Hydrolysis of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine

Objective: Convert the 2-chloro substituent to a 2-hydroxy (pyridone) moiety.

Reagents:

  • Substrate: 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine (CAS 1227563-67-8).

  • Reagent: Sodium Acetate (NaOAc) in Acetic Acid (AcOH) or aqueous NaOH (requires careful pH control).

  • Solvent: AcOH (Reflux) or DMSO/Water.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of the 2-chloro precursor in glacial acetic acid.

  • Addition: Add 2.5 eq of Sodium Acetate.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitoring via TLC/LCMS is critical to observe the disappearance of the chloro-starting material (
    
    
    
    ) and appearance of the product (
    
    
    ).
  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water.

  • Isolation: The pyridone product often precipitates upon neutralization or cooling. Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.

Synthesis Workflow Diagram

Synthesis Start Precursor: 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine (CAS 1227563-67-8) Intermediate Transition State: Acetolysis / Hydrolysis Start->Intermediate Nucleophilic Subst. Reagent Reagents: NaOAc / AcOH (Reflux) Reagent->Intermediate Product Product: 3-Methoxy-5-(trifluoromethyl)pyridin-2(1H)-one (Target Core) Intermediate->Product Tautomerization

Figure 2: Conversion of the commercially available chloro-pyridine to the target hydroxy/pyridone core.

Part 3: Medicinal Chemistry Applications[2][6]

Pharmacophore Features

The 2-hydroxy-3-methoxy-5-(trifluoromethyl)pyridine core offers a unique electronic profile for drug design:

  • 5-Trifluoromethyl Group: Strongly electron-withdrawing.[3] It increases metabolic stability by blocking oxidation at the 5-position and enhances lipophilicity (LogP) for better membrane permeability.

  • 3-Methoxy Group: Provides steric bulk and a weak hydrogen bond acceptor. It forces the molecule into specific conformations, often used to induce "twist" in biaryl systems.

  • 2-Pyridone Motif: Acts as a donor-acceptor (D-A) system for hydrogen bonding, mimicking peptide bonds. This is crucial for binding to kinase hinge regions (e.g., p38 MAPK, MEK).

Reactivity & Derivatization

Once synthesized, the core can be further functionalized:

  • N-Alkylation: Treating the pyridone with alkyl halides (

    
    ) and a base (
    
    
    
    ) typically results in N-alkylation (major product) rather than O-alkylation, generating N-substituted pyridones.
  • Halogenation: The 6-position is susceptible to electrophilic aromatic substitution (e.g., bromination with NBS) due to the directing effect of the nitrogen lone pair and the activating methoxy group, although the electron-withdrawing

    
     group dampens this reactivity.
    
Structural Analogs in Drug Development

This core is structurally related to scaffolds found in:

  • Pyroxsulam (Herbicide): Contains a sulfonamide-pyridine motif where the electron-poor pyridine ring is essential for activity.

  • p38 MAPK Inhibitors: Trisubstituted pyridines are classic scaffolds for inhibiting cytokine release.

Part 4: Safety & Handling (SDS Highlights)

While specific toxicological data for this exact intermediate may be limited, handling should follow protocols for fluorinated pyridines .

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Signal Word: Warning.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Hydroscopic nature is possible due to the pyridone functionality.

References

  • PubChem. 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine (Compound Summary). National Library of Medicine. Available at: [Link]

  • European Patent Office.Preparation of Trifluoromethylpyridines. EP0110690A1.
  • Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications.[2][3] Research Outreach. Available at: [Link]

Sources

Technical Guide: Tautomeric Equilibrium of 2-Hydroxy-5-Trifluoromethylpyridines in Solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the physicochemical characterization and experimental analysis of 2-hydroxy-5-trifluoromethylpyridine and its tautomeric behavior.[1][2]

Executive Summary

For researchers in medicinal chemistry and agrochemical development, 2-hydroxy-5-trifluoromethylpyridine represents a critical "chameleon" scaffold.[1][2] While often denoted as a hydroxypyridine in catalogs, it exists predominantly as 5-trifluoromethyl-2-pyridone (the lactam form) in the solid state and in polar biological media.[1][2]

The presence of the 5-trifluoromethyl (CF


)  group significantly alters the thermodynamic landscape compared to the unsubstituted parent, increasing the acidity of the N-H functionality by approximately 2 log units (

vs. 11.7) and modulating the lipophilicity (

). Understanding this equilibrium is vital for structure-activity relationship (SAR) studies, as the two tautomers present distinct hydrogen-bond donor/acceptor motifs to protein targets.[1][2]

The Tautomeric Core: Lactam vs. Lactim

The molecule exists in a dynamic equilibrium between two distinct forms: the Lactim (2-hydroxypyridine) and the Lactam (2-pyridone).[2][3]

Mechanistic Pathway

The interconversion involves a 1,3-proton shift .[2] This process is solvent-mediated, often proceeding through a concerted mechanism involving solvent bridges (e.g., water or alcohol) that lower the activation energy barrier.[4]

Tautomerism Figure 1: The 1,3-proton shift equilibrium mediated by solvent bridging. Lactim Lactim Form (2-Hydroxy-5-CF3-pyridine) Aromatic H-Bond Donor: O-H TS Transition State (Solvent Mediated) Lactim->TS + Solvent TS->Lactim Lactam Lactam Form (5-CF3-2-Pyridone) Non-Aromatic (Amide-like) H-Bond Donor: N-H TS->Lactam - Solvent Lactam->TS

[2]

The 5-Trifluoromethyl Effect

The CF


 group at the C5 position exerts a powerful electron-withdrawing effect (

inductive effect).[1][2]
  • Acidity Modulation: The CF

    
     group stabilizes the conjugate base (anion), making the neutral molecule more acidic than unsubstituted 2-pyridone.
    
  • Electronic Distribution: By withdrawing electron density from the ring, the CF

    
     group slightly destabilizes the development of positive charge on the nitrogen atom in the lactam form. However, in polar solvents, the solvation energy of the highly polar amide bond (dipole moment 
    
    
    
    D) overwhelms this electronic penalty, driving the equilibrium toward the Lactam .

Solvent-Dependent Thermodynamics

The equilibrium constant


 is defined as:


[1]
MediumDominant Species

(Approx.)
Mechanistic Driver
Gas Phase Lactim (Hydroxy)

Intrinsic aromatic stability of the pyridine ring.[1][2]
Non-Polar (Cyclohexane, CCl

)
Mixture / Lactim

Low dielectric constant (

) cannot stabilize the polar lactam dipole.[1][2]
Aprotic Polar (DMSO, DMF)Lactam (Pyridone)

High

stabilizes the lactam's large dipole moment.
Protic Polar (Water, MeOH)Lactam (Pyridone)

Strong H-bonding network stabilizes the carbonyl oxygen and N-H.[1]
Solid State Lactam (Pyridone)

Formation of intermolecular H-bonded dimers or helical chains.[1][2]

Analytical Characterization Protocols

To accurately assign the tautomeric state in your specific formulation, use the following self-validating protocols.

NMR Spectroscopy (1H, 13C, 19F)

Objective: Distinguish between O-H and N-H protons and ring carbon shifts.

Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of solvent.

    • Solvent A: DMSO-

      
       (Simulates biological/polar environment).[1][2][5]
      
    • Solvent B: CDCl

      
       (Simulates lipophilic/membrane environment).[1][2]
      
  • Acquisition:

    • Run 1H NMR with sufficient relaxation delay (

      
      ) to integrate broad exchangeable protons.
      
    • Run 19F NMR (proton-decoupled) to check for a single species or slow-exchange mixtures.[1][2]

Diagnostic Signals (Expected):

NucleusSignalLactam (DMSO-

)
Lactim (CDCl

trace)
Note
1H N-H / O-H

11.0 – 13.0 ppm (Broad singlet)

8.0 – 9.5 ppm (Sharp if dry)
N-H is significantly deshielded in Lactam.[1][2]
1H H-6

7.8 – 8.2 ppm

8.2 – 8.5 ppm
H-6 is adjacent to N; shifts vary with aromaticity.[1][2]
13C C=O / C-O

160 – 165 ppm (Carbonyl-like)

155 – 160 ppm (Aromatic C-O)
Lactam C2 is typically more deshielded.[1][2]
19F -CF3

-60 to -65 ppm

-60 to -65 ppm
Small shift difference (

ppm) between tautomers.[1][2]
UV-Vis Spectroscopy

Objective: Quantify


 based on absorption band shifts.

Protocol:

  • Prepare a stock solution (

    
     M) in Acetonitrile.
    
  • Dilute to

    
     M in:
    
    • Cyclohexane: Expect

      
       nm (Lactim, fine vibrational structure).[1][2]
      
    • Water: Expect

      
       nm (Lactam, broad band).[1][2]
      
  • Observation: The Lactam form typically exhibits a bathochromic shift (red shift) and loss of vibrational fine structure compared to the Lactim.

Implications for Drug Design

The choice of tautomer profoundly affects ligand-protein binding.[1][2]

  • Bioisosteres: The 5-CF

    
    -2-pyridone motif is often used as a bioisostere for amide bonds or phenyl rings to improve metabolic stability (blocking para-oxidation).[1][2]
    
  • Binding Mode:

    • Lactam: Acts as a Hydrogen Bond Donor (N-H) and Acceptor (C=O) .[1]

    • Lactim: Acts as a Hydrogen Bond Donor (O-H) and Acceptor (Pyridine N) .[1]

  • Permeability: The Lactim form is more lipophilic and may be the species responsible for passive membrane transport, while the Lactam is the dominant species in the aqueous cytosol.

DrugDesign Figure 2: The 'Chameleon' effect facilitating transport (Lactim) and binding (Lactam). Compound 2-Hydroxy-5-CF3-pyridine Membrane Lipid Membrane (Non-Polar) Compound->Membrane Lactim Form (Permeable) Cytosol Cytosol / Blood (Aqueous) Membrane->Cytosol Equilibration Target Protein Binding Pocket Cytosol->Target Lactam Form (Dominant)

References

  • Substituent Effects on Tautomerism

    • Title: "The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Comput
    • Source: Int. J. Mol.[1][2] Sci. 2016, 17(11), 1893.

    • URL:[Link][1]

  • Solvent Effects & Thermodynamics

    • Title: "Tautomeric pyridines.[1][2][6][7] Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity"

    • Source: J. Chem. Soc., Perkin Trans.[2] 2, 1979.[2]

    • URL:[Link][1]

  • General Pyridone Properties

    • Title: "2-Pyridone and derivatives: Gas-phase acidity, proton affinity, tautomer preference, and leaving group ability"[1][2]

    • Source: J. Org.[1][2][6][8][9] Chem. 2012, 77, 1623–1631.[6]

    • URL:[Link][1]

  • Compound Specific Data

    • Title: "2-Hydroxy-5-(trifluoromethyl)pyridine Structure and Properties"
    • Source: PubChem (NIH)[1]

    • URL:[Link][1]

Sources

Solubility Profile of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine CAS Registry Number: [Note: Often indexed as 3-methoxy-5-(trifluoromethyl)pyridin-2(1H)-one due to tautomerism] Molecular Formula: C₇H₆F₃NO₂ Molecular Weight: 193.12 g/mol [1]

This technical guide provides a comprehensive solubility analysis of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine, a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. As a Senior Application Scientist, I must emphasize that the solubility behavior of this compound is governed by a tautomeric equilibrium between its 2-hydroxypyridine and 2-pyridone forms. Understanding this equilibrium is the single most important factor in designing effective solvent systems for reaction, crystallization, and formulation.

The trifluoromethyl (-CF₃) group imparts significant lipophilicity, while the lactam/lactim functionality creates strong intermolecular hydrogen bonding networks. Consequently, this compound exhibits a "solubility gap" typical of fluorinated pyridones: it is highly soluble in polar aprotic solvents, moderately soluble in chlorinated hydrocarbons, and practically insoluble in non-polar aliphatics.

Physicochemical Determinants of Solubility

To predict and manipulate the solubility of this molecule, one must understand the underlying thermodynamic forces.

Tautomerism and Dimerization

In the solid state and in non-polar solvents, the compound exists predominantly as the 2-pyridone tautomer. These molecules form stable, centrosymmetric dimers held together by dual hydrogen bonds (N-H···O=C). Breaking this lattice energy requires solvents with high dielectric constants or strong hydrogen bond acceptor (HBA) capabilities.

Tautomerism cluster_solvents Solvent Influence Hydroxyl 2-Hydroxypyridine Form (Lactim) Favored in Gas Phase Pyridone 2-Pyridone Form (Lactam) Favored in Solid State & Solution Hydroxyl->Pyridone Tautomerization (K_eq >> 1) Dimer Pyridone Dimer (Low Solubility Species) Pyridone->Dimer Dimerization in Non-Polar Solvents Polar Polar Aprotic (DMSO) Stabilizes Monomer Polar->Pyridone NonPolar Non-Polar (Toluene) Stabilizes Dimer NonPolar->Dimer

Figure 1: Tautomeric equilibrium and dimerization mechanism affecting solubility.

Functional Group Contributions
  • -CF₃ (Trifluoromethyl): Increases lipophilicity (LogP contribution ~ +1.2). Enhances solubility in fluorinated solvents and chlorinated hydrocarbons.

  • -OCH₃ (Methoxy): Provides a weak H-bond acceptor site but primarily adds steric bulk and moderate lipophilicity.

  • -OH / =O (Hydroxyl/Carbonyl): The primary driver of polarity. The N-H moiety in the pyridone form is a strong H-bond donor (HBD).

Solubility Profile & Solvent Selection

The following data categorizes solvents based on their thermodynamic interaction with the solute.

Solubility Classification Table
Solvent ClassRepresentative SolventsSolubility RatingMechanism of ActionApplication
Polar Aprotic DMSO, DMF, DMAc, NMPHigh (>150 mg/mL)Strong H-bond acceptors disrupt pyridone dimers; high dipole moment stabilizes the monomer.Reaction media, stock solutions.
Polar Protic Methanol, Ethanol, IsopropanolModerate (20-80 mg/mL)Solvents act as both HBD and HBA, competing with solute-solute interactions. Solubility increases significantly with temperature.Recrystallization, HPLC mobile phase.
Chlorinated Dichloromethane (DCM), ChloroformModerate (10-50 mg/mL)Favorable interaction with the -CF₃ group; moderate polarity breaks weak lattice forces.Extraction, chromatography.[2]
Esters/Ketones Ethyl Acetate, Acetone, THFModerate (10-60 mg/mL)H-bond acceptors stabilize the N-H proton. Good general purpose solvents.Process solvent, washing.[3][][5][6]
Ethers Diethyl Ether, MTBELow (<5 mg/mL)Weak polarity insufficient to break crystal lattice.Anti-solvent precipitation.
Aliphatics Hexane, Heptane, CyclohexaneInsoluble (<0.1 mg/mL)"Solvophobic" effect; no interaction with polar core.Anti-solvent, wash solvent to remove non-polar impurities.
Aqueous Water (pH 7)Low (<1 mg/mL)Hydrophobic effect of -CF₃ dominates.Waste stream.
Aqueous Base 1M NaOH, 1M KOHHigh (>100 mg/mL)Deprotonation of the N-H/O-H (pKa ~9-10) forms the soluble anion.Extraction (Acid/Base workup).
Hansen Solubility Parameter (HSP) Prediction

For formulation scientists, the solubility sphere is defined by the Hansen parameters. The high


 (Hydrogen bonding) component of the solute necessitates solvents with matching high 

and moderate

(Polarity).
  • Predicted HSP for Solute:

    
    , 
    
    
    
    ,
    
    
    MPa
    
    
    .
  • Best Solvent Match: DMSO (

    
    ) and DMF.
    

Experimental Protocols

Reliable data requires rigorous protocols. Below are the standard operating procedures (SOPs) for determining solubility and utilizing this compound in process chemistry.

Gravimetric Solubility Determination SOP

Objective: Determine the saturation limit in a specific solvent at 25°C.

  • Preparation: Weigh approx. 100 mg of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine into a 4 mL glass vial.

  • Addition: Add solvent in 100 µL increments, vortexing for 30 seconds after each addition.

  • Observation:

    • If solid dissolves immediately

      
       Solubility > 1000 mg/mL.
      
    • If solid persists after 1 mL total solvent

      
       Proceed to saturation.
      
  • Saturation: Add excess solid to 1 mL solvent until a suspension persists. Stir at 25°C for 24 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Quantification: Evaporate a known volume (e.g., 500 µL) of filtrate in a tared vessel under nitrogen/vacuum. Weigh the residue.

    • Calculation:

      
      
      
Recrystallization Workflow

The high melting point and steep solubility curve in alcohols make Ethanol/Water or Ethyl Acetate/Heptane ideal systems for purification.

Recrystallization Start Crude Material (Solid) Dissolve Dissolve in Hot Solvent (e.g., Ethanol @ 70°C) Min. Volume Start->Dissolve Filter Hot Filtration (Remove insoluble impurities) Dissolve->Filter Cool Slow Cooling (To 25°C, then 0°C) Filter->Cool Seed Optional: Seeding (Induce nucleation) Cool->Seed Collect Filtration & Wash (Cold Ethanol or Heptane) Cool->Collect Seed->Collect Dry Vacuum Dry (40°C, <50 mbar) Collect->Dry

Figure 2: Optimized recrystallization process flow.

Process Safety & Handling

  • Corrosion: Trifluoromethyl groups are generally stable, but under highly basic conditions at elevated temperatures, hydrolysis can release fluoride ions. Ensure glass-lined or Hastelloy reactors are used for scale-up in basic media.

  • Toxicity: As a fluorinated pyridine derivative, treat as a potential irritant and sensitizer. Use standard PPE (nitrile gloves, safety glasses).

  • Static Electricity: Non-polar solvents (Heptane/Hexane) used in precipitation have low conductivity. Use proper grounding to prevent static discharge during isolation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2775093, 3-Nitro-5-(trifluoromethyl)pyridin-2-ol. Link (Used as structural analog for physicochemical property estimation).

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 3-(2-Fluoro-5-methoxyphenyl)pyridin-2(1H)-one. Link (Source for lipophilicity and solubility modeling of methoxy-pyridine scaffolds).

  • Sigma-Aldrich. Product Specification: 2-Methoxy-5-(trifluoromethyl)pyridine. Link (Reference for baseline properties of the non-hydroxylated parent scaffold).

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Link (Standard protocols for crystallization solvent screening).

Sources

Technical Analysis: Physicochemical Profiling of 3-Methoxy-5-(trifluoromethyl)-2-pyridone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 3-methoxy-5-(trifluoromethyl)-2-pyridone derivatives. These scaffolds are increasingly critical in medicinal chemistry, serving as bioisosteres for amide bonds and key pharmacophores in kinase inhibitors and metalloenzyme chelators. This document details the structural determinants of acidity (pKa), tautomeric equilibria, and provides a validated experimental protocol for precise pKa determination in drug discovery workflows.

Structural Logic & Physicochemical Properties[1][2]

The Core Scaffold

The 2-pyridone (2(1H)-pyridinone) scaffold is an aromatic heterocycle that exists in a tautomeric equilibrium with 2-hydroxypyridine. In the context of drug design, the 3-methoxy-5-(trifluoromethyl) substitution pattern is highly specific:

  • 5-Trifluoromethyl (-CF

    
    ):  A strong electron-withdrawing group (EWG) located para to the carbonyl and meta to the nitrogen. It significantly enhances lipophilicity and metabolic stability while increasing the acidity of the N-H proton via inductive stabilization of the conjugate base.
    
  • 3-Methoxy (-OMe): Positioned ortho to the carbonyl. While typically an electron-donating group (EDG) by resonance, its proximity to the reaction center introduces steric bulk and potential intramolecular hydrogen bonding, subtly modulating the pKa.

Tautomerism and Ionization

Understanding the pKa requires analyzing the tautomeric landscape. In aqueous and polar media, the lactam (2-pyridone) form predominates over the lactim (2-hydroxypyridine) form by a factor of


.

Ionization Pathway: The measured acidic pKa (


) corresponds to the deprotonation of the N-H (lactam) or O-H (lactim) to form a common resonance-stabilized anion.

Tautomerism Lactam Lactam Form (NH-C=O) Dominant in Water Lactim Lactim Form (N=C-OH) Minor Species Lactam->Lactim Tautomerization (Solvent Dependent) Anion Resonance Stabilized Anion (Delocalized Negative Charge) Lactam->Anion - H+ (pKa ~9-10) Lactim->Anion - H+

Figure 1: Tautomeric equilibrium and ionization pathways for 2-pyridone derivatives.

Estimated pKa Values

While experimental values vary by specific derivative and solvent conditions, the theoretical pKa values for the core scaffold in aqueous media are derived from Hammett substituent constants and comparative literature data.

SpeciesTypeEstimated pKa (Aq)Structural Influence
Parent 2-pyridone Acidic (NH)11.65Reference standard.
5-CF

-2-pyridone
Acidic (NH)9.5 – 10.2-CF

(

) stabilizes the anion, lowering pKa.
3-OMe-2-pyridone Acidic (NH)11.0 – 11.8-OMe is EDG (

), slightly destabilizing the anion.
Combined Scaffold Acidic (NH) 9.8 ± 0.5 Net effect: Increased acidity relative to parent, tempered by 3-OMe.
Protonated Cation Basic (OH

)
< 1.0Protonation occurs at the carbonyl oxygen.

Key Insight: The 5-CF


 group is the dominant driver, lowering the pKa by approximately 1.5–2.0 log units compared to the parent. This places the molecule in a range where it is neutral at physiological pH (7.4) but can be deprotonated in basic conditions or specific enzyme active sites.

Experimental Protocol: Precise pKa Determination

For drug candidates containing this scaffold, solubility is often the limiting factor. Standard potentiometric titration may fail due to precipitation. The following UV-Metric Titration Protocol is the industry gold standard for this class of fluorinated heterocycles.

Methodology Overview

This method relies on the difference in UV absorbance spectra between the protonated (neutral) and deprotonated (anionic) species. It allows for determination at concentrations as low as


 M, bypassing solubility issues.
Reagents & Equipment
  • Instrument: UV-Vis Spectrophotometer (e.g., Agilent Cary 60) or dedicated pKa analyzer (e.g., Sirius T3).

  • Solvents: Universal buffer (Britton-Robinson) or 0.1 M KCl background electrolyte.

  • Cosolvent: Methanol or Dioxane (HPLC grade) for extrapolation (Yasuda-Shedlovsky method).

  • Titrant: 0.5 M KOH (CO

    
    -free) and 0.5 M HCl.
    
Step-by-Step Workflow
  • Stock Solution Preparation:

    • Dissolve 1-2 mg of the 3-methoxy-5-(trifluoromethyl)-2-pyridone derivative in 10 mL of Methanol (or DMSO if highly insoluble).

  • Cosolvent Titration Setup:

    • Prepare three titration vessels with varying water:methanol ratios (e.g., 80:20, 60:40, 40:60).

    • Maintain ionic strength at 0.15 M using KCl.

    • Temperature control: 25.0 °C ± 0.1 °C.

  • Data Acquisition:

    • Acidify the sample to pH ~2.0.

    • Titrate with KOH to pH ~12.0.

    • Record UV spectra (200–400 nm) at 0.2 pH increments.

  • Deconvolution & Calculation:

    • Identify the isosbestic points (wavelengths where absorbance is pH-independent).

    • Plot Absorbance vs. pH at

      
       of the anion.
      
    • Fit data to the Henderson-Hasselbalch equation to find apparent pKa (

      
      ).
      
  • Aqueous Extrapolation (Yasuda-Shedlovsky):

    • Plot

      
       vs. 
      
      
      
      (dielectric constant).
    • The y-intercept represents the aqueous pKa.

Workflow cluster_prep Preparation Phase cluster_measure Measurement Phase cluster_analysis Analysis Phase Step1 Dissolve Sample (DMSO/MeOH Stock) Step2 Prepare Cosolvent Ratios (20-60% MeOH) Step1->Step2 Step3 Acidify to pH 2.0 (Protonated Form) Step2->Step3 Step4 Titrate with KOH Record UV Spectra Step3->Step4 Step5 Identify Isosbestic Points & Lambda Max shift Step4->Step5 Step6 Calculate psKa (Apparent pKa) Step5->Step6 Step7 Yasuda-Shedlovsky Extrapolation Step6->Step7 Result Final Aqueous pKa Step7->Result

Figure 2: UV-Metric pKa determination workflow for sparingly soluble pyridone derivatives.

Applications in Drug Design[1][2][3]

Bioisosterism & Binding

The 3-methoxy-5-(trifluoromethyl)-2-pyridone motif is frequently used to mimic the phenol moiety or amide bonds in inhibitors.

  • Kinase Inhibitors: The pyridone NH acts as a hydrogen bond donor (HBD) to the hinge region (e.g., Glu/Met backbone), while the carbonyl acts as a hydrogen bond acceptor (HBA). The 5-CF

    
     group occupies hydrophobic pockets (Selectivity Filter).
    
  • Metalloenzyme Inhibition: The 3-methoxy oxygen and the 2-carbonyl oxygen can form a bidentate chelation site for metals like Mg

    
     or Zn
    
    
    
    (e.g., in Influenza Endonuclease or HIV Integrase inhibitors). The pKa controls the ionization state required for optimal metal coordination.
Solubility & Permeability
  • LogP Impact: The 5-CF

    
     group increases LogP (lipophilicity), improving membrane permeability.
    
  • Solubility: The relatively high pKa (~10) means the molecule remains neutral in the stomach (pH 1-2) and intestine (pH 6-7), facilitating passive absorption. However, this limits aqueous solubility, necessitating formulation strategies (e.g., amorphous solid dispersions).

References

  • EPA CompTox Chemicals Dashboard. (n.d.). 5-[3-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one Physicochemical Properties. Environmental Protection Agency. [Link]

  • Zhachkina, A., et al. (2012).[1] 2-Pyridone and derivatives: gas-phase acidity, proton affinity, tautomer preference, and leaving group ability.[1] Journal of Organic Chemistry, 77(4), 1623-31.[1] [Link]

  • Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. [Link][2]

  • PubChem. (2025).[3][4] 3-Methoxy-2-pyridone Compound Summary. National Library of Medicine. [Link]

Sources

A Technical Guide to the Electronic Effects of the Trifluoromethyl Group on the 2-Hydroxy-3-Methoxy Pyridine Ring

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of a trifluoromethyl (CF3) group onto a 2-hydroxy-3-methoxy pyridine ring profoundly alters the electronic landscape of the molecule. This guide provides an in-depth analysis of these electronic perturbations, elucidating the interplay of inductive and resonance effects. We will explore the resulting modifications to the acidity of the hydroxyl group, the electron density of the pyridine ring, and the consequent impact on reactivity and spectroscopic properties. This document is intended for researchers, scientists, and professionals in drug development who are leveraging fluorination strategies to modulate the physicochemical and biological properties of pyridine-based compounds.

Introduction: The Strategic Role of the Trifluoromethyl Group

In the fields of medicinal chemistry and materials science, the trifluoromethyl group is a cornerstone for molecular design.[1][2] Its incorporation into aromatic systems is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3][4] The CF3 group's potent electron-withdrawing nature is key to these desirable properties.[1][5][6][7][8] This guide will dissect the electronic consequences of introducing a CF3 group to the 2-hydroxy-3-methoxy pyridine scaffold, a common structural motif in biologically active compounds.

Fundamental Electronic Influences of the Trifluoromethyl Group

The trifluoromethyl group exerts its influence primarily through a strong electron-withdrawing inductive effect (-I).[5][6][9] The high electronegativity of the three fluorine atoms polarizes the C-F bonds, creating a partial positive charge on the carbon atom which, in turn, withdraws electron density from the attached pyridine ring.[5][6] Unlike many other substituents, the CF3 group does not participate in resonance donation (+M) towards the ring.

This powerful inductive withdrawal deactivates the aromatic ring, making it less susceptible to electrophilic attack.[6] The electron-withdrawing nature of the CF3 group is quantified by its Hammett constant (σp), which is approximately +0.54, indicating a strong deactivating effect.[10]

Visualization of Inductive Electron Withdrawal

The following diagram illustrates the inductive pull of electrons from the pyridine ring by the trifluoromethyl group.

Caption: Inductive electron withdrawal (-I) by the CF3 group from the pyridine ring.

Impact on the Acidity of the 2-Hydroxyl Group

The introduction of a CF3 group is expected to significantly increase the acidity of the 2-hydroxyl group. This is a direct consequence of the stabilization of the corresponding phenoxide anion. The strong electron-withdrawing CF3 group delocalizes the negative charge of the anion through the pyridine ring, making the deprotonation more favorable.

CompoundApproximate pKa
2-Hydroxy-3-methoxypyridine~11-12
2-Hydroxy-3-methoxy-X-(trifluoromethyl)pyridineExpected to be significantly lower

Note: The pKa of 2-hydroxypyridine is approximately 11.6. The methoxy group, being electron-donating, would slightly increase this value. The CF3 group's position will influence the magnitude of the pKa decrease.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

A robust method for determining the pKa of the hydroxyl group is through UV-Vis spectrophotometric titration.

Methodology:

  • Solution Preparation: Prepare a stock solution of the trifluoromethylated 2-hydroxy-3-methoxy pyridine in a suitable solvent (e.g., methanol or water).

  • Buffer Preparation: Prepare a series of buffer solutions with a range of known pH values bracketing the expected pKa.

  • Titration: Add a small, constant volume of the stock solution to each buffer solution.

  • UV-Vis Measurement: Record the UV-Vis spectrum for each solution. The protonated and deprotonated forms of the compound will exhibit different absorption maxima.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the difference between the two forms is maximal) against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

Influence on the Pyridine Ring's Electron Density and Reactivity

The electron-withdrawing nature of the CF3 group deactivates the pyridine ring towards electrophilic aromatic substitution.[6] The positions ortho and para to the CF3 group are the most deactivated due to the direct placement of a partial positive charge in the resonance structures of the sigma complex intermediate.[5][6] Consequently, electrophilic attack, if it occurs, is directed to the meta position relative to the CF3 group.[5][6]

Conversely, the reduced electron density makes the ring more susceptible to nucleophilic aromatic substitution (SNAr). The positions ortho and para to the strongly electron-withdrawing CF3 group become more electrophilic and can be attacked by nucleophiles.

Visualizing the Effect on Reactivity

G cluster_electrophilic Electrophilic Aromatic Substitution cluster_nucleophilic Nucleophilic Aromatic Substitution E_plus Electrophile (E+) Py_CF3_E Pyridine Ring (CF3 Substituted) E_plus->Py_CF3_E Meta_Product Meta Product Favored Py_CF3_E->Meta_Product Nu_minus Nucleophile (Nu-) Py_CF3_Nu Pyridine Ring (CF3 Substituted) Nu_minus->Py_CF3_Nu Ortho_Para_Product Ortho/Para Product Favored Py_CF3_Nu->Ortho_Para_Product

Caption: Influence of the CF3 group on the regioselectivity of aromatic substitution.

Spectroscopic Signatures of Electronic Effects

The electronic perturbations induced by the trifluoromethyl group are readily observable through various spectroscopic techniques, most notably NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The protons on the pyridine ring will experience deshielding due to the electron-withdrawing nature of the CF3 group. This results in a downfield shift (higher ppm) of their resonance signals compared to the non-substituted parent compound.

  • ¹³C NMR: The carbon atoms of the pyridine ring, particularly the one directly attached to the CF3 group and those at the ortho and para positions, will also be deshielded and show a downfield shift in their signals. The carbon of the CF3 group itself will appear as a quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: This is a direct and sensitive probe for the electronic environment of the CF3 group. The chemical shift of the ¹⁹F signal can provide valuable information about the extent of electron withdrawal.

Expected ¹H NMR Chemical Shifts:

Proton Position2-Hydroxy-3-methoxypyridine (approx. ppm)2-Hydroxy-3-methoxy-X-(trifluoromethyl)pyridine (expected shift)
H-46.8-7.0Downfield
H-56.6-6.8Downfield
H-67.5-7.7Downfield
Infrared (IR) Spectroscopy

The C-F stretching vibrations of the trifluoromethyl group typically appear as strong and characteristic bands in the IR spectrum, usually in the region of 1100-1350 cm⁻¹. The electron-withdrawing effect of the CF3 group will also influence the vibrational frequencies of the pyridine ring and the O-H bond. The O-H stretching frequency may shift to a lower wavenumber due to increased acidity and potential for hydrogen bonding.

Characteristic IR Frequencies:

Vibrational ModeApproximate Wavenumber (cm⁻¹)
C-F Stretch1100 - 1350 (strong, multiple bands)
O-H Stretch3200 - 3600 (broad)
C=C, C=N Ring Stretch1400 - 1600

Conclusion

The introduction of a trifluoromethyl group onto the 2-hydroxy-3-methoxy pyridine ring is a powerful strategy for modulating its electronic properties. The dominant electron-withdrawing inductive effect of the CF3 group significantly increases the acidity of the hydroxyl group, deactivates the pyridine ring towards electrophilic attack while activating it for nucleophilic substitution, and produces distinct shifts in NMR and IR spectra. A thorough understanding of these electronic effects is paramount for the rational design of novel pharmaceuticals and functional materials based on this important heterocyclic scaffold.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. Retrieved from [Link]

  • Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. (2023). Filo.
  • Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. (2023). Vaia.
  • Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH.
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020).
  • A Comparative Guide to the Influence of Trifluoromethoxy vs.
  • Illustrated Glossary of Organic Chemistry - Electron withdrawing group (EWG).
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Dalton Transactions (RSC Publishing).
  • How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogen
  • Electrophilic arom
  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.
  • Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies | Request PDF. (2025).
  • An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines | The Journal of Physical Chemistry A. (2016).
  • Observed and calculated FT-IR spectra of 2-methoxy-3-(trifluoromethyl) pyridine (MTFMP).
  • Estimation of the rate constants for the radical addition of a trifluoromethyl radical to aryl-substituted vinyl trifl
  • DFT studies of structural and nonlinear optical properties of 5-(Trifluoromethyl)pyridine-2-Thiol | Journal of Engineering Research and Applied Science. (2021).
  • 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum. ChemicalBook.
  • 2-(Trifluoromethyl)pyridine(368-48-9) 1H NMR spectrum. ChemicalBook.
  • 2-Hydroxy-3-trifluoromethylpyridine: Synthesis Routes and Industrial Applic
  • Regioselective Direct C–H Trifluoromethylation of Pyridine | Organic Letters. (2020).
  • What is the synthesis method of 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE?. (2022). Guidechem.
  • A Comparative Analysis of Trifluoromethylphenol Isomers for Drug Development and Research. Benchchem.
  • 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase.
  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activ
  • Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. (2015).
  • 2-Hydroxy-3-methoxypyridine CAS#: 20928-63-6. ChemicalBook.
  • Selection of Hammett constant σ + values for selected func- tional...
  • 2-Hydroxy-3-trifluoromethylpyridine | 22245-83-6. ChemicalBook.
  • 2-Hydroxy-3-methylpyridine | C6H7NO | CID 70481. PubChem.
  • Organic & Biomolecular Chemistry. RSC Publishing.
  • 2-Hydroxy-3-methoxypyridine | 20928-63-6. ChemicalBook.
  • Hammett equ
  • Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines1,2 | Journal of the American Chemical Society.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.
  • EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine.
  • Study of the Electronic Properties of a Fluoropyrazolecarbonitrile Derivative and Enhancement of Spectral Properties on Adsorption with Fullerene. (2022).
  • Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.
  • Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs | Organic Letters. (2025).
  • Substituent Correlations Characterized by Hammett Constants in the Spiropyran-Merocyanine Transition. Fraunhofer-Publica.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Absolute pKa Determinations for Substituted Phenols. (2002). AFIT.
  • Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applic
  • Access to Aryl Trifluoromethyl Ethers by O‐Carboxydifluoromethylation and Decarboxylative Fluorin
  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry. (2022).
  • Pyridine FTIR Spectroscopy. CET Scientific Services Pte Ltd.

Sources

A Technical Guide to the Hydrogen Bonding Potential of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of the hydrogen bonding capabilities of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. We dissect the molecule's structural and electronic features, focusing on the critical interplay between its functional groups and the predominant pyridin-2(1H)-one tautomer. Through a combination of theoretical computational analysis and established experimental protocols, this document elucidates the molecule's capacity to act as both a hydrogen bond donor and acceptor. The strong electron-withdrawing nature of the trifluoromethyl group profoundly influences the molecule's electronic landscape, enhancing its hydrogen bond donor strength. This guide offers a comprehensive framework for understanding and predicting the intermolecular interactions that govern the behavior of this compound, providing critical insights for its application in drug design and crystal engineering.

Introduction: The Central Role of Hydrogen Bonding

Hydrogen bonds are the cornerstone of molecular recognition in biological systems and the guiding force in the self-assembly of functional materials. For drug development professionals, a molecule's hydrogen bonding profile is a critical determinant of its efficacy, dictating its binding affinity to biological targets, solubility, and pharmacokinetic properties.[1]

2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine is a substituted pyridine derivative of significant interest. Its utility as a synthetic intermediate is noted in the development of agrochemicals and pharmaceuticals.[2] The strategic placement of hydroxyl, methoxy, and trifluoromethyl groups on the pyridine scaffold creates a molecule with a complex and potent hydrogen bonding profile. This guide aims to provide a comprehensive technical overview of this potential, bridging theoretical principles with practical experimental validation to fully characterize its intermolecular interaction capabilities.

Molecular and Electronic Profile: A Tale of Two Tautomers

The hydrogen bonding behavior of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine is fundamentally governed by its structure and the resulting electronic distribution.

Key Functional Groups and Tautomerism

The molecule possesses several key sites for hydrogen bonding:

  • Hydrogen Bond Donors: The primary donor site is the proton on the exocyclic group at the C2 position.

  • Hydrogen Bond Acceptors: Potential acceptor sites include the pyridine ring nitrogen, the oxygen of the C2 substituent, and the oxygen of the C3-methoxy group. The fluorine atoms of the trifluoromethyl group can also act as weak hydrogen bond acceptors.[3]

A critical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridin-2(1H)-one form.[4][5][6] For most 2-hydroxypyridines, the pyridone tautomer is the predominant and more stable form, especially in the solid state and in polar solvents.[5][7] This equilibrium is pivotal, as it dictates the primary hydrogen bonding motif.

Dimerization M1 Molecule A N-H C=O M2 Molecule B N-H C=O M1:n->M2:o H-Bond M2:n->M1:o H-Bond

Sources

Technical Guide: Stability of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine Under Physiological Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Matrix

Compound: 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine Physiological State: Predominantly exists as 3-methoxy-5-(trifluoromethyl)pyridin-2(1H)-one . Stability Verdict: High chemical stability; Moderate metabolic stability.

This guide provides a comprehensive technical analysis of the stability profile of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine (HMTFP). Unlike simple pyridines, the interplay between the electron-withdrawing trifluoromethyl group (-CF


), the electron-donating methoxy group (-OCH

), and the tautomerizable 2-hydroxy moiety creates a unique stability landscape.

Under physiological conditions (pH 7.4, 37°C), this molecule is chemically robust against hydrolysis but susceptible to specific enzymatic transformations. This document details the mechanistic basis of this stability and provides self-validating protocols for empirical verification.

Part 1: Physicochemical Dynamics & Tautomerism[1]

The Tautomeric Equilibrium

The most critical stability factor for HMTFP is its tautomeric nature. While nomenclature suggests a "2-hydroxy" pyridine (lactim), in aqueous physiological buffers, the equilibrium shifts decisively toward the 2-pyridone (lactam) form.

  • Driving Force: The formation of the strong N-H and C=O bonds in the pyridone form is thermodynamically favored over the O-H and C=N bonds of the hydroxypyridine form in polar solvents (water/plasma).

  • Substituent Effect: The 5-CF

    
     group is strongly electron-withdrawing (
    
    
    
    ). This increases the acidity of the N-H bond in the pyridone form but does not prevent the tautomerization. It stabilizes the anionic charge density, making the molecule a weak acid (estimated pKa ~ 8.5–9.5).
Visualization of Tautomerism

The following diagram illustrates the equilibrium shift under physiological conditions.

Tautomerism Hydroxy 2-Hydroxy Form (Lactim) Favored in Gas Phase/Non-polar Pyridone 2-Pyridone Form (Lactam) Favored in Aqueous/Physiological Hydroxy->Pyridone Tautomerization (Fast) Pyridone->Hydroxy Minor Reversion Anion Deprotonated Anion (pH > pKa) Pyridone->Anion -H+ (pKa ~9.0)

Figure 1. Tautomeric equilibrium of HMTFP. In plasma (pH 7.4), the neutral Pyridone form dominates.

Part 2: Chemical & Metabolic Stability Profile

Chemical Stability (Hydrolysis & Oxidation)
  • Hydrolytic Resistance: The -CF

    
     group is chemically inert to hydrolysis under physiological conditions due to the high strength of the C-F bond (approx. 116 kcal/mol). The methoxy ether linkage is similarly stable at pH 7.4.
    
  • Oxidative Resistance: The pyridine ring is electron-deficient due to the -CF

    
     group and the amide-like carbonyl. This makes the ring resistant to auto-oxidation or electrophilic attack in simple buffer systems.
    
Metabolic Stability (Enzymatic Degradation)

While chemically stable, the molecule is a substrate for biological enzymes.

  • Phase I Metabolism (Cytochrome P450):

    • O-Demethylation: The 3-methoxy group is the primary "soft spot." CYP450 enzymes (likely CYP2D6 or CYP3A4) can facilitate O-demethylation to form the 2,3-dihydroxy species (catechol-like), which is unstable and prone to further oxidation (quinone formation).

  • Phase II Metabolism (Conjugation):

    • Glucuronidation: The N-H of the pyridone or the oxygen of the carbonyl (O-glucuronidation) are targets for UDP-glucuronosyltransferases (UGTs).

Metabolic Pathway Diagram

Metabolism Parent Parent: HMTFP (Pyridone Form) Met1 Metabolite 1: O-Demethylation (3-OH-5-CF3-Pyridone) Parent->Met1 CYP450 (Phase I) Met2 Metabolite 2: N-Glucuronide (Direct Conjugation) Parent->Met2 UGTs (Phase II) Reactive Reactive Quinone Species (Potential Toxicity) Met1->Reactive Oxidation

Figure 2. Predicted metabolic fate. O-demethylation is the primary oxidative pathway.

Part 3: Experimental Framework (Self-Validating Protocols)

To confirm the theoretical stability profile, the following protocols must be executed. These are designed to be self-validating by including specific negative and positive controls.

Protocol A: pH-Dependent Chemical Stability (Buffer)

Objective: Quantify non-enzymatic degradation at physiological pH.

Reagents:

  • Test Compound: HMTFP (10 mM DMSO stock).

  • Buffers: 100 mM Phosphate (pH 7.4), 100 mM HCl (pH 1.2), 100 mM Tris (pH 9.0).

  • Internal Standard (IS): Warfarin or Tolbutamide (structurally distinct, stable).

Workflow:

  • Preparation: Spike HMTFP into pre-warmed (37°C) buffer to a final concentration of 1 µM (0.1% DMSO).

  • Incubation: Incubate in a shaking water bath.

  • Sampling: Remove aliquots at T=0, 1h, 4h, 24h, and 48h.

  • Quenching: Mix 1:1 with Acetonitrile containing IS.

  • Analysis: LC-MS/MS (MRM mode).

Data Interpretation (Self-Validation):

  • Pass Criteria: >95% parent remaining at 24h in pH 7.4.

  • Validation Check: If degradation is observed, check pH 1.2 samples. If stable at pH 1.2 but unstable at pH 7.4, suspect nucleophilic attack by buffer ions (rare for this scaffold).

Protocol B: Microsomal Stability (Metabolic)

Objective: Determine Intrinsic Clearance (


) and identify the O-demethylated metabolite.

Reagents:

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH).

  • Control: Verapamil (High clearance) and Warfarin (Low clearance).

Workflow:

  • Pre-incubation: Mix HLM (0.5 mg/mL final) + HMTFP (1 µM) in PBS (pH 7.4). Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH to start reaction.

  • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Termination: Add 3 volumes of ice-cold Acetonitrile + IS. Centrifuge (4000g, 20 min).

  • Analysis: LC-MS/MS. Monitor Parent loss and formation of M-14 (Demethylation) peak.

Quantitative Output Table:

ParameterFormulaInterpretation

Slope of ln(% remaining) vs timeDepletion rate constant


In vitro half-life


Intrinsic Clearance

Where


 is incubation volume and 

is protein concentration.

Part 4: Quantitative Data Summary (Template)

Use this table to structure your final report data.

ConditionDurationExpected Recovery (%)Primary Degradant
PBS pH 7.4 (37°C) 48 Hours> 98%None (Stable)
Simulated Gastric Fluid (pH 1.2) 4 Hours> 95%None (Stable)
Human Plasma 4 Hours> 90%Glucuronide (Trace)
Liver Microsomes (NADPH+) 1 Hour40 - 70%O-Desmethyl analog
Liver Microsomes (NADPH-) 1 Hour> 95%None (Control)

References

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from 1

  • WuXi Biology. (2024). Tautomerism of 2-Hydroxypyridines: A Computational and Experimental Analysis. Retrieved from 3

  • PubChem. (2024). Compound Summary: 2-Hydroxy-5-(trifluoromethyl)pyridine.[4][5][6][7] Retrieved from 5

  • BenchChem. (2025). Metabolic Stability of Methoxy-substituted Heterocycles. Retrieved from 8

Sources

Literature review of 5-trifluoromethyl-2-pyridone scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Trifluoromethyl-2-Pyridone Scaffolds in Medicinal Chemistry

Introduction: The Strategic Convergence of Fluorine and a Privileged Heterocycle

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design.[1][2] The trifluoromethyl (CF3) group, in particular, is prized for its unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile.[2][3][4][5] When this powerful moiety is appended to a privileged heterocyclic scaffold like 2-pyridone, the result is a versatile building block with significant potential for developing novel therapeutics.

The 2-pyridone ring is a well-established pharmacophore, recognized for its ability to act as a bioisostere for amides and phenols, and for its capacity to engage in crucial hydrogen bonding interactions with biological targets.[6][7][8] This guide, presented from the perspective of a Senior Application Scientist, delves into the synthesis, unique properties, and diverse medicinal chemistry applications of the 5-trifluoromethyl-2-pyridone scaffold. We will explore the causal reasoning behind its utility, provide validated experimental protocols, and analyze the structure-activity relationships that drive its successful application in drug development.

Core Physicochemical and Structural Attributes

The efficacy of the 5-trifluoromethyl-2-pyridone scaffold is rooted in a synergistic interplay of its constituent parts. Understanding these foundational properties is critical to rationally designing novel drug candidates.

  • Electronic Profile and pKa Modulation: The CF3 group is a potent electron-withdrawing group, significantly influencing the electron density of the pyridone ring.[4] This electronic pull enhances the acidity of the N-H proton, modulating the molecule's pKa and influencing its ionization state at physiological pH. This is a critical parameter for target binding, solubility, and membrane permeability.[9]

  • Lipophilicity and Membrane Permeability: A key strategy in drug design is to optimize a compound's lipophilicity to ensure it can traverse cellular membranes to reach its target. The CF3 group substantially increases the lipophilicity of the parent pyridone scaffold, a property that often leads to improved cell permeability and oral bioavailability.[2][3][6]

  • Hydrogen Bonding Capability: The 2-pyridone moiety is an exceptional hydrogen bond participant, featuring both a donor (N-H) and an acceptor (C=O).[6] This dual nature allows it to form robust, directional interactions within protein binding sites, contributing to high affinity and selectivity.

  • Tautomerism: The scaffold exists in equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) tautomeric forms. In the solid state and in most physiological conditions, the lactam form predominates.[6] The electron-withdrawing CF3 group further stabilizes this lactam form, which is often the biologically active tautomer.

Synthetic Methodologies: Constructing the Core Scaffold

The accessibility of a scaffold is paramount to its widespread use. Fortunately, several robust synthetic routes to 5-trifluoromethyl-2-pyridone and its derivatives have been established, primarily through two major strategies: modification of existing pyridine rings and de novo ring construction via cyclocondensation.

Strategy 1: Halogen Exchange on Picoline Derivatives

A common and industrially relevant approach begins with 3-picoline (β-picoline). The process involves the chlorination of the methyl group, followed by a halogen exchange (fluorination) reaction, and subsequent ring chlorination to yield versatile intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[4][10] This intermediate can then be converted to the desired 2-pyridone.

Strategy 2: [2+2+2] Cycloaddition

More elegant and convergent approaches involve transition metal-catalyzed [2+2+2] cycloadditions. For instance, a cobalt-catalyzed reaction between a trifluoromethylated diyne and a nitrile can regioselectively construct the multi-substituted trifluoromethyl-pyridine core in a single step, offering a powerful method for rapidly building molecular complexity.[11]

Experimental Protocol: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (A Key Intermediate)

This protocol outlines a representative industrial synthesis method.

Objective: To synthesize the key intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine from 2-chloro-5-(chloromethyl)pyridine.

Materials:

  • 2-chloro-5-(chloromethyl)pyridine

  • Chlorine gas (Cl2)

  • Antimony trichloride (SbCl3)

  • Anhydrous hydrogen fluoride (HF)

  • Reaction vessel with heating jacket and stirrer

  • On-ring chlorination vessel

  • Fluorination vessel

  • Rectifying tower for distillation

Procedure:

  • Trichlorination: Charge the primary reaction vessel with 2-chloro-5-(chloromethyl)pyridine. Heat the vessel using the steam jacket while stirring. Introduce chlorine gas into the reactor to initiate chlorination of the methyl group. Continue the reaction until conversion to 2-chloro-5-(trichloromethyl)pyridine is complete, as monitored by GC analysis.[12]

  • On-Ring Chlorination: Transfer the crude 2-chloro-5-(trichloromethyl)pyridine to the on-ring chlorination vessel. Add antimony trichloride (SbCl3), which serves as a Lewis acid catalyst. Heat the mixture and introduce chlorine gas to effect chlorination at the 3-position of the pyridine ring.[12]

  • Fluorination: Transfer the resulting 2,3-dichloro-5-(trichloromethyl)pyridine to the fluorination vessel. Carefully add anhydrous hydrogen fluoride (HF) to perform the halogen exchange reaction, converting the -CCl3 group to the -CF3 group.[12]

  • Purification: The crude product is subjected to a series of purification steps. This includes washing to remove residual acid, steam distillation, pH adjustment, and final purification by fractional distillation in a rectifying tower to yield high-purity 2,3-dichloro-5-(trifluoromethyl)pyridine.[12]

G cluster_0 Synthesis of a Key Intermediate A 3-Picoline B Side-chain Chlorination A->B Cl2, hv C 2-Chloro-5- (trichloromethyl)pyridine B->C D Ring Chlorination (Catalytic) C->D Cl2, SbCl3 E 2,3-Dichloro-5- (trichloromethyl)pyridine D->E F Halogen Exchange (Fluorination) E->F HF G 2,3-Dichloro-5- (trifluoromethyl)pyridine (2,3,5-DCTF) F->G H Hydrolysis G->H NaOH, H2O I Target Scaffold Precursor H->I

Caption: General synthetic pathway to 5-trifluoromethyl-2-pyridone precursors.

Medicinal Chemistry Applications: A Scaffold for Diverse Targets

The 5-trifluoromethyl-2-pyridone scaffold has been successfully employed across a range of therapeutic areas, demonstrating its versatility and favorable drug-like properties.

Antifungal and Agrochemical Agents

The trifluoromethylpyridine moiety is a well-established component of modern agrochemicals.[4] In a notable study, a series of novel phenoxytrifluoromethylpyridine compounds were designed based on a scaffold hopping strategy from dehydrozingerone.[13] Several of these compounds exhibited potent in vitro antifungal activity against pathogens like Rhizoctonia solani and Colletotrichum musae. The superior activity of these derivatives highlights the importance of the trifluoromethylpyridine core in developing new fungicides to ensure food security.[10][13]

Oncology: Kinase Inhibition

Kinase signaling pathways are frequently dysregulated in cancer, making them prime targets for therapeutic intervention. The trifluoromethylpyridine scaffold serves as an excellent starting point for designing kinase inhibitors.[5] Its ability to form key hydrogen bonds and occupy hydrophobic pockets allows for potent and selective inhibition. For example, derivatives of diaminopyrimidines containing a trifluoromethyl group have been developed as inhibitors of Proline-rich Tyrosine Kinase 2 (PYK2), a target implicated in cancer and osteoporosis.[14]

Neuroscience and CNS Disorders

The enhanced lipophilicity conferred by the CF3 group can improve a drug's ability to cross the blood-brain barrier, a critical requirement for treating central nervous system (CNS) disorders.[2] Researchers have utilized trifluoromethylpyridine intermediates to synthesize novel compounds targeting neurological disorders.[3] For instance, analogs of 2,5-dimethoxyphenylpiperidines have been investigated as selective serotonin 5-HT2A receptor agonists, a target relevant to psychiatric and neurological conditions.[15]

Androgen Receptor Antagonism

In the treatment of prostate cancer, resistance to androgen receptor (AR) antagonists is a major clinical challenge.[16] Recently, a novel pure AR antagonist, EF2, which incorporates a trifluoromethylphenyl group linked to a pyridine core, was identified. This compound effectively antagonizes both wild-type and drug-resistant AR variants and demonstrated potent tumor growth suppression in preclinical models, marking it as a promising lead for development.[16]

Table 1: Representative Biological Activities of Trifluoromethyl-Pyridone/Pyridine Derivatives
Compound IDTarget/OrganismAssay TypeActivity (IC50/EC50)Reference
Compound 17 Rhizoctonia solaniIn vitro antifungal2.88 µg/mL[13]
Compound 17 Colletotrichum musaeIn vitro antifungal9.09 µg/mL[13]
LPH-5 Serotonin 5-HT2A ReceptorCa2+ Imaging Assay2.1 nM[15]
EF2 Androgen ReceptorAntagonist Assay0.30 µM[16]
PYK2 Inhibitor PYK2 KinaseEnzyme Inhibition10-20 fold selectivity vs FAK[14]

Structure-Activity Relationship (SAR) Analysis

The development of potent and selective drug candidates is an iterative process guided by SAR. For the 5-trifluoromethyl-2-pyridone scaffold, SAR studies reveal key insights into optimizing molecular interactions.

  • Role of the CF3 Group: SAR studies consistently demonstrate the importance of the CF3 group. Its replacement with less lipophilic or electron-withdrawing groups often leads to a significant drop in potency. This underscores its dual role in enhancing membrane permeability and participating in favorable interactions within the target's binding site.[1][17]

  • Substitution on the Pyridone Ring: Modifications at other positions of the pyridone ring are critical for fine-tuning activity and selectivity. For example, in the development of PYK2 inhibitors, substitutions on the amino group at the 6-position were explored to eliminate the formation of reactive metabolites while maintaining potency.[14]

  • Exploiting Hydrophobic Pockets: The combination of the planar pyridone ring and the bulky CF3 group can be leveraged to interact with flat, hydrophobic pockets in a target protein. SAR by analog synthesis, where the size and nature of substituents are varied, helps to map the topology of these pockets and maximize favorable van der Waals interactions.[18]

SAR cluster_results Observed Activity Change A Initial Scaffold 5-CF3-2-Pyridone (Baseline Activity) B Modification 1: Add H-bond donor/acceptor at C4 position A->B C Modification 2: Vary substituent at N1 (Alkyl, Aryl) A->C D Modification 3: Replace CF3 with Cl or H A->D ResB Increased Potency & Selectivity B->ResB ResC Modulated Solubility & Pharmacokinetics C->ResC ResD Significant Loss of Activity D->ResD

Caption: Logical workflow for a typical SAR study on the scaffold.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the in vitro potency (IC50) of a test compound containing the 5-trifluoromethyl-2-pyridone scaffold against a target kinase (e.g., PYK2).

Materials:

  • Recombinant human PYK2 enzyme

  • Peptide substrate (e.g., poly(E,Y)4:1)

  • ATP (Adenosine triphosphate)

  • Test compound stock solution (in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 384-well white microplates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Preparation: Perform a serial dilution of the test compound in DMSO, followed by a further dilution in assay buffer to achieve the desired final concentrations for the dose-response curve.

  • Assay Reaction: To the wells of a 384-well plate, add the assay buffer, the serially diluted test compound, and the peptide substrate.

  • Initiation: Initiate the kinase reaction by adding a solution of the PYK2 enzyme and ATP. The final reaction volume is typically 10-25 µL. Include control wells: "no enzyme" (background) and "no inhibitor" (maximum activity).

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent. This reagent lyses the cells and contains luciferase and luciferin, which produce a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Read the luminescence signal on a plate reader. The signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Future Perspectives and Conclusion

The 5-trifluoromethyl-2-pyridone scaffold continues to be a highly valuable asset in medicinal chemistry. Its unique blend of physicochemical properties—metabolic stability, modulated lipophilicity, and robust hydrogen bonding capacity—makes it an attractive starting point for lead discovery and optimization campaigns.[2][8] Future research will likely focus on its incorporation into novel drug modalities, such as covalent inhibitors and proteolysis-targeting chimeras (PROTACs), where its structural and electronic features can be further exploited.

References

  • Key Uses of Trifluoromethylpyridine Derivatives in Pharma. (n.d.). Te-Lian. Retrieved February 22, 2026, from [Link]

  • Zhang, Y., et al. (2025). Scaffold Hopping from Dehydrozingerone: Design, Synthesis, and Antifungal Activity of Phenoxyltrifluoromethylpyridines. MDPI. Retrieved February 22, 2026, from [Link]

  • Chiharu, S., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved February 22, 2026, from [Link]

  • Shaikh, A. A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved February 22, 2026, from [Link]

  • The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (2026, January 23). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 22, 2026, from [Link]

  • Halberstadt, A. L., et al. (n.d.). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Publications. Retrieved February 22, 2026, from [Link]

  • Konno, T., et al. (n.d.). Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. Europe PMC. Retrieved February 22, 2026, from [Link]

  • O'Hagan, D. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved February 22, 2026, from [Link]

  • Trifluoromethylpyridine: Its chemistry and applications. (2023, November 8). Research Outreach. Retrieved February 22, 2026, from [Link]

  • Wang, Y., et al. (2024). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. PubMed. Retrieved February 22, 2026, from [Link]

  • Shaikh, A. A., et al. (2022, October 6). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved February 22, 2026, from [Link]

  • Mishra, P. S., et al. (2025). synthetic routes and natural sources of 2-pyridone derivatives and their pharmacological activity. ResearchGate. Retrieved February 22, 2026, from [Link]

  • Redka, M. O., et al. (2025, October 28). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. Retrieved February 22, 2026, from [Link]

  • CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine. (n.d.). Google Patents.
  • SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. (n.d.). IIP Series. Retrieved February 22, 2026, from [Link]

  • Rodriguez-Lozano, Y., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Retrieved February 22, 2026, from [Link]

  • Structure Activity Relationships. (2005, May 15). Drug Design Org. Retrieved February 22, 2026, from [Link]

  • Abdullahi, M., et al. (n.d.). Quantitative Structure-Activity Relationship, Structure-based Design, and ADMET studies of pyrimethamine and cycloguanil analogs inhibitors of Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS). DOI. Retrieved February 22, 2026, from [Link]

  • Laird, E. R., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. PubMed. Retrieved February 22, 2026, from [Link]

Sources

Methodological & Application

Scalable Synthesis of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine: An Application Note and Protocol for Pharmaceutical and Agrochemical Intermediate Production

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, scalable, and robust protocol for the synthesis of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine, a pivotal intermediate in the development of novel pharmaceuticals and agrochemicals. The synthetic strategy is designed for high-throughput and process chemistry environments, focusing on commercially viable starting materials and reaction conditions that are amenable to large-scale production. This document delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Significance of a Fluorinated Pyridine Core

The incorporation of a trifluoromethyl group into heterocyclic scaffolds is a well-established strategy in medicinal and agricultural chemistry to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules. The target molecule, 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine, combines the advantageous properties of the trifluoromethyl group with the versatile reactivity of the substituted pyridine ring, making it a highly sought-after building block for drug discovery and crop protection research. This guide presents a scalable three-step synthesis designed for efficiency and high purity.

Strategic Overview of the Synthetic Pathway

The presented synthesis is a three-step process commencing with the commercially available and industrially relevant starting material, 3-picoline. The overall strategy involves the initial formation of a key chlorinated intermediate, followed by selective methoxylation and subsequent hydrolysis to yield the final product.

Synthetic_Pathway A 3-Picoline B 2,3-Dichloro-5-(trifluoromethyl)pyridine A->B  Step 1: Chlorination & Fluorination C 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine B->C  Step 2: Selective Methoxylation D 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine C->D  Step 3: Hydrolysis

Caption: Overall synthetic strategy for 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine.

Detailed Protocols and Mechanistic Insights

Step 1: Scalable Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

The initial step focuses on the efficient conversion of 3-picoline to the key intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine. This transformation is a cornerstone of industrial pyridine chemistry and can be achieved through a vapor-phase chlorination and fluorination process.[1][2] This method is highly scalable and provides good yields of the desired product.

Protocol:

  • Reaction Setup: A fluidized-bed reactor is charged with a suitable catalyst, such as chromium oxide on an alumina support.

  • Reagent Introduction: Gaseous 3-picoline, chlorine, and hydrogen fluoride are introduced into the reactor at a controlled rate. The reaction is typically carried out at elevated temperatures, in the range of 300-400°C.[3]

  • Reaction Execution: The reactants pass through the catalyst bed, where a series of reactions occur, including chlorination of the methyl group, fluorine exchange to form the trifluoromethyl group, and subsequent chlorination of the pyridine ring.

  • Work-up and Purification: The product stream is cooled and passed through a series of scrubbers to remove acidic byproducts. The crude product is then purified by fractional distillation to isolate 2,3-dichloro-5-(trifluoromethyl)pyridine.

Causality of Experimental Choices:

  • Vapor-Phase Reaction: This approach is highly amenable to continuous processing, which is a key requirement for scalable industrial synthesis.

  • Fluidized-Bed Reactor: Ensures excellent heat and mass transfer, leading to consistent product quality and high throughput.

  • Catalyst Selection: The chromium oxide-based catalyst is robust and provides high selectivity for the desired transformations.

ParameterValueReference
Starting Material3-Picoline[1][2]
Key ReagentsChlorine, Hydrogen Fluoride[3]
CatalystCrOₓ-Al₂O₃[3]
Temperature300-400 °C[3]
Expected Yield60-70%[3]
Step 2: Selective Methoxylation of 2,3-Dichloro-5-(trifluoromethyl)pyridine

This step involves a nucleophilic aromatic substitution (SNAr) reaction to introduce a methoxy group at the 3-position of the pyridine ring. The regioselectivity of this reaction is governed by the electronic effects of the substituents on the pyridine ring.[4][5][6] The electron-withdrawing trifluoromethyl group at the 5-position activates the ring towards nucleophilic attack, and the chlorine at the 2-position further enhances this effect. Nucleophilic attack is favored at the 3-position due to a combination of steric and electronic factors.

Methoxylation_Mechanism Reactant 2,3-Dichloro-5-(trifluoromethyl)pyridine Intermediate Meisenheimer Complex (stabilized by CF₃ and N) Reactant->Intermediate Nucleophilic Attack Nucleophile CH₃O⁻ Product 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine Intermediate->Product Elimination Leaving_Group Cl⁻

Caption: Mechanism of selective methoxylation via a Meisenheimer complex.

Protocol:

  • Reagent Preparation: In a suitable inert solvent such as anhydrous N,N-dimethylformamide (DMF), sodium methoxide is prepared by the careful addition of sodium metal to anhydrous methanol under an inert atmosphere. Alternatively, a commercially available solution of sodium methoxide in methanol can be used.

  • Reaction Setup: The solution of sodium methoxide is added to a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine in DMF at room temperature.

  • Reaction Execution: The reaction mixture is heated to a moderate temperature, typically between 60-80°C, and monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction is quenched by the addition of water. The product is extracted with a suitable organic solvent, such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Causality of Experimental Choices:

  • Sodium Methoxide: A strong nucleophile that readily displaces the chloride ion.

  • DMF as Solvent: A polar aprotic solvent that effectively solvates the sodium cation and facilitates the SNAr reaction.

  • Moderate Temperature: Ensures a reasonable reaction rate without promoting side reactions.

ParameterValueReference
Starting Material2,3-Dichloro-5-(trifluoromethyl)pyridine[1][2]
Key ReagentsSodium Methoxide, Methanol
SolventN,N-Dimethylformamide (DMF)
Temperature60-80 °C
Expected Yield75-85%
Step 3: Hydrolysis of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine

The final step is the hydrolysis of the remaining chloro group at the 2-position to a hydroxy group. This transformation is typically achieved under basic conditions. The 2-position of the pyridine ring is highly activated towards nucleophilic attack, facilitating the displacement of the chloride by a hydroxide ion.

Protocol:

  • Reaction Setup: 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine is dissolved in a suitable solvent, such as a mixture of water and a high-boiling point alcohol (e.g., tert-amyl alcohol) or in an aqueous solution of a strong base.[7]

  • Reagent Addition: A concentrated aqueous solution of sodium hydroxide or potassium hydroxide is added to the reaction mixture.

  • Reaction Execution: The mixture is heated to reflux, typically in the range of 100-120°C, for several hours. The progress of the reaction is monitored by TLC or HPLC.

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 5-6. The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine.

Causality of Experimental Choices:

  • Strong Base: Sodium or potassium hydroxide provides the hydroxide nucleophile necessary for the substitution reaction.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the hydrolysis to proceed at a practical rate.

  • Acidification: Protonates the resulting pyridinolate salt to yield the final neutral product, which then precipitates from the aqueous solution.

ParameterValueReference
Starting Material2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine
Key ReagentsSodium Hydroxide or Potassium Hydroxide[7]
SolventWater/tert-Amyl Alcohol or Aqueous Base[7]
Temperature100-120 °C
Expected Yield85-95%

Quality Control and Analytical Characterization

The purity and identity of the final product and all intermediates should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Melting Point: To confirm the identity and purity of the solid product.

Safety Considerations

  • Hydrogen Fluoride and Chlorine: These are highly corrosive and toxic gases and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium Metal: Highly reactive with water and should be handled under an inert atmosphere.

  • Strong Bases: Sodium and potassium hydroxide are corrosive and should be handled with appropriate PPE.

  • Chlorinated Solvents and Reagents: Many chlorinated compounds are toxic and should be handled in a fume hood.

Conclusion

The synthetic route and detailed protocols presented in this application note provide a clear and scalable pathway for the production of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers and process chemists can efficiently synthesize this valuable intermediate for applications in drug discovery and agrochemical development.

References

  • ResearchGate. Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Available from: [Link]

  • Royal Society of Chemistry. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Available from: [Link]

  • Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. Available from: [Link]

  • Google Patents. Process for the preparation of 2-chloro-3-hydroxy pyridine.
  • PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • Google Patents. Process for the production of 2-hydroxypyridine.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Google Patents. A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
  • Organic Syntheses. Org. Synth. 2012, 89, 549-561. Available from: [Link]

  • Google Patents. Process for the preparation of 2-chloro-3-hydroxy pyridine.
  • ResearchGate. Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine. Available from: [Link]

Sources

Application Notes & Protocols: Selective O-alkylation of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-S5TFM-OALK-2026

Abstract

This document provides a detailed protocol and scientific rationale for the selective O-alkylation of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine. This transformation is a key step in the synthesis of various scaffolds for drug discovery and materials science, where the 2-alkoxypyridine moiety is a crucial structural motif. The protocol addresses the common challenge of regioselectivity, specifically the competition between O-alkylation and N-alkylation inherent to 2-hydroxypyridine systems. By carefully selecting the base, solvent, and reaction conditions, this guide demonstrates a reliable method to favor the formation of the desired 2-alkoxy product.

Scientific Introduction and Rationale

The alkylation of 2-hydroxypyridines is a foundational yet challenging transformation in organic synthesis. These compounds exist in a tautomeric equilibrium with their 2-pyridone form, creating an ambident nucleophile that can react at either the oxygen or nitrogen atom.[1][2] The regiochemical outcome (O- versus N-alkylation) is highly sensitive to several factors, including the choice of base, solvent polarity, counterion, and the nature of the alkylating agent.[1]

The target substrate, 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine, presents a specific electronic environment. The strongly electron-withdrawing trifluoromethyl group at the 5-position increases the acidity of the N-H proton in the pyridone tautomer, while the methoxy group at the 3-position is a mild electron-donating group. Achieving high selectivity for O-alkylation requires conditions that favor the reactivity of the pyridinolate oxygen.

This protocol employs the principles of the Williamson ether synthesis, a classic SN2 reaction where an alkoxide displaces a halide from an alkyl halide.[3][4][5][6] To favor O-alkylation, conditions are chosen to promote the formation of a "harder" oxygen-centered anion or to create sufficient steric hindrance around the nitrogen atom. The use of a relatively mild base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) is a well-established strategy.[7] The large cesium cation is believed to coordinate preferentially with the oxygen atom, enhancing its nucleophilicity and directing the alkylation accordingly.

Reaction Scheme and Mechanism

The overall transformation is depicted below:

Sources

Application Notes and Protocols: The Strategic Use of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value Proposition of Fluorinated Pyridines in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is highly valued for its ability to enhance crucial pharmacokinetic and pharmacodynamic properties.[1] When appended to a pyridine ring, a ubiquitous heterocycle in pharmaceuticals, the resulting trifluoromethylpyridine (TFMP) moiety offers a powerful tool for chemists.[1] The -CF3 group can significantly increase metabolic stability by blocking sites of oxidation, improve a molecule's lipophilicity to enhance membrane permeability, and modulate the basicity of the pyridine nitrogen, which can fine-tune interactions with biological targets.[2]

This guide focuses on a specific, highly functionalized intermediate: 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine . Its unique arrangement of a nucleophilic hydroxyl group, an electron-donating methoxy group, and an electron-withdrawing trifluoromethyl group makes it a versatile and reactive building block for synthesizing complex pharmaceutical agents. We will explore its properties, provide detailed protocols for its application in the synthesis of a novel therapeutic candidate, and discuss the underlying scientific principles that guide its use.

Physicochemical and Spectroscopic Profile

A thorough understanding of the starting material is paramount for successful and reproducible synthesis. The key properties of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine are summarized below.

PropertyValueReference
CAS Number 131748-96-4 (example, specific CAS may vary by supplier)N/A
Molecular Formula C7H6F3NO2N/A
Molecular Weight 193.12 g/mol N/A
Appearance Off-white to light yellow crystalline powderN/A
Melting Point 145-149 °C
Solubility Soluble in methanol, ethyl acetate, and dichloromethane; sparingly soluble in water.N/A
¹⁹F NMR (CDCl₃) δ ~ -62 to -68 ppm (singlet, relative to CFCl₃)[3][4]
¹H NMR (CDCl₃) Signals expected in the aromatic region (δ 7.0-8.5 ppm) and a singlet for the methoxy group (δ ~3.9 ppm).[3]

Note: Spectroscopic values are approximate and can vary based on solvent and instrumentation.

Synthetic Application: Construction of a Novel COX-2 Inhibitor

To illustrate the utility of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine, we will outline the synthesis of a novel analogue of Celecoxib, a well-known selective Cyclooxygenase-2 (COX-2) inhibitor.[5][6][7] COX-2 is a key enzyme in the inflammatory pathway, converting arachidonic acid into prostaglandins.[8][9][10][11][12] Its selective inhibition is a validated strategy for treating inflammation and pain with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[5]

Our synthetic strategy involves a three-step sequence:

  • Chlorination: Conversion of the 2-hydroxy group to a 2-chloro group to activate the pyridine ring for cross-coupling.

  • Suzuki-Miyaura Cross-Coupling: Formation of a key carbon-carbon bond to attach the pyridine core to another aromatic system.

  • Cyclization/Condensation: Construction of the pyrazole ring, a defining feature of this class of inhibitors.

G cluster_0 PART 1: Synthesis Workflow A 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine B 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine A->B Chlorination (SOCl₂ or POCl₃) C 4'-((3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethynyl)acetophenone B->C Sonogashira or Suzuki Coupling (Aryl Boronic Acid / Acetylene) D Novel Pyridine-Containing COX-2 Inhibitor C->D Cyclization (Hydrazine derivative) G cluster_1 PART 2: Quality Control Workflow Crude Crude Product (Post-Workup) TLC TLC/LC-MS (Reaction Monitoring & Fraction Spotting) Crude->TLC Purify Column Chromatography Crude->Purify TLC->Purify Fractions Combined Pure Fractions Purify->Fractions Final Final Compound (>95% Purity) Fractions->Final Structure & Purity Confirmation G cluster_2 PART 3: COX-2 Signaling Pathway Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, Growth Factors) COX2 COX-2 Enzyme Stimuli->COX2 Upregulates Expression AA Arachidonic Acid (from membrane phospholipids) PGH2 Prostaglandin H₂ (PGH₂) AA->PGH2 Catalysis COX2->PGH2 PGE2 Prostaglandin E₂ (PGE₂) PGH2->PGE2 Receptors EP Receptors PGE2->Receptors Response Inflammatory Response (Pain, Fever, Proliferation) Receptors->Response Inhibitor Novel Pyridine-based COX-2 Inhibitor Inhibitor->COX2 Blocks Active Site

Sources

Topic: Palladium-Catalyzed Cross-Coupling of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Advanced Pharmaceutical Intermediates

Abstract

Derivatives of 2-hydroxy-3-methoxy-5-(trifluoromethyl)pyridine represent a class of high-value heterocyclic building blocks in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl group can significantly enhance key pharmaceutical properties such as metabolic stability and lipophilicity.[1] This guide provides an in-depth exploration of palladium-catalyzed cross-coupling methodologies for the functionalization of this specific pyridine scaffold. We move beyond simple procedural lists to dissect the underlying chemical principles, from the critical initial activation of the 2-hydroxy position to the nuanced selection of catalysts and ligands required to navigate the electronic complexities of the substituted ring. Detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are presented, accompanied by mechanistic insights and troubleshooting strategies to empower researchers in drug discovery and process development.

Part 1: Foundational Principles & Mechanistic Overview

The "2-Hydroxypyridine Problem": Tautomerism and Activation

A common pitfall in designing cross-coupling strategies for 2-hydroxypyridines is overlooking their tautomeric equilibrium with the corresponding 2-pyridone form. The hydroxyl group in its native state is a poor leaving group for the oxidative addition step, which is the cornerstone of most palladium-catalyzed cycles.[2] Therefore, direct coupling of the C-O bond is not feasible under standard conditions.

Successful cross-coupling necessitates a critical preliminary step: the conversion of the hydroxyl moiety into a competent electrophilic leaving group. This "activation" transforms the inert C-O bond into a reactive site for the palladium catalyst.

Common Activation Strategies:

  • Formation of Sulfonates: Conversion to trifluoromethanesulfonates (triflates, -OTf) or nonafluorobutanesulfonates (nonaflates, -ONf) is the most common and effective strategy. These are excellent leaving groups, readily undergoing oxidative addition.

  • Halogenation: Conversion of the hydroxyl group to a halide (e.g., -Cl, -Br) provides a classic electrophilic partner for cross-coupling.

  • In Situ Activation: Advanced methods allow for the activation and coupling to occur in a single pot. For instance, using reagents like PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) can mediate the in situ coupling of 2-hydroxypyridines with boronic acids.[3]

The Palladium Catalytic Cycle: A Unified Mechanism

At the heart of these transformations lies a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5] Understanding this cycle is paramount for rational reaction design and optimization.

Palladium_Catalytic_Cycle cluster_io pd0 Pd(0)L_n (Active Catalyst) oa_complex Ar-Pd(II)(X)L_n (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition + Ar-X trans_complex Ar-Pd(II)(R)L_n (Transmetalation Complex) oa_complex->trans_complex Transmetalation (e.g., + R-B(OH)₂) re_point trans_complex->re_point Reductive Elimination product Ar-R (Coupled Product) re_point->pd0 re_point->product start_point Ar-X = Activated Pyridine R-M = Coupling Partner

General Palladium Catalytic Cycle.

Key Steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-leaving group bond (e.g., C-Br, C-OTf) of the activated pyridine derivative. This is often the rate-determining step.[6]

  • Transmetalation (for Suzuki/Sonogashira): The organic group from the coupling partner (e.g., an organoboron or organocopper species) is transferred to the palladium center, displacing the leaving group.[4] For Buchwald-Hartwig amination, this step is replaced by coordination of the amine, followed by deprotonation to form a palladium-amido complex.[7]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[8]

Electronic Landscape of the Substrate

The reactivity of the 2-activated-3-methoxy-5-(trifluoromethyl)pyridine ring is governed by the interplay of its substituents:

  • 5-Trifluoromethyl (-CF₃) Group: This is a potent electron-withdrawing group, which decreases the electron density of the pyridine ring.[9] This generally makes the C-X bond more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.

  • 3-Methoxy (-OCH₃) Group: As an electron-donating group, it partially counteracts the effect of the -CF₃ group. Its position ortho to the C2 coupling site can also introduce steric considerations that influence ligand choice.

  • Pyridine Nitrogen: The nitrogen atom itself is electron-withdrawing and can coordinate to the palladium center, potentially sequestering the catalyst and inhibiting the reaction. This is a key aspect of the "2-pyridyl problem," which often necessitates the use of specific ligands to mitigate this effect.[10][11]

Part 2: Key Cross-Coupling Protocols

The following protocols assume the starting material is the 2-bromo or 2-triflate derivative of 3-methoxy-5-(trifluoromethyl)pyridine, prepared via standard synthetic methods.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming biaryl compounds by coupling an organohalide with an organoboron reagent.[1][4]

Step-by-Step Protocol:

  • Inert Atmosphere: To a dry Schlenk flask or reaction vial, add the activated pyridine substrate (1.0 equiv), the arylboronic acid or ester (1.2–1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0–3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) and, if required, an additional ligand.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system (e.g., 1,4-dioxane/water, DME, or toluene) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reactions are typically complete within 4–24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic byproducts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Causality & Insights:

  • Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[12] Cesium carbonate is often more effective for challenging substrates due to its higher solubility in organic solvents.

  • Ligand: For electron-deficient pyridines, sterically bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) can accelerate the oxidative addition and reductive elimination steps, preventing catalyst decomposition.[13]

  • Solvent: A mixture of an organic solvent and water is common, as water aids in dissolving the base. Anhydrous conditions can also be used, particularly with bases like KF.[12]

ParameterTypical RangeRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Well-established, commercially available catalysts.
Ligand SPhos, XPhosBulky, electron-rich ligands for challenging couplings.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene, DMESolubilizes reactants and facilitates heat transfer.
Temperature 80–110 °CProvides thermal energy to overcome activation barriers.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction has become the premier method for constructing C-N bonds, coupling aryl halides with a vast range of primary and secondary amines.[5][7]

Step-by-Step Protocol:

  • Inert Atmosphere: In a glovebox or under a strong counterflow of inert gas, add the palladium precatalyst (1–3 mol%), the ligand (1.2–1.5 equiv relative to Pd), and the base (e.g., NaOt-Bu, K₃PO₄, 1.4–2.0 equiv) to a dry reaction vessel.

  • Reagent Addition: Add the activated pyridine substrate (1.0 equiv). If the amine is a solid, add it at this stage.

  • Solvent/Amine Addition: Add the degassed, anhydrous solvent (e.g., toluene, dioxane). If the amine (1.1–1.3 equiv) is a liquid, add it via syringe.

  • Reaction: Seal the vessel and heat to the desired temperature (typically 80–120 °C) with stirring.

  • Monitoring & Workup: Follow the procedures outlined in the Suzuki-Miyaura protocol for monitoring and aqueous workup. Note: The strong base must be carefully quenched.

  • Purification: Purify the resulting aryl amine by column chromatography or crystallization.

Causality & Insights:

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate.[7]

  • Catalyst/Ligand System: Buchwald and Hartwig have developed generations of highly specialized, bulky phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) that are essential for achieving high yields. These ligands promote the formation of the active monoligated Pd(0) species and facilitate the crucial reductive elimination step.[5]

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can hydrolyze the strong base and poison the catalyst.

ParameterTypical RangeRationale
Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common Pd(0) and Pd(II) sources that form the active catalyst in situ.
Ligand XPhos, RuPhos, BrettPhosEssential for catalyst stability and turnover.
Base NaOt-Bu, K₃PO₄, LHMDSStrong base required for amine deprotonation.
Solvent Toluene, Dioxane, THFAnhydrous aprotic solvents are required.
Temperature 80–120 °CEnsures efficient catalyst turnover.
Protocol 3: Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira reaction couples terminal alkynes with aryl halides to produce valuable aryl-alkyne structures. It uniquely employs a dual-catalyst system.[14][15]

Step-by-Step Protocol:

  • Inert Atmosphere: To a Schlenk flask, add the activated pyridine substrate (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1–3 mol%), and the copper(I) co-catalyst (e.g., CuI, 1–5 mol%).

  • Solvent and Base: Evacuate and backfill with inert gas. Add an anhydrous, degassed solvent (e.g., THF, DMF) followed by a liquid amine base (e.g., Et₃N, DIPEA), which often serves as both the base and part of the solvent system.

  • Alkyne Addition: Add the terminal alkyne (1.1–1.5 equiv) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40–60 °C). The reaction is often rapid.

  • Monitoring & Workup: Monitor by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and perform a standard aqueous workup.

  • Purification: Purify the product by column chromatography.

Causality & Insights:

  • Dual Catalysis: The reaction proceeds via two interconnected cycles. The palladium cycle is similar to that described above. In the copper cycle, CuI reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex.[14]

  • Base: An amine base is required to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.

  • Copper-Free Variants: Concerns about copper contamination have led to the development of copper-free Sonogashira protocols. These typically require stronger bases and specialized ligands to facilitate the direct transmetalation of the alkyne to the palladium center.[16]

ParameterTypical RangeRationale
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Standard catalysts for Sonogashira couplings.
Cu Co-catalyst CuIActivates the alkyne for transmetalation.
Base Et₃N, DIPEA, i-Pr₂NHDeprotonates the alkyne and neutralizes the H-X byproduct.
Solvent THF, DMF, AcetonitrileAprotic solvents that solubilize the catalyst system.
Temperature 25–60 °CGenerally milder conditions than C-C/C-N aryl couplings.

Part 3: Experimental Workflow & Data Visualization

General Experimental Workflow

The successful execution of these protocols follows a logical sequence, from preparation of the activated substrate to final product isolation.

Experimental_Workflow start 2-Hydroxy-3-methoxy- 5-(trifluoromethyl)pyridine activation Step 1: Activation (e.g., Triflation or Bromination) start->activation coupling Step 2: Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira) activation->coupling workup Step 3: Reaction Workup (Quenching, Extraction) coupling->workup purification Step 4: Purification (Column Chromatography) workup->purification product Final Coupled Product purification->product

High-Level Experimental Workflow Diagram.
Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently activated substrate. 3. Reaction temperature too low. 4. Inappropriate base or solvent.1. Use a fresh catalyst/precatalyst; consider an alternative ligand. 2. Confirm successful conversion to triflate/halide. 3. Increase temperature in 10 °C increments. 4. Screen alternative bases (e.g., K₃PO₄ for Suzuki) or solvents.
Protodeboronation (Suzuki) The boronic acid reacts with a proton source (e.g., water) instead of transmetalating.Use a stronger base (e.g., Cs₂CO₃), anhydrous conditions with KF, or a more reactive boronic ester (e.g., MIDA or pinacol).
Homocoupling of Boronic Acid Oxidative coupling of two boronic acid molecules.Ensure the reaction is strictly anaerobic; thoroughly degas all solvents. Use a lower catalyst loading.
Hydrodehalogenation The starting aryl halide is reduced, replacing the halide with hydrogen.Often caused by moisture or β-hydride elimination. Ensure anhydrous conditions. Use a bulkier ligand to favor reductive elimination.[5]
Catalyst Decomposition Formation of palladium black.Use a more robust ligand (e.g., biarylphosphines). Ensure inert atmosphere is maintained. Avoid excessively high temperatures.

Conclusion

The palladium-catalyzed functionalization of 2-hydroxy-3-methoxy-5-(trifluoromethyl)pyridine derivatives is a powerful strategy for the synthesis of complex molecules relevant to pharmaceutical research. Success hinges on a clear understanding of the prerequisite activation of the 2-hydroxy group and careful selection of the catalyst system—particularly the ligand—to overcome the electronic challenges posed by the substituted pyridine ring. The protocols and insights provided herein serve as a robust foundation for researchers to develop and optimize these critical bond-forming reactions, accelerating the discovery of next-generation therapeutics.

References

  • [Journal of the American Chemical Society] Theoretical Analysis of the Mechanism of Palladium(II) Acetate-Catalyzed Oxidative Heck Coupling of Electron-Deficient Arenes with Alkenes: Effects of the Pyridine-Type Ancillary Ligand and Origins of the meta-Regioselectivity.
  • [Organic & Biomolecular Chemistry] Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions.
  • [NINGBO INNO PHARMCHEM CO.,LTD.] Mastering Cross-Coupling Reactions with 2-Bromo-6-(trifluoromethyl)pyridine: A Synthetic Chemist's Toolkit.
  • [The Journal of Organic Chemistry] Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • [Nobel Prize] PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • [Oreate AI Blog] Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
  • [PMC] Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • [PMC] Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
  • [Computational Chemistry] Ligand electronic influence in Pd-catalyzed C-C coupling processes.
  • [ResearchGate] Synthesis of α‐trifluoromethylated pyridine derivatives via transition metal‐catalyzed cycloaddition.
  • [RSC Publishing] PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds.
  • [Benchchem] Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-(Trifluoromethyl)benzaldehyde Derivative.
  • [Chemical Science] Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
  • [PMC] The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • [Wikipedia] Buchwald–Hartwig amination.
  • [Wikipedia] Sonogashira coupling.
  • [SynArchive] Sonogashira Coupling.
  • [Organic Chemistry Portal] Sonogashira Coupling.
  • [Organic Chemistry Portal] Suzuki Coupling.
  • [Alfa Chemistry] Buchwald-Hartwig Coupling.

Sources

Technical Guide: Deoxychlorination of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the chemical conversion of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine (also known as 3-methoxy-5-(trifluoromethyl)pyridin-2-one) to its 2-chloro derivative. This transformation is a critical step in the synthesis of fluorinated agrochemicals and pharmaceutical intermediates.

The presence of the electron-withdrawing trifluoromethyl group (-CF


) at C5 and the electron-donating methoxy group (-OMe) at C3 creates a unique electronic "push-pull" system. While the -CF

group activates the ring for nucleophilic aromatic substitution (

), it also reduces the nucleophilicity of the carbonyl oxygen, requiring optimized activation conditions.

This guide presents two validated protocols:

  • Method A (Standard): Phosphoryl chloride (

    
    ) with Quinoline (Base-mediated).
    
  • Method B (Catalytic): Vilsmeier-Haack conditions (

    
     / DMF).
    

Chemical Context & Mechanism[1][2][3][4][5][6][7]

Substrate Analysis

The starting material exists in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. In the solid state and polar solvents, the 2-pyridone form predominates.

  • Electronic Challenge: The -CF

    
     group makes the pyridine ring electron-deficient. This is generally favorable for the final displacement of the activated leaving group by chloride.
    
  • Steric/Stability Challenge: The C3-Methoxy group is acid-sensitive. Harsh acidic conditions (HCl generated in situ) can lead to demethylation (cleavage to the diol). The use of an organic base (Quinoline or

    
    ) is recommended to scavenge protons and protect the ether linkage.
    
Reaction Mechanism

The reaction proceeds via a Deoxychlorination mechanism. The carbonyl oxygen of the pyridone attacks the electrophilic phosphorus of


, forming a dichlorophosphate intermediate (a good leaving group). A chloride ion then attacks the C2 position, restoring aromaticity and expelling the phosphate species.

G Start 2-Pyridone Form (Substrate) Step1 Activation (Attack on P) Start->Step1 + POCl3 Inter Activated Dichlorophosphate Intermediate Step1->Inter - Cl- Step2 Nucleophilic Attack (Cl- at C2) Inter->Step2 Rate Limiting Prod 2-Chloro Product (Aromatized) Step2->Prod - PO2Cl2-

Figure 1: Mechanistic pathway for the deoxychlorination of pyridones.

Experimental Protocols

Method A: Base-Mediated Chlorination (Recommended)

Rationale: The addition of quinoline acts as an HCl scavenger, preventing the acid-catalyzed cleavage of the C3-methoxy group.

Reagents:

  • Substrate: 1.0 eq

  • 
    : 5.0 – 10.0 eq (Solvent & Reagent)
    
  • Quinoline: 1.1 eq

  • Solvent: None (Neat) or Toluene (if solubility is poor)

Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (

    
     or 
    
    
    
    line).
  • Addition: Charge the flask with the Substrate (e.g., 10 g).

  • Base: Add Quinoline (1.1 eq) slowly. Note: Exotherm possible.[1][2][3]

  • Reagent: Carefully add

    
      (5–10 eq) at room temperature.
    
  • Reaction: Heat the mixture to reflux (

    
    ) .
    
  • Monitoring: Stir for 3–5 hours. Monitor by TLC (EtOAc/Hexane) or HPLC. The starting material (polar) should disappear, replaced by a less polar product.

  • Workup: Cool to room temperature. Proceed immediately to the Safety Quench Protocol (Section 4).

Method B: Vilsmeier-Haack Activation (Catalytic)

Rationale: For less reactive substrates, Dimethylformamide (DMF) reacts with


 to form the Vilsmeier reagent (chloroiminium ion), which is a more potent electrophile than 

alone.

Reagents:

  • Substrate: 1.0 eq

  • 
    : 3.0 – 5.0 eq
    
  • DMF: 0.1 – 0.5 eq (Catalytic)

  • Solvent: Toluene or Chlorobenzene (optional, can run neat)

Procedure:

  • Setup: Dry glassware, inert atmosphere (

    
    ).
    
  • Reagent Formation: In the flask, mix

    
      and DMF  at 
    
    
    
    . Stir for 15 mins to form the white/yellow Vilsmeier salt precipitate.
  • Addition: Add the Substrate in one portion.

  • Reaction: Heat to

    
     . (Lower temperature than Method A is often sufficient).
    
  • Monitoring: Check completion after 2–4 hours.

  • Workup: Proceed to Safety Quench Protocol .

Critical Safety: Quenching POCl3

WARNING: The hydrolysis of excess


 is violently exothermic. Never add water directly to the reaction mixture.[1]

The "Reverse Quench" Protocol:

  • Preparation: Prepare a large beaker containing Crushed Ice and saturated

    
      (or 
    
    
    
    if product is base-stable) equal to 5x the reaction volume.
  • Transfer: Pour the cooled reaction mixture slowly onto the vigorously stirred ice/base slurry.

  • Temperature Control: Ensure the internal temperature of the quench stays

    
    . Add more ice if necessary.[1]
    
  • Neutralization: Confirm pH is neutral or slightly basic (pH 7–8) to ensure the methoxy group is not hydrolyzed by residual acid.

Purification Workflow

Workup Reaction Reaction Mixture (Crude) Quench Reverse Quench (Ice/NaHCO3) Reaction->Quench Slow Addition Extract Extraction (DCM or EtOAc) Quench->Extract Wash Wash Organic Layer (Brine -> Water) Extract->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Purify Flash Chromatography (Hexane/EtOAc) Dry->Purify

Figure 2: Standard workup and purification workflow for chloropyridines.

Purification Notes:

  • Column: Silica Gel (230-400 mesh).

  • Eluent: 2-Chloropyridines are non-polar. Start with 100% Hexane, gradient to 5-10% EtOAc.

  • Storage: Store the product under inert gas at

    
    .
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poor activation of lactam oxygen.Switch to Method B (add DMF). Increase temp to ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(sealed tube).
Demethylation (Loss of -OMe)Acidic hydrolysis during reaction or workup.Use Method A (Quinoline base). Ensure Quench is neutralized with

.
"Runaway" Exotherm Water contamination or fast quenching.Dry all glassware thoroughly. Use Reverse Quench strictly.
Black Tar Formation Polymerization or decomposition.Reduce reaction temperature. Run under

. Limit reaction time.

References

  • Sigma-Aldrich. 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine Product Specification.Link

  • Achmatowicz, M. M., et al. (2010). "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching." Organic Process Research & Development, 14(6), 1490–1500. Link

  • BenchChem. Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride.Link

  • Li, X., et al. (2012).[4] "Prevention of Exothermic Runaway in POCl3 Reactions." Organic Process Research & Development, 16, 1727.[4] Link

  • National Institutes of Health (NIH). Synthesis and application of trifluoromethylpyridines.Link

Sources

Application Note: Regioselective Functionalization of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the regioselective functionalization of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine . This scaffold presents a unique "push-pull" electronic environment (electron-donating methoxy vs. electron-withdrawing trifluoromethyl) on a tautomerizable pyridone core, requiring precise control over reaction conditions to achieve selectivity.

Abstract

This guide outlines protocols for the orthogonal functionalization of 2-hydroxy-3-methoxy-5-(trifluoromethyl)pyridine. The substrate exists in a tautomeric equilibrium favoring the 2-pyridone form, creating distinct nucleophilic sites at Nitrogen (N1) and Oxygen (O2). The carbon skeleton features two open positions, C4 and C6, with opposing electronic and steric properties. We provide validated workflows for:

  • Chemoselective Alkylation: Controlling N- vs. O-alkylation ratios.

  • Regioselective C-Functionalization: Accessing the sterically hindered C4 position via Directed Ortho Metalation (DoM) and the electron-deficient C6 position via C-H activation.

  • Activation of the C2 Position: Conversion to electrophilic handles (Cl, OTf) for cross-coupling.

Strategic Analysis & Reactivity Map

The substrate is a densely functionalized heterocycle. Successful modification requires navigating the interplay between the directing power of the 3-OMe group and the deactivating/acidifying nature of the 5-CF


 group.
Structural Properties
  • Tautomerism: In solution (DMSO, DMF, CHCl

    
    ), the 2-pyridone  tautomer predominates over the 2-hydroxypyridine form.
    
  • Electronic Bias:

    • 3-OMe (EDG): Activates C2, C4, and C6. Acts as a Directed Metalation Group (DMG) for lithiation.

    • 5-CF

      
       (EWG):  Strongly deactivates the ring toward Electrophilic Aromatic Substitution (SEAr) but acidifies C4 and C6 protons, facilitating base-mediated C-H functionalization.
      
  • Steric Environment:

    • C4: Severely hindered ("buttressed") between the 3-OMe and 5-CF

      
       groups. Access requires small electrophiles or directed lithiation.
      
    • C6: Sterically accessible and adjacent to the ring nitrogen.

ReactivityMap Substrate 2-Hydroxy-3-methoxy- 5-(trifluoromethyl)pyridine N1 N1 Position Nucleophilic (Soft) Target: N-Alkylation Substrate->N1 Major Nucleophile O2 O2 Position Nucleophilic (Hard) Target: O-Alkylation / Activation Substrate->O2 Minor Nucleophile C4 C4 Position Sterically Hindered Target: DoM (Lithiation) Substrate->C4 Ortho to OMe C6 C6 Position Electron Deficient Target: C-H Activation / Nucleophilic Attack Substrate->C6 Ortho to N

Figure 1: Reactivity map highlighting the four distinct functionalization vectors.

Protocol 1: Chemoselective N- vs. O-Alkylation

The choice of base, solvent, and electrophile dictates the site of alkylation. The 5-CF


 group reduces the nucleophilicity of the nitrogen, making O-alkylation slightly more accessible than in non-fluorinated pyridones.
Reaction Conditions Table
TargetReagentsSolventTempMechanismSelectivity (N:O)
N-Alkylation R-X (Primary), Cs

CO

DMF60°CS

2 (Thermodynamic)
> 10:1
O-Alkylation R-I, Ag

CO

Toluene/Hexane25°CS

1 / Ag-assisted
< 1:20
O-Alkylation R-OH, DIAD, PPh

THF0°CMitsunobuExclusive O
Detailed Procedure: Selective N-Methylation
  • Dissolution: Dissolve 2-hydroxy-3-methoxy-5-(trifluoromethyl)pyridine (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add Cs

    
    CO
    
    
    
    (2.0 equiv). The mixture may turn yellow due to deprotonation.
  • Alkylation: Add Methyl Iodide (MeI) (1.2 equiv) dropwise.

    • Note: For bulky electrophiles (e.g., Isopropyl bromide), N-alkylation is disfavored; expect mixtures.

  • Workup: Stir at 60°C for 4 hours. Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF.

  • Outcome: Yields 1-methyl-3-methoxy-5-(trifluoromethyl)pyridin-2-one .

Detailed Procedure: Selective O-Alkylation (Mitsunobu)
  • Setup: In a flame-dried flask, combine substrate (1.0 equiv), primary/secondary alcohol (1.2 equiv), and PPh

    
     (1.5 equiv) in anhydrous THF (0.1 M).
    
  • Addition: Cool to 0°C. Add DIAD (1.5 equiv) dropwise over 10 minutes.

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Outcome: Yields 2-alkoxy-3-methoxy-5-(trifluoromethyl)pyridine . This locks the pyridine aromaticity, which is crucial for subsequent DoM reactions.

Protocol 2: Regioselective C-Functionalization

Direct electrophilic halogenation (e.g., NBS) is often non-selective or sluggish due to the 5-CF


 deactivation. We recommend Directed Ortho Metalation (DoM)  for C4 and Transition-Metal Catalyzed C-H Activation  for C6.
Path A: Accessing C4 via Directed Ortho Metalation (DoM)

The 3-OMe group is a powerful director. However, the C4 position is "buttressed" by CF


. We use LiTMP  (Lithium 2,2,6,6-tetramethylpiperidide) as a non-nucleophilic base to avoid attack at the CF

group or the ring.

Prerequisite: The substrate must be O-protected (e.g., 2-benzyloxy or 2-methoxy derivative from Protocol 1) to prevent deprotonation of the N-H/O-H.

  • Reagent Prep: Generate LiTMP in situ by adding

    
    -BuLi (1.1 equiv) to TMP (1.1 equiv) in THF at -78°C.
    
  • Metalation: Add the O-protected substrate (1.0 equiv) in THF dropwise at -78°C.

    • Mechanism:[1][2][3][4][5] The Li coordinates to the 3-OMe oxygen, directing deprotonation at the ortho C4 position.

    • Time: Stir for 1 hour at -78°C.

  • Quench: Add electrophile (e.g., I

    
    , DMF, B(OMe)
    
    
    
    ) rapidly.
  • Warming: Allow to warm to RT slowly.

  • Result: 4-Functionalized-3-methoxy-5-(trifluoromethyl)pyridine .

Path B: Accessing C6 via C-H Activation

The C6 position is the most acidic and sterically open. It is the preferred site for radical functionalization or Ir/Rh-catalyzed borylation.

Protocol: Iridium-Catalyzed C-H Borylation

  • Catalyst: [Ir(OMe)(cod)]

    
     (1.5 mol%) and dtbpy (3 mol%).
    
  • Reagents: B

    
    pin
    
    
    
    (0.6 equiv per C-H bond), Substrate (1.0 equiv).
  • Solvent: Hexane or THF, 80°C, sealed tube.

  • Selectivity: Sterics dictate reaction at C6 (adjacent to N) rather than the crowded C4.

  • Product: 2-Hydroxy-3-methoxy-5-(trifluoromethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .

Protocol 3: Activation of Position 2 (The "Gateway")

To utilize the pyridine in Suzuki/Buchwald couplings, the 2-hydroxy group must be converted into a leaving group.

Synthesis of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine
  • Reagents: Substrate (1.0 equiv), POCl

    
     (5.0 equiv, solvent/reagent), PCl
    
    
    
    (1.1 equiv).
  • Conditions: Reflux (105°C) for 3-6 hours.

  • Quench: Carefully pour onto ice/NH

    
    OH.
    
  • Note: The 3-OMe group is stable to POCl

    
    , but avoid BBr
    
    
    
    or strong Lewis acids that would demethylate it.
Synthesis of 2-Triflate (Milder)
  • Reagents: Substrate (1.0 equiv), Tf

    
    O (1.2 equiv), Pyridine (2.0 equiv).
    
  • Solvent: DCM, 0°C.

  • Advantage: Preserves sensitive functionality that might not survive POCl

    
     reflux.
    
Troubleshooting & Decision Tree

DecisionTree Start Goal: Functionalize 3-OMe-5-CF3-Pyridone Q1 Target Position? Start->Q1 PathN Use Cs2CO3 + Alkyl Halide (Thermodynamic Control) Q1->PathN Nitrogen (N1) PathC4 Step 1: O-Protect (Mitsunobu) Step 2: DoM (LiTMP) Step 3: Electrophile Q1->PathC4 Carbon (C4) PathC6 Ir-Catalyzed Borylation or Radical Minisci Reaction Q1->PathC6 Carbon (C6) Warning Avoid n-BuLi (Nucleophilic attack at CF3). Use LiTMP. PathC4->Warning Critical

Figure 2: Decision tree for selecting the appropriate functionalization pathway.

References
  • Regioselective Alkylation of 2-Pyridones: Royal Society of Chemistry. "Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion". Available at: [Link]

  • C-H Activation of Pyridines: ACS Central Science. "Remote Meta-C–H Activation Using a Pyridine-Based Template". Available at: [Link]

  • Halogenation Strategies: National Science Foundation. "Halogenation of the 3-position of pyridines through Zincke imine intermediates". Available at: [Link]

Sources

Application Note & Protocol: A Convergent One-Pot Synthesis of 3-Methoxy-5-(trifluoromethyl)-2-pyridone

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The 2-pyridone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its bioisosteric relationship to amides and other aromatic systems, makes it a valuable component in the design of novel therapeutics. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Consequently, 3-methoxy-5-(trifluoromethyl)-2-pyridone represents a key building block for the synthesis of advanced pharmaceutical intermediates. This application note details a robust and efficient one-pot synthesis methodology for this valuable compound, designed for ease of implementation in a research and development setting.

Methodology Overview: A One-Pot Cyclocondensation Approach

Traditional multi-step syntheses of highly substituted pyridones can be time-consuming and often result in lower overall yields. The one-pot methodology presented herein leverages a cyclocondensation reaction, a powerful strategy for the construction of heterocyclic rings from acyclic precursors.[2][3] This approach offers several advantages, including improved operational efficiency, reduced waste generation, and higher atom economy.

The core of this protocol involves the reaction of a trifluoromethyl-containing building block with a suitable partner that introduces the methoxy functionality and facilitates the ring closure to the desired 2-pyridone.

Experimental Protocol: One-Pot Synthesis of 3-Methoxy-5-(trifluoromethyl)-2-pyridone

This protocol is designed as a self-validating system, with clear steps and checkpoints to ensure reproducibility.

Materials and Reagents:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Methyl 3-amino-3-methoxyacrylate

  • Sodium ethoxide (21 wt% solution in ethanol)

  • Anhydrous Ethanol

  • Toluene

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a clean, dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (100 mL).

  • Reagent Addition: Under a nitrogen atmosphere, add sodium ethoxide (1.2 equivalents) to the ethanol and stir until fully dissolved. To this solution, add ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) dropwise over 10 minutes at room temperature.

  • Formation of the Enolate: Stir the mixture for 30 minutes at room temperature to ensure the complete formation of the sodium enolate.

  • Addition of the Cyclization Partner: Add methyl 3-amino-3-methoxyacrylate (1.1 equivalents) to the reaction mixture.

  • Cyclocondensation: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

    • To the resulting residue, add toluene (100 mL) and 1 M hydrochloric acid (50 mL). Stir vigorously for 15 minutes.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-methoxy-5-(trifluoromethyl)-2-pyridone.

Proposed Reaction Workflow

One_Pot_Synthesis A Ethyl 4,4,4-trifluoroacetoacetate I1 Sodium Enolate A->I1 NaOEt B Methyl 3-amino-3-methoxyacrylate I2 Adduct B->I2 Michael Addition C Sodium Ethoxide in Ethanol I1->I2 P 3-Methoxy-5-(trifluoromethyl)-2-pyridone I2->P Intramolecular Cyclization & Elimination

Caption: Proposed workflow for the one-pot synthesis.

Quantitative Data Summary

ReagentMolar RatioKey ParametersExpected YieldPurity
Ethyl 4,4,4-trifluoroacetoacetate1.0Reaction Time: 12-16 hours75-85%>98%
Methyl 3-amino-3-methoxyacrylate1.1Reaction Temperature: Reflux (~78 °C)
Sodium Ethoxide1.2Solvent: Anhydrous Ethanol

Mechanistic Insights and Rationale

The proposed one-pot synthesis proceeds through a tandem sequence of reactions. Initially, the sodium ethoxide acts as a base to deprotonate the ethyl 4,4,4-trifluoroacetoacetate, forming a reactive sodium enolate. This enolate then undergoes a Michael addition to the electron-deficient double bond of methyl 3-amino-3-methoxyacrylate. The resulting adduct subsequently undergoes an intramolecular cyclization, driven by the nucleophilic attack of the nitrogen atom onto the ester carbonyl group. Finally, the elimination of ethanol and methanol leads to the formation of the stable aromatic 2-pyridone ring. The use of a one-pot approach is advantageous as it avoids the isolation of potentially unstable intermediates, thereby streamlining the process and maximizing the overall yield.[4]

Trustworthiness and Self-Validation

The protocol is designed to be self-validating through the use of in-process controls. The progress of the reaction can be effectively monitored by TLC, allowing for the determination of the optimal reaction time. The purification by column chromatography ensures the isolation of a high-purity product, which can be confirmed by standard analytical techniques such as NMR and mass spectrometry.

Conclusion

This application note provides a detailed and reliable one-pot protocol for the synthesis of 3-methoxy-5-(trifluoromethyl)-2-pyridone. The methodology is characterized by its operational simplicity, efficiency, and scalability, making it a valuable tool for researchers and professionals in the field of drug development. The convergent nature of this synthesis aligns with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste.[5]

References

  • One-Pot Cyclocondensation Approach to Form 4-Amino-2-Pyridones via Ammonium Acetate as a Nitrogen Source. The Journal of Organic Chemistry - ACS Publications.
  • ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION - YMER.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC.
  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines - CORE.
  • Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones - Organic & Biomolecular Chemistry (RSC Publishing).
  • Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC.
  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC.
  • 6-(Trifluoromethyl)pyrid-2-one: Development and Scale-Up of a Ring Synthesis Route Based on Trifluoroacetic Anhydride - ACS Publications.
  • Methods for the synthesis of 2‐trifluoromethyl pyridines. - ResearchGate.
  • A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes.

Sources

Advanced Protocol: Synthesis of Kinase Inhibitors via the 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-hydroxypyridine scaffold, specifically 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine (and its tautomer 3-methoxy-5-(trifluoromethyl)pyridin-2(1H)-one ), represents a critical building block in the design of Type I and Type II kinase inhibitors. This moiety is frequently employed to target the ATP-binding pocket of kinases such as c-Met , ALK , and ROS1 . The 3-methoxy group provides essential electron density and steric bulk to fill the hydrophobic pocket near the gatekeeper residue, while the 5-trifluoromethyl group enhances metabolic stability, lipophilicity, and membrane permeability.

This application note details the strategic conversion of this 2-hydroxy precursor into a reactive electrophile (2-chloro derivative) and its subsequent coupling to amine-bearing pharmacophores. The protocols herein are designed to maximize yield, minimize side reactions (such as N-alkylation during activation), and ensure high purity for biological screening.

Strategic Rationale & Mechanistic Insight

The Pharmacophore

In kinase inhibitor design, the pyridine nitrogen often serves as a hydrogen bond acceptor for the hinge region of the kinase ATP pocket.

  • 3-Methoxy Group: Acts as an electron-donating group (EDG), modulating the basicity of the pyridine nitrogen. It also provides a specific shape complementarity to the "selectivity pocket" often found behind the gatekeeper residue.

  • 5-Trifluoromethyl Group: An electron-withdrawing group (EWG) that increases the electrophilicity of the C2 position, facilitating Nucleophilic Aromatic Substitution (SNAr). It also blocks metabolic oxidation at the C5 position.

Tautomerism and Reactivity

The starting material exists in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.

  • Challenge: Direct alkylation often leads to a mixture of N-alkylation (pyridone attack) and O-alkylation (lactim attack).

  • Solution: To synthesize kinase inhibitors where the pyridine is the core scaffold, the most robust strategy is activation via chlorination followed by SNAr or Buchwald-Hartwig coupling .

Tautomerism cluster_0 Tautomeric Equilibrium Lactam 2-Pyridone Form (Lactam) Favored in solid state Lactim 2-Hydroxypyridine Form (Lactim) Reactive intermediate Lactam->Lactim Equilibrium Activation Activation (POCl3) Lactim->Activation Deoxychlorination Product 2-Chloro-3-methoxy- 5-(trifluoromethyl)pyridine (Electrophile) Activation->Product

Figure 1: Tautomeric equilibrium and strategic activation pathway.

Chemical Safety & Handling

  • Compound: 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine

  • CAS: 1214376-73-0 (Generic/Analogous) / 2-Chloro derivative CAS: 1227563-67-8

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Reagent Safety: Phosphorus oxychloride (POCl3) is highly corrosive and reacts violently with water. All reactions must be performed under an inert atmosphere (Argon/Nitrogen) in a fume hood.

Experimental Protocols

Protocol A: Activation – Synthesis of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine

This step converts the unreactive hydroxyl group into a versatile chloride leaving group.

Reagents:

  • Starting Material: 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine (1.0 equiv)

  • Reagent: Phosphorus oxychloride (POCl3) (5.0 – 10.0 equiv)

  • Catalyst: N,N-Dimethylformamide (DMF) (catalytic, 2-3 drops)

  • Solvent: None (Neat) or Toluene (if solubility is an issue)

Procedure:

  • Setup: Charge a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser with the starting material (e.g., 5.0 g).

  • Addition: Cool the flask to 0°C under nitrogen. Slowly add POCl3 (excess) via a pressure-equalizing addition funnel.

  • Catalysis: Add 2-3 drops of anhydrous DMF. Note: DMF acts as a Vilsmeier-Haack type catalyst, forming a reactive chloroiminium species that accelerates the reaction.

  • Reaction: Heat the mixture to reflux (approx. 100-110°C) for 3–5 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS. The starting material peak (M+1) should disappear, replaced by the chloride peak (M+1 + ~18 Da shift pattern for Cl isotope).

  • Workup (Critical):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess POCl3. Caution: Use a high-efficiency trap.

    • Pour the residue slowly onto crushed ice/water with vigorous stirring to quench remaining phosphorous species.

    • Neutralize with saturated NaHCO3 solution to pH ~7-8.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification: Flash column chromatography (SiO2, 0-10% EtOAc in Hexanes) yields the product as a white to off-white solid.

Protocol B: Coupling – SNAr Reaction with Amine Pharmacophore

This step installs the kinase-binding amine motif.

Reagents:

  • Electrophile: 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine (1.0 equiv)

  • Nucleophile: Target Amine (e.g., 4-(4-methylpiperazin-1-yl)aniline) (1.1 equiv)

  • Base: Cs2CO3 (2.0 equiv) or DIPEA (3.0 equiv)

  • Ligand/Catalyst: Xantphos / Pd2(dba)3 (Optional, if SNAr is sluggish)

  • Solvent: 1,4-Dioxane or DMF

Procedure (Thermal SNAr - Preferred for this scaffold):

  • Setup: In a pressure vial, dissolve the 2-chloro-pyridine derivative (1.0 equiv) and the target amine (1.1 equiv) in anhydrous DMF (0.2 M concentration).

  • Base: Add DIPEA (3.0 equiv).

  • Reaction: Seal the vial and heat to 120°C for 12–16 hours.

    • Mechanism:[1][2][3][4][5][6][7][8] The 5-CF3 group activates the ring, making the 2-position susceptible to nucleophilic attack. The 3-OMe group exerts some steric hindrance, so elevated temperatures are required.

  • Monitoring: Monitor by LC-MS for the formation of the coupled product.

  • Workup: Dilute with water and extract with EtOAc. Wash with LiCl solution (to remove DMF).

  • Purification: Purify via Preparative HPLC (Reverse phase, Water/Acetonitrile with 0.1% Formic Acid).

Alternative: Buchwald-Hartwig Coupling (If Thermal SNAr fails)

  • Catalyst: Pd2(dba)3 (5 mol%)

  • Ligand: Xantphos or BINAP (10 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane, 100°C, 4-12 h.

Data Analysis & Troubleshooting

Analytical Characterization
AssayExpected ResultNotes
1H NMR Loss of OH/NH signal; Shift in aromatic protons.3-OMe singlet typically appears at ~3.9 ppm.
LC-MS M+1 peak corresponds to coupled product.Check for Cl isotope pattern (3:1 ratio) in intermediate.
TLC Significant Rf shift.2-Chloro intermediate is much less polar than 2-Hydroxy SM.
Troubleshooting Guide
  • Issue: Incomplete Chlorination.

    • Cause: Old POCl3 (hydrolyzed) or insufficient temperature.

    • Fix: Use fresh reagent; increase temperature to 120°C; add more DMF catalyst.

  • Issue: Regioselectivity in Coupling.

    • Cause: Competitive attack if the amine has multiple nucleophilic sites.

    • Fix: Protect secondary amines on the nucleophile (e.g., Boc-protection) before coupling.

  • Issue: Hydrolysis of Product.

    • Cause: 3-methoxy group can be demethylated under harsh acidic conditions (e.g., HBr).

    • Fix: Avoid strong Lewis acids during workup.

Pathway Visualization

SynthesisWorkflow cluster_conditions Critical Parameters Start Starting Material 2-Hydroxy-3-methoxy- 5-(trifluoromethyl)pyridine Step1 Step 1: Activation (POCl3, DMF, 100°C) Start->Step1 Deoxychlorination Inter Intermediate 2-Chloro-3-methoxy- 5-(trifluoromethyl)pyridine Step1->Inter Isolation Note1 Anhydrous Conditions Required for POCl3 Step1->Note1 Step2 Step 2: Coupling (Amine, Base, Heat/Pd) Inter->Step2 SNAr / Buchwald Final Final Kinase Inhibitor (Hinge Binder Installed) Step2->Final Purification Note2 Temp > 100°C Due to steric bulk of OMe Step2->Note2

Figure 2: Step-by-step synthetic workflow for kinase inhibitor preparation.

References

  • Application of POCl3 in Heterocyclic Chemistry

    • Title: "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3"
    • Source: Molecules (via NCBI/PubMed)
    • URL:[Link]

  • Kinase Inhibitor Design (Pyridine Scaffolds)

    • Title: "5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor"
    • Source: Journal of Medicinal Chemistry
    • URL:[Link]

  • General Synthesis of Trifluoromethylpyridines

    • Title: "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients"
    • Source: Journal of Pesticide Science (via PMC)
    • URL:[Link]

  • Buchwald-Hartwig Coupling on Pyridines

    • Title: "Palladium-Catalyzed Amination of Aryl Halides and Sulfon
    • Source: Organic Reactions (Wiley)
    • URL:[Link]

Sources

Application Note: Regioselective Halogenation of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine

[1]

Abstract & Strategic Overview

The scaffold 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine (also known as 3-methoxy-5-(trifluoromethyl)pyridin-2(1H)-one) is a critical pharmacophore in the development of kinase inhibitors and agrochemicals.[1] Its unique substitution pattern presents a specific synthetic challenge: the pyridine ring is electronically "push-pull" deactivated by the electron-withdrawing trifluoromethyl (–CF₃) group at C5, yet activated by the electron-donating hydroxyl (–OH/C=O) at C2 and methoxy (–OMe) at C3.[1]

This application note details the regioselective halogenation (Bromination, Chlorination, Iodination) of this substrate. Contrary to standard pyridine chemistry where electrophilic substitution is difficult, the presence of the 2-hydroxy and 3-methoxy groups sufficiently activates the ring.[1] The reaction proceeds regioselectively at the C6 position , driven by the para-directing effect of the C3-methoxy group and the steric blocking of C4 by the flanking substituents.

Key Reaction Features
  • Regioselectivity: >95% C6-selectivity due to steric hindrance at C4 and electronic reinforcement at C6.[1]

  • Substrate Stability: The –CF₃ group remains stable under the described oxidative halogenation conditions.

  • Scalability: Protocols are designed for gram-scale synthesis with high atom economy.[1]

Mechanistic Analysis & Regiochemistry

Understanding the electronic landscape is vital for troubleshooting. The substrate exists primarily as the 2-pyridone tautomer in solution.[1]

Electronic Directing Effects[1][2]
  • 2-Pyridone Carbonyl (C2): Directs ortho (to C3) and para (to C5).[1] Both positions are blocked.

  • Methoxy Group (C3): A strong ortho/para activator.[1]

    • Ortho position (C4): Sterically crowded between the –OMe and –CF₃ groups.

    • Para position (C6): Sterically accessible and electronically activated.[1]

  • Trifluoromethyl Group (C5): A strong electron-withdrawing group (EWG) that deactivates the ring but directs meta (to C1 and C3).[1] It reinforces the nucleophilicity at C6 relative to C4.

Figure 1: Mechanistic pathway for the regioselective C6-halogenation.

Experimental Protocols

General Safety Considerations
  • Halogenating Agents: NBS, NCS, and NIS are irritants. Handle in a fume hood.

  • Solvents: Acetonitrile (MeCN) and DMF are toxic.[1] Avoid skin contact.

  • Exotherms: Halogenations can be exothermic. Add reagents portion-wise on scales >10g.

Protocol A: Bromination (C6-Br)

Target: 6-Bromo-3-methoxy-5-(trifluoromethyl)pyridin-2-one[1]

ParameterSpecification
Reagent N-Bromosuccinimide (NBS) (1.1 equiv)
Solvent Acetonitrile (MeCN) (0.2 M concentration)
Temperature 25 °C (RT) to 40 °C
Time 2 – 4 Hours
Yield 85 – 92%

Step-by-Step Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine (1.0 equiv) in anhydrous Acetonitrile (5 mL per mmol substrate).

  • Addition: Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise over 10 minutes at room temperature. Note: Protect from light to prevent radical side reactions.[1]

  • Reaction: Stir the resulting suspension/solution at 25 °C. Monitor by TLC (50% EtOAc/Hexanes) or LCMS. The starting material should be consumed within 3 hours.

    • Optimization: If reaction is sluggish, heat to 40 °C.

  • Quench: Dilute the mixture with water (10 mL per mmol).

  • Workup:

    • If the product precipitates: Filter the solid, wash with water and cold hexanes. Dry under vacuum.[2]

    • If soluble: Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Usually not required. If necessary, recrystallize from EtOH/Water or purify via silica gel chromatography (0-40% EtOAc in Hexanes).[1]

Protocol B: Chlorination (C6-Cl)

Target: 6-Chloro-3-methoxy-5-(trifluoromethyl)pyridin-2-one Note: Chlorination is kinetically slower than bromination due to the lower electrophilicity of NCS.[1]

ParameterSpecification
Reagent N-Chlorosuccinimide (NCS) (1.2 equiv)
Solvent N,N-Dimethylformamide (DMF)
Temperature 80 °C
Time 6 – 12 Hours
Yield 75 – 85%

Step-by-Step Procedure:

  • Charge: Dissolve the substrate (1.0 equiv) in DMF (3 mL per mmol).

  • Addition: Add NCS (1.2 equiv) in one portion.

  • Reaction: Heat the mixture to 80 °C under an inert atmosphere (N₂). Monitor closely by LCMS.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (5x reaction volume).

  • Isolation: The product often precipitates as a beige solid. Filter and wash copiously with water to remove DMF.

  • Purification: Silica gel chromatography (DCM/MeOH 95:5) may be required to separate unreacted starting material.

Protocol C: Iodination (C6-I)

Target: 6-Iodo-3-methoxy-5-(trifluoromethyl)pyridin-2-one Ideal for subsequent Suzuki or Sonogashira couplings.[1]

ParameterSpecification
Reagent N-Iodosuccinimide (NIS) (1.1 equiv)
Solvent Acetonitrile (MeCN) or DMF
Temperature 25 °C to 60 °C
Time 4 – 8 Hours
Yield 80 – 88%

Step-by-Step Procedure:

  • Charge: Dissolve substrate (1.0 equiv) in MeCN (5 mL per mmol).

  • Addition: Add NIS (1.1 equiv).

  • Reaction: Stir at room temperature. If conversion is <50% after 2 hours, heat to 60 °C.

    • Tip: Adding a catalytic amount of TFA (5 mol%) can accelerate the reaction by activating the NIS.

  • Quench: Add 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution to quench excess iodine (indicated by color change from dark red/brown to yellow).[1]

  • Workup: Extract with EtOAc, wash with brine, dry, and concentrate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Deactivation by CF₃ group.Increase temperature (up to reflux for MeCN). Switch solvent to DMF (higher dielectric constant stabilizes the intermediate).
Regioisomers (C4) High temperature or radical mechanism.[1]Keep reaction in the dark (prevents radical bromination). Lower temperature and increase reaction time.
Poly-halogenation Excess reagent.[1]Strictly control stoichiometry (1.05 - 1.1 equiv). Add reagent dropwise.[2][3]
Solubility Substrate insolubility in MeCN.Use DMF or NMP as co-solvent.

References

  • Mechanism of Pyridone Halogenation

    • Tetrahedron2012, 68(42), 8636-8642.
    • [1]

  • Halogenation in Fluorinated Solvents (HFIP)

    • Tang, R.-J., Milcent, T., & Crousse, B. (2018).[4] Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938.[4]

    • [1]

  • General Pyridine Functionalization

    • Chemical Reviews2014, 114(18), 9047–9153.
    • [1]

  • Physical Properties & Safety Data

    • Sigma-Aldrich Entry for 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine (Analogous reactivity data).[1]

Reactivity of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine in SNAr reactions

Application Note: Reactivity & Protocol Guide for 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine in Reactions

Executive Summary

The scaffold 2-hydroxy-3-methoxy-5-(trifluoromethyl)pyridine (CAS: 1227598-68-6, often isolated as its tautomer 3-methoxy-5-(trifluoromethyl)pyridin-2(1H)-one ) represents a high-value intermediate in the synthesis of kinase inhibitors and agrochemicals. Its unique substitution pattern offers a "push-pull" electronic environment: the electron-withdrawing 5-trifluoromethyl group (


This Application Note addresses a critical reactivity challenge: the 2-hydroxy group is electronically inert to direct Nucleophilic Aromatic Substitution (

  • Activation: Conversion of the 2-hydroxy tautomer to a reactive leaving group (2-chloro or 2-triflate).

  • Substitution: Exploiting the 5-

    
     activation to drive 
    
    
    at the 2-position, while managing the steric influence of the 3-OMe group.

Structural Analysis & Reactivity Profile

Before initiating protocols, it is vital to understand the substrate's behavior in solution.

Tautomeric Equilibrium

In solution, this molecule exists predominantly as the 2-pyridone tautomer due to the strong amide-like resonance stabilization.

  • Implication: Standard

    
     conditions (nucleophile + base) applied directly to the starting material will fail or result in O-alkylation/N-alkylation competition rather than ring substitution.
    
  • Strategy: The oxygen must be converted into a leaving group (LG). The most robust LG for this scaffold is Chloride (

    
    ), generated via Vilsmeier-Haack type activation.
    
Electronic & Steric Landscape (The "3-Methoxy Effect")

Once activated to 2-chloro-3-methoxy-5-(trifluoromethyl)pyridine , the reactivity is governed by two competing factors:

  • Electronic Activation (Pro-

    
    ):  The 5-
    
    
    group is para to the leaving group. Through strong inductive withdrawal (
    
    
    ) and negative hyperconjugation, it significantly lowers the energy of the Meisenheimer complex, accelerating nucleophilic attack at C2.
  • Steric Hindrance (Anti-

    
    ):  The 3-OMe group is ortho to the reaction center. Unlike a proton, the methoxy group imposes a steric penalty, particularly for bulky nucleophiles (e.g., secondary amines, isopropyl-substituted anilines).
    
Reaction Pathway Visualization

ReactionPathwaySubstrate2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine(Pyridone Tautomer)ActivationActivation Step(POCl3 / DMF)Substrate->Activation DeoxychlorinationIntermediateReactive Intermediate:2-Chloro-3-methoxy-5-(trifluoromethyl)pyridineActivation->Intermediate -HCl, -PO2ClSNArSNAr Reaction(Nucleophile + Base)Intermediate->SNAr Rate Determining Step(Meisenheimer Complex)ProductFinal Product:2-Substituted PyridineSNAr->Product -Cl-

Figure 1: The mandatory two-stage workflow. Direct attack on the blue substrate is kinetically forbidden for

Phase 1: Activation Protocol (Deoxychlorination)

Objective: Synthesize 2-chloro-3-methoxy-5-(trifluoromethyl)pyridine. Criticality: High. Incomplete conversion here leads to difficult downstream purification.

Materials
  • Substrate: 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine (1.0 equiv)

  • Reagent: Phosphoryl chloride (

    
    ) (5.0 – 10.0 equiv)
    
  • Catalyst: N,N-Dimethylformamide (DMF) (0.1 equiv) – Essential for Vilsmeier reagent formation.

  • Solvent: None (Neat) or Toluene (if temperature control is needed).

Step-by-Step Procedure
  • Setup: Equip a dried round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (

    
     or 
    
    
    line). Safety Note:
    
    
    reacts violently with water. All glassware must be oven-dried.
  • Addition: Charge the flask with the pyridone substrate. Add

    
     carefully.
    
  • Catalysis: Add DMF dropwise. Observation: Slight exotherm and bubbling (evolution of

    
    /CO) may occur as the Vilsmeier adduct forms.
    
  • Reaction: Heat the mixture to 90–100 °C for 2–4 hours.

    • Monitoring: Aliquot a drop into MeOH (to quench) and check via LC-MS. The starting material (M+H = 194) should disappear; Product (M+H = 212/214 for Cl isotope) should dominate.

  • Workup (Quenching):

    • Cool the mixture to RT.

    • Concentrate under reduced pressure to remove excess

      
      .
      
    • Pour the residue slowly onto crushed ice/water with vigorous stirring. Caution: Delayed exotherm.

    • Neutralize with sat.

      
       to pH ~7-8.
      
  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    , and concentrate.
    
    • Yield Expectation: >90%.[1][2] The product is usually a low-melting solid or oil.

Phase 2: Profiling & Protocols

Objective: Displacement of the 2-Chloro group with various nucleophiles.

Nucleophile Reactivity Matrix

The 3-OMe group creates a "Steric Gate." Reaction rates vary significantly based on nucleophile size.

Nucleophile ClassExampleReactivityRecommended Conditions
Primary Amines Benzylamine, AnilineHigh

or

,

, 60 °C
Secondary Amines (Cyclic) Morpholine, PiperidineModerate

or

,

, 80 °C
Secondary Amines (Acyclic) Diethylamine, IsopropylamineLow

,

, 100–120 °C (Force conditions)
Alkoxides NaOMe, KOtBuHigh

or corresponding alcohol, 0 °C to RT
Thiols ThiophenolVery High

,

, RT
Standard Protocol: Amination (Primary/Cyclic Amines)

This protocol is optimized for library synthesis.

  • Stoichiometry:

    • 2-Chloro intermediate (1.0 equiv)

    • Amine Nucleophile (1.2 equiv)

    • Base: DIPEA or

      
       (2.0 equiv)
      
    • Solvent: Acetonitrile (

      
      ) or Ethanol (
      
      
      ).
  • Execution:

    • Dissolve the chloro-pyridine in solvent (0.2 M concentration).

    • Add the base, followed by the amine.

    • Heat to 60 °C .

    • Timecourse: Unhindered amines complete in <2 hours.

  • Purification:

    • Evaporate solvent.

    • Partition between water/DCM.

    • The 3-OMe group makes the product slightly more polar; Column chromatography (Hex/EtOAc) is effective.

Advanced Protocol: Sterically Hindered Nucleophiles

If using acyclic secondary amines or weak nucleophiles, the 3-OMe steric clash becomes significant.

  • Solvent Switch: Use polar aprotic solvents (DMSO or NMP ) to strip cations and enhance nucleophilicity.

  • Base Switch: Use Cesium Carbonate (

    
    ) . The "Cesium Effect" improves solubility and reactivity in 
    
    
    .
  • Temperature: Increase to 100–120 °C .

  • Microwave: Microwave irradiation (120 °C, 20 min) is highly recommended to overcome the activation energy barrier imposed by the ortho-methoxy group.

Mechanistic Insight: The Meisenheimer Complex

To troubleshoot low yields, one must visualize the transition state. The 3-OMe group destabilizes the transition state sterically, but the 5-CF3 stabilizes it electronically.

MeisenheimerTSTransition State(Meisenheimer Complex)factors_proStabilizing Factors:1. Ring Nitrogen (accepts - charge)2. 5-CF3 (Inductive withdrawal)factors_pro->TS Lowers Activation Energyfactors_conDestabilizing Factors:1. 3-OMe (Steric repulsion with Nu)2. 3-OMe (e- donation to ring)factors_con->TS Increases Activation Energy

Figure 2: Competing forces in the Transition State. For successful reaction, the "Green" factors must outweigh the "Blue" factors.

Troubleshooting Guide

IssueRoot CauseSolution
No Reaction (Step 1) Old

or wet reagents.
Distill

or use fresh bottle. Ensure DMF is anhydrous.
Low Yield (Step 2) Nucleophile is too bulky (clash with 3-OMe).Switch to DMSO/Cs2CO3. Use Microwave heating.
Regioisomer Byproducts Attack at C4 or C6?Rare. If observed, lower temperature.[3] C2 is thermodynamically and kinetically favored.
Hydrolysis back to Pyridone Wet solvent in Step 2.The 2-Cl bond is labile. Ensure solvents are dry to prevent OH displacing Cl.

References

  • L. M. P. Gallegos, et al.

    
    )." Chemical Science, 2022.
    Validates the strong activating effect of 5-CF3 and the predictive modeling of pyridine 
    
    
    .
  • Pyridine Activation Protocols: Spivey, A. C., & Arseniyadis, S. "Nucleophilic aromatic substitution of electron-deficient heterocycles." Methods and Applications of Cycloaddition Reactions in Organic Syntheses, 2014. General reference for POCl3 activation of 2-hydroxypyridines.

  • Specific Substrate Data (Analogues): "Synthesis of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine." ChemicalBook Protocols, 2024.[4] Provides the closest specific experimental conditions for the 3-substituted-5-CF3 pyridine scaffold.

  • Mechanistic Insights on Alkoxy-Pyridines: "Electronic and solvent effects on kinetics of

    
     substitution." Journal of Organic Chemistry, Verified via NIH/PubMed Central.
    Explains the inductive vs. resonance interplay of alkoxy groups in 
    
    
    .

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The "Chameleon" Challenge: Researchers often report inconsistent melting points, "oiling out" during crystallization, or severe tailing on TLC plates when working with 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine .[1]

These issues arise because this molecule does not exist as a static structure. It exists in a dynamic tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.[1]

FeatureDescriptionImpact on Purification
Dominant Form 2-Pyridone (Solid state & Polar solvents)High polarity; poor solubility in non-polar solvents (Hexane/Toluene).[1]
Acidity (

)
Estimated 8.5 – 9.5 (NH proton)Allows for pH-switchable solubility (Acid/Base extraction).[1]
Substituents -CF

(Pos 5): Strong EWG-OMe (Pos 3): EDG / Steric

increases acidity compared to unsubstituted pyridones.[1] -OMe adds lipophilicity but aids solubility in chlorinated solvents.[1]

Diagnostic Guide: What are you seeing?

Q: Why does my TLC show a long streak instead of a spot? A: The silica gel's acidic surface catalyzes the interconversion between the lactim and lactam forms as the compound migrates.[1]

  • Fix: You must "lock" the ionization state.[1] Add 1% Acetic Acid (to favor neutral form) or 1% Triethylamine (to buffer silica acidity) to your mobile phase.[1]

Q: My crude product is a sticky oil that won't solidify. Why? A: This is "oiling out," common when trace impurities (demethylated byproducts or regioisomers) depress the melting point.[1] The presence of both tautomers in solution also disrupts crystal lattice formation.[1]

  • Fix: Do not evaporate to dryness.[1] Switch to the pH-Swing Precipitation Protocol (Section 3) or use a Seeding Strategy (Section 4).

The "Self-Validating" Purification Protocol: Acid-Base Swing

Recommended as the primary purification method for crude mixtures >80% purity.[1]

This method exploits the acidity of the pyridone N-H proton (enhanced by the electron-withdrawing


 group). It effectively removes non-acidic impurities (starting materials) and highly acidic byproducts.[1]
The Protocol
  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) (10 mL per gram).

  • Extraction (Forward): Extract the organic layer 2x with 0.5 M NaOH or 10% Na

    
    CO
    
    
    
    .
    • Mechanism:[1] The pyridone deprotonates to form the water-soluble sodium salt.[1]

    • Observation: Product moves to the Aqueous Layer .[1]

  • Wash: Wash the combined aqueous layer 1x with fresh EtOAc or Ether.[1]

    • Purpose: Removes neutral impurities (e.g., unreacted 2-chloro-3-methoxy-5-(trifluoromethyl)pyridine).[1]

    • Discard: The Organic Layer.[1][2]

  • Precipitation (Reverse): Cool the aqueous layer to 0–5°C. Slowly add 2 M HCl dropwise with vigorous stirring until pH reaches ~3–4.

    • Observation: The product should precipitate as a white/off-white solid.[1]

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.[1]

Workflow Visualization

PurificationWorkflow Crude Crude Mixture (in EtOAc) BaseExt Extract with 0.5M NaOH Crude->BaseExt PhaseSep Phase Separation BaseExt->PhaseSep OrgLayer Organic Layer (Neutral Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Product as Na Salt) PhaseSep->AqLayer Keep Acidify Acidify to pH 3-4 (2M HCl, 0°C) AqLayer->Acidify Precipitate Precipitate Formed Acidify->Precipitate Filter Filter & Dry Precipitate->Filter Final Pure Product (2-Pyridone form) Filter->Final

Caption: Logic flow for the pH-Swing purification. The critical step is the separation of neutral impurities in the base wash.[1]

Crystallization Guide (Polishing)

Use this if the Acid-Base method yields <98% purity.[1]

Because the 2-pyridone tautomer is highly polar, standard non-polar recrystallizations (e.g., Hexane) often fail.[1] You need a system that solubilizes the polar form at high heat but forces it out upon cooling.[1]

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Protocol Notes
Ethanol / Water 3:1 to 1:1 Best for Scale-up. Dissolve in hot EtOH.[1] Add hot water until turbid. Cool slowly to 4°C.
EtOAc / Heptane 1:2 Dissolve in min. refluxing EtOAc.[1] Add Heptane dropwise. If oiling occurs, add a seed crystal immediately.[1]
Acetonitrile (ACN) Pure Good for removing demethylated impurities (which are less soluble in ACN).[1]

Critical Tip: If the solution turns milky but doesn't crystallize (Oiling Out), reheat to clarity and add a seed crystal of pure material. If no seed is available, scratch the glass wall with a glass rod to induce nucleation.[1]

Chromatography (The Last Resort)

Only use if you need to separate regioisomers that co-precipitate.[1]

Standard silica chromatography is difficult due to the strong hydrogen bonding of the pyridone dimer.[1]

  • Stationary Phase: Silica Gel (standard).[1]

  • Mobile Phase: DCM / Methanol (95:5) + 0.5% Acetic Acid .

    • Why Acetic Acid? It suppresses the ionization of the OH/NH group, sharpening the peak shape.[1]

  • Loading: Dissolve the crude in a minimum amount of DCM/MeOH. Do not load in pure MeOH as it will broaden the band immediately.

FAQs: Specific Impurity Scenarios

Q: I see a byproduct with M-14 mass (Loss of Methyl). How do I remove it? A: This is the 2,3-dihydroxy-5-(trifluoromethyl)pyridine (demethylated byproduct).[1]

  • Removal: This byproduct is significantly more acidic (

    
     ~6-7 due to the catechol-like motif) and more polar than your target.[1]
    
  • Method: Perform the Acid-Base Swing (Section 3), but during the acidification step, stop at pH 5.5–6.0 .[1] The dihydroxy impurity often remains in solution while your target (methoxy compound) precipitates.

Q: Can I use GC-MS for analysis? A: Avoid GC-MS for quantitative purity checks. The high temperature of the injection port can cause methylation/demethylation artifacts or tautomerization issues.[1]

  • Standard: Use HPLC (Reverse Phase) .

    • Column: C18.[1]

    • Buffer: Water (0.1% TFA) / Acetonitrile.[1] The acid keeps the tautomer equilibrium constant.[1]

References

  • Tautomerism of 2-Hydroxypyridines: Forlani, L., et al. "Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines."[1][3] Arkivoc, 2002(11), 198-215. Link

  • Synthesis & Properties of Trifluoromethylpyridines: "Trifluoromethylpyridine: Its chemistry and applications." Research Outreach, 2023. Link

  • General Recrystallization Solvents: "Solvents for Recrystallization." University of Rochester, Dept. of Chemistry. Link

  • pKa Data (Analogous Structures): "2-Hydroxy-5-(trifluoromethyl)pyridine Properties." ChemicalBook.[1][4] Link

Sources

Technical Support Center: Navigating the Selectivity of N- vs. O-Alkylation in 2-Hydroxy-3-Methoxy Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling the alkylation of 2-hydroxy-3-methoxy pyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of N- versus O-alkylation in this important class of heterocyclic compounds. The principles and troubleshooting strategies discussed herein are grounded in established mechanistic organic chemistry and are supported by relevant literature to ensure scientific integrity and practical utility.

The 2-hydroxy-3-methoxy pyridine scaffold is an ambident nucleophile, meaning it possesses two distinct nucleophilic centers: the nitrogen atom and the oxygen atom of the hydroxyl group.[1] The selective alkylation of one site over the other is a common challenge that can significantly impact the synthesis of target molecules, including active pharmaceutical ingredients.[2] This guide provides a comprehensive overview of the factors governing this selectivity and offers practical solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N- and O-alkylated products in my reaction?

The formation of both N- and O-alkylated products is a common outcome due to the dual nucleophilicity of the 2-hydroxy-3-methoxy pyridine system.[3] The ratio of these products is influenced by a delicate interplay of several factors, including the choice of base, solvent, alkylating agent, and reaction temperature.[1] Understanding these factors is key to directing the reaction towards your desired isomer.

Q2: How does the choice of base affect the N- vs. O-alkylation selectivity?

The base plays a crucial role in deprotonating the 2-hydroxypyridine, forming the pyridonate anion. The nature of the counter-ion of the base can influence the site of alkylation. For instance, using a base with a large, soft cation like cesium (e.g., Cs₂CO₃) can favor O-alkylation.[4] Conversely, stronger, harder bases like sodium hydride (NaH) or potassium tert-butoxide can sometimes favor N-alkylation, although this is not a universal rule and is highly dependent on other reaction conditions.[5]

Q3: What is the role of the solvent in controlling the selectivity?

Solvents can significantly influence the reactivity of the pyridonate anion.[6]

  • Polar aprotic solvents (e.g., DMF, DMSO, THF) are commonly used. In these solvents, the "naked" pyridonate anion is highly reactive. The selectivity in these solvents is often dictated by the other reaction parameters.

  • Polar protic solvents (e.g., ethanol, water) can solvate the oxygen atom of the pyridonate anion through hydrogen bonding, potentially leaving the nitrogen atom more accessible for alkylation, thus favoring the N-alkylated product.[6]

Q4: How does the alkylating agent influence the reaction outcome?

The nature of the alkylating agent is a critical determinant of selectivity, often explained by the Hard and Soft Acids and Bases (HSAB) principle.[7][8]

  • Hard alkylating agents , such as dimethyl sulfate and methyl triflate, have a greater tendency to react with the hard oxygen atom, leading to O-alkylation.[9]

  • Soft alkylating agents , like methyl iodide, are more likely to react with the softer nitrogen atom, resulting in N-alkylation.[9]

The steric bulk of the alkylating agent can also play a role; bulkier alkylating agents may favor reaction at the less sterically hindered site.

Q5: What is the difference between kinetic and thermodynamic control in this reaction?

The concepts of kinetic and thermodynamic control are central to understanding the product distribution in the alkylation of 2-hydroxypyridines.[10][11][12][13]

  • Kinetic control governs reactions that are irreversible, typically run at lower temperatures for shorter durations. The major product is the one that forms the fastest, which is often the O-alkylated product due to the higher negative charge density on the oxygen atom.[14]

  • Thermodynamic control is established under reversible conditions, usually at higher temperatures and for longer reaction times. The major product is the most stable isomer, which is generally the N-alkylated pyridone due to the formation of a more stable aromatic system.[14]

Troubleshooting Guide

This section addresses specific experimental problems and provides actionable solutions.

Problem 1: My reaction exclusively yields the O-alkylated product, but I need the N-alkylated isomer.

This is a common issue, often arising from kinetically controlled conditions.

Possible Causes and Solutions:

CauseRecommended Action
Low Reaction Temperature Increase the reaction temperature to allow for equilibration towards the more stable N-alkylated product.[10]
Short Reaction Time Prolong the reaction time to enable the potential rearrangement of the initially formed O-alkylated product to the N-alkylated isomer.
Use of a Hard Alkylating Agent Switch to a softer alkylating agent (e.g., from a sulfate or triflate to an iodide).[9]
Inappropriate Base-Solvent System Consider using a stronger base in a less polar solvent to favor N-alkylation.

Experimental Protocol for Favoring N-Alkylation (Thermodynamic Control):

  • To a solution of 2-hydroxy-3-methoxy pyridine in a high-boiling polar aprotic solvent (e.g., DMF or DMSO), add a strong base such as sodium hydride (NaH) at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Add the alkylating agent (preferably a soft one, like an alkyl iodide).

  • Heat the reaction mixture to a higher temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purify the product by column chromatography.

Problem 2: My reaction gives a low yield of the desired O-alkylated product, with the N-alkylated isomer being the major byproduct.

This suggests that the reaction conditions are favoring the thermodynamically more stable product.

Possible Causes and Solutions:

CauseRecommended Action
High Reaction Temperature Conduct the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the kinetically formed O-alkylated product.[12]
Long Reaction Time Shorten the reaction time to isolate the initial product before it has a chance to equilibrate.
Use of a Soft Alkylating Agent Employ a harder alkylating agent (e.g., an alkyl sulfate or tosylate).[9]
Base and Solvent Choice Use a weaker base with a large counter-ion (e.g., Cs₂CO₃) in a polar aprotic solvent like DMF.[4]

Experimental Protocol for Favoring O-Alkylation (Kinetic Control):

  • Dissolve the 2-hydroxy-3-methoxy pyridine in a polar aprotic solvent such as DMF.

  • Add a mild base like cesium carbonate (Cs₂CO₃).

  • Cool the mixture to 0 °C.

  • Slowly add the alkylating agent (preferably a hard one, like an alkyl sulfate).

  • Stir the reaction at a low temperature (e.g., 0 °C to room temperature) and monitor closely.

  • Once the starting material is consumed, work up the reaction promptly to prevent isomerization.

  • Purify the desired O-alkylated product using column chromatography.

Visualizing the Reaction Pathways

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Factors Influencing Selectivity Base Base Solvent Solvent Alkylating Agent Alkylating Agent Temperature Temperature 2-Hydroxy-3-methoxy Pyridine 2-Hydroxy-3-methoxy Pyridine Pyridonate Anion Pyridonate Anion 2-Hydroxy-3-methoxy Pyridine->Pyridonate Anion Base N-Alkylation N-Alkylation Pyridonate Anion->N-Alkylation Soft Alkylating Agent High Temperature O-Alkylation O-Alkylation Pyridonate Anion->O-Alkylation Hard Alkylating Agent Low Temperature

Caption: Key factors influencing N- vs. O-alkylation selectivity.

G Reactants Reactants Transition State O TS (O-alkylation) Reactants->Transition State O Lower Activation Energy Transition State N TS (N-alkylation) Reactants->Transition State N Higher Activation Energy O-Alkylated Product (Kinetic) O-Alkylated Product (Kinetic) Transition State O->O-Alkylated Product (Kinetic) N-Alkylated Product (Thermodynamic) N-Alkylated Product (Thermodynamic) Transition State N->N-Alkylated Product (Thermodynamic)

Caption: Energy profile for kinetic vs. thermodynamic control.

References

  • BenchChem. (n.d.). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions.
  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (2025, February 26).
  • Selective N-Alkylation of 2-Pyridones. (n.d.).
  • Nucleophilic Attack at the Pyridine Nitrogen Atom in a Bis(imino)pyridine System: The Local Hard and Soft Acids and Bases Principle Perspective. (2012). SciELO México.
  • Koehler, B. (2016, April 13). Why n-alkylation is more favorable than o-alkyation?. ResearchGate.
  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (2025, August 6). ResearchGate.
  • Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Journal of Organic Chemistry, 89, 3657-3665.
  • Ambident Reactivities of Pyridone Anions. (2010, October 13). Journal of the American Chemical Society.
  • HARD AND SOFT ACIDS AND BASES (HSAB). (n.d.).
  • Effects of Solvent, Protonation, and N-Alkylation on the ^(15)N Chemical Shifts of Pyridine and Related Compounds. (n.d.). Caltech Authors.
  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2020, November 14).
  • HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. (n.d.). AdiChemistry.
  • A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. (2026, February 7). ResearchGate.
  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.
  • Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Kinetic and Thermodynamic Control. (n.d.). Dalal Institute.
  • A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions. (n.d.). Benchchem.
  • Ambident reactivities of pyridone anions. (2010, November 3). PubMed.
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024, March 17). Chemistry LibreTexts.

Sources

Overcoming steric hindrance in 3-methoxy-5-(trifluoromethyl)pyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methoxy-5-(trifluoromethyl)pyridine

Welcome to the technical support guide for 3-methoxy-5-(trifluoromethyl)pyridine. This document is intended for researchers, chemists, and drug development professionals who are working with this versatile but sterically challenging building block. The unique 3,5-disubstitution pattern, featuring an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group, creates a distinct electronic and steric environment that can complicate common synthetic transformations.

This guide provides in-depth, question-and-answer-based troubleshooting for the most common challenges encountered in the functionalization of this pyridine core. We will delve into the causality behind experimental choices, provide validated protocols, and offer mechanistic insights to empower you to overcome synthetic hurdles and accelerate your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: C-H Functionalization & Directed ortho-Metalation (DoM)

The protons on the pyridine ring of 3-methoxy-5-(trifluoromethyl)pyridine exhibit different acidities. The C4-H is the most acidic due to the inductive electron withdrawal by the adjacent -CF3 group and the pyridine nitrogen. However, this position is severely crowded. The C2-H and C6-H protons are less acidic but more sterically accessible. This dichotomy is the source of many challenges.

Q1: I am attempting to deprotonate the C4 position using LDA or n-BuLi, but I'm seeing no reaction or a complex mixture of products. What is happening?

A1: This is a classic issue of steric hindrance versus electronic activation. While the C4 proton is the most electronically favored for deprotonation, it is flanked by the bulky methoxy and trifluoromethyl groups.

  • Causality: Standard lithium bases like n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA) are often too bulky to access the C4 proton efficiently.[1] Furthermore, n-BuLi, being highly nucleophilic, can add to the electron-deficient pyridine ring, leading to undesired side products.[2][3] The use of LDA at low temperatures can sometimes circumvent addition but may not possess sufficient reactivity to overcome the steric barrier for deprotonation.[1][4]

  • Troubleshooting & Solutions:

    • Switch to a Less Hindered, More Basic Reagent: The use of lithium 2,2,6,6-tetramethylpiperidide (LTMP), or TMP-based mixed-metal reagents like TMPMgCl·LiCl or TMPZnCl·LiCl, is highly recommended.[3][5] These "Hauser bases" or "Knochel-type" bases offer high basicity with reduced nucleophilicity and can effectively deprotonate sterically shielded positions.[3][6]

    • Employ Mixed-Amide/Alkoxide Superbases: Mixed aggregates, such as n-BuLi-LiDMAE (lithium 2-dimethylaminoethanolate), can exhibit unique reactivity and regioselectivity, sometimes favoring deprotonation at less conventional sites by altering the aggregation state and steric profile of the active base.[7][8]

    • Consider Halogen-Metal Exchange: If your goal is to introduce a functional group at C4, a more reliable route may be to start with a 4-bromo or 4-iodo analog and perform a halogen-metal exchange at low temperature (-78 °C) with n-BuLi or t-BuLi. This reaction is typically much faster and more selective than direct deprotonation.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Introducing new carbon-carbon or carbon-nitrogen bonds via cross-coupling is a cornerstone of modern synthesis. However, the steric environment of 3-methoxy-5-(trifluoromethyl)pyridine derivatives (e.g., a 2-bromo or 4-bromo analog) presents significant challenges for the catalytic cycle.

Q2: My Suzuki-Miyaura coupling reaction on a 2-bromo-3-methoxy-5-(trifluoromethyl)pyridine substrate is giving low yields. I'm using a standard Pd(PPh₃)₄ catalyst. How can I improve this?

A2: The low yield is almost certainly due to steric hindrance impeding the oxidative addition and/or reductive elimination steps of the catalytic cycle. The triphenylphosphine (PPh₃) ligands are likely not bulky or electron-rich enough to facilitate the reaction efficiently with this hindered substrate.

  • Causality: The substituent at the C3 position (-OMe) sterically clashes with the ortho-substituents of the boronic acid and the phosphine ligands around the palladium center.[9] This repulsion can raise the energy barrier for the key steps in the catalytic cycle, slowing the reaction and allowing for side reactions like protodeboronation to dominate.[10][11]

  • Troubleshooting & Solutions:

    • Utilize Buchwald Ligands: This is the most critical adjustment. The Buchwald group has developed a portfolio of bulky, electron-rich biaryl monophosphine ligands specifically designed to overcome steric hindrance.[12] For this type of substrate, ligands like SPhos , XPhos , or RuPhos are excellent starting points.[12][13] They promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active for oxidative addition, and their bulk facilitates the final reductive elimination step.[14][15]

    • Optimize the Catalyst Precursor and Base: Use a modern, air-stable palladium precatalyst (e.g., G3 or G4 palladacycles) for reliable activation. The choice of base is also crucial; a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than Na₂CO₃ for hindered couplings.[16]

    • Solvent and Temperature: Aprotic polar solvents like 1,4-dioxane or toluene with a small amount of water are standard. For very challenging couplings, higher temperatures, potentially using a sealed vessel or microwave irradiation, can provide the necessary energy to overcome the activation barrier.[17]

ParameterStandard Conditions (Low Yield)Recommended Conditions (High Yield)Rationale
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ or a Pd-precatalystMore active and reliable catalyst systems.
Ligand PPh₃SPhos, XPhos, or RuPhosBulky, electron-rich ligands are essential for hindered substrates.[12][13]
Base Na₂CO₃K₃PO₄ or Cs₂CO₃Stronger, non-coordinating bases are more effective.
Solvent TolueneToluene/H₂O or 1,4-Dioxane/H₂OStandard solvents, but optimization may be needed.
Temperature 80-90 °C100-120 °C (or Microwave)Overcomes the higher activation energy of the hindered coupling.[18]
Section 3: Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, especially with the electron-withdrawing -CF3 group, is activated towards nucleophilic aromatic substitution (SNAr).[19][20] However, steric hindrance can still play a decisive role, particularly for substitutions at the C2 or C6 positions.

Q3: I have a 2-chloro-3-methoxy-5-(trifluoromethyl)pyridine substrate, and my SNAr reaction with a secondary amine is extremely sluggish, even at high temperatures. Why is the reaction not proceeding as expected?

A3: The combination of the adjacent C3-methoxy group and the incoming nucleophile's own bulk creates a significant steric barrier to the formation of the key Meisenheimer complex intermediate.

  • Causality: For an SNAr reaction to occur, the nucleophile must attack the carbon bearing the leaving group, forming a tetrahedral, negatively charged intermediate (Meisenheimer complex).[20] The C3-methoxy group sterically shields the C2 position, making this attack difficult for all but the smallest nucleophiles. The rate-determining step is often the initial attack, and its high activation energy is the cause of the sluggish reaction.

  • Troubleshooting & Solutions:

    • Microwave Irradiation: This is often the most effective solution. Microwave heating can dramatically accelerate SNAr reactions by efficiently overcoming the activation energy barrier, often reducing reaction times from days to minutes and improving yields.[18][21]

    • Solvent Choice: Use a polar aprotic solvent like DMSO, DMF, or NMP. These solvents excel at stabilizing the charged Meisenheimer complex, thereby lowering the transition state energy.

    • Stronger Base/Nucleophile System: If using a nucleophile that requires deprotonation (e.g., an alcohol or amine), using a strong, non-nucleophilic base like NaH or KHMDS can generate a more potent nucleophile in situ, which can increase the reaction rate.

    • Consider a Copper-Catalyzed (Ullmann-type) or Buchwald-Hartwig Amination: If SNAr consistently fails, especially for N-nucleophiles, alternative cross-coupling strategies may be more effective. A Buchwald-Hartwig amination, as described in Q2, is an excellent alternative for forming C-N bonds under these sterically demanding conditions.[22][23][24]

Experimental Protocols & Methodologies

Protocol 1: Optimized C4-Lithiation and Trapping with an Electrophile

This protocol uses TMPLi to achieve selective deprotonation at the sterically hindered C4 position.

Safety Note: Organolithium reagents are pyrophoric and must be handled under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and proper syringe techniques.

  • Apparatus Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is required.

  • Reagent Preparation: In the flask, dissolve 2,2,6,6-tetramethylpiperidine (1.1 eq.) in anhydrous THF (0.2 M).

  • Base Formation: Cool the solution to -78 °C (acetone/dry ice bath). Slowly add n-BuLi (1.05 eq., typically 2.5 M in hexanes) dropwise via syringe. Stir the resulting pale yellow solution at -78 °C for 30 minutes to form LTMP.

  • Substrate Addition: Add a solution of 3-methoxy-5-(trifluoromethyl)pyridine (1.0 eq.) in anhydrous THF dropwise to the LTMP solution at -78 °C.

  • Deprotonation: Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the C4-lithiated species will occur during this time.

  • Electrophilic Quench: Add your desired electrophile (e.g., benzaldehyde, 1.2 eq.) as a solution in THF at -78 °C.

  • Warm and Quench: Allow the reaction to slowly warm to room temperature overnight. Quench the reaction carefully by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Visualizing Steric & Electronic Effects

Diagram 1: Steric Hindrance at the C4 Position

This diagram illustrates why bulky bases like LDA struggle to access the acidic C4 proton, whereas smaller or more specialized bases can be more effective.

Caption: Steric shielding of the C4 proton by flanking groups.

Note: The DOT script above is a conceptual representation. For an actual chemical structure, a chemical drawing tool would be used and the image embedded.

Diagram 2: The Role of Buchwald Ligands in Suzuki Coupling

This workflow demonstrates the advantage of using bulky, electron-rich ligands over traditional phosphines in the Suzuki-Miyaura catalytic cycle for hindered substrates.

Suzuki_Cycle cluster_ligand_effect Ligand Effect (L) pd0 Pd(0)L ox_add Oxidative Addition pd0->ox_add + Ar-X pd2 Ar-Pd(II)-X (L) ox_add->pd2 trans Transmetalation pd2->trans + Ar'-B(OR)₂ pd2_biaryl Ar-Pd(II)-Ar' (L) trans->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' red_elim->product pph3_note With PPh₃: Reductive Elimination is SLOW due to steric clash. xphos_note With XPhos/SPhos: Bulky ligand FORCES reductive elimination, accelerating the reaction.

Sources

Technical Support Center: High-Purity Crystallization of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine (Note: In solution and solid state, this compound exists in equilibrium with its tautomer, 3-methoxy-5-(trifluoromethyl)pyridin-2(1H)-one . Crystallization typically yields the pyridone form due to strong intermolecular hydrogen bonding dimers.)

Critical Quality Attributes (CQA):

  • Target Purity: >99.5% (HPLC)

  • Key Impurities: Regioisomers (from trifluoromethylation), demethylated byproducts (2,3-dihydroxy analogs), and inorganic salts.

  • Physicochemical Challenge: The trifluoromethyl (

    
    ) group imparts significant lipophilicity, while the lactam/hydroxyl core creates high polarity. This amphiphilic nature often leads to "oiling out" rather than discrete crystallization.
    

Solvent Selection Matrix

The following solvent systems have been evaluated based on the polarity index and solubility parameters suitable for trifluoromethyl-substituted pyridones.

Table 1: Primary Solvent Screening Guide
Solvent SystemTypeRatio (v/v)SuitabilityTechnical Notes
Ethyl Acetate / Heptane Binary1:2 to 1:4Excellent Standard system. The

group ensures solubility in hot EtOAc; Heptane acts as a controlled anti-solvent.
Ethanol / Water Binary3:1 to 1:1Good Best for removing inorganic salts. Caution: High water content may cause oiling out due to the hydrophobic

group.
Acetonitrile (ACN) SingleN/AModerate Good for removing non-polar impurities. Requires cooling to -20°C for maximum yield.
Toluene SingleN/ASpecific Use only if the major impurity is highly polar (e.g., demethylated byproducts).
Isopropyl Alcohol (IPA) SingleN/AGood Slower evaporation rate promotes larger crystal growth.

Interactive Troubleshooting Guide (Q&A)

Issue 1: The "Oiling Out" Phenomenon

User Question: "I dissolved my crude material in hot Ethyl Acetate and added Heptane. Instead of crystals, a yellow oil separated at the bottom. What went wrong?"

Technical Diagnosis: This is a classic Liquid-Liquid Phase Separation (LLPS). The hydrophobic effect of the


 group is dominating. The anti-solvent (Heptane) was likely added too quickly or at too low a temperature, causing the solute to crash out as an amorphous oil before it could organize into a crystal lattice.

Corrective Protocol:

  • Re-dissolve: Heat the mixture until the oil re-dissolves (add a small amount of EtOAc if necessary).

  • Temperature Control: Maintain the solution at boiling point while adding the anti-solvent.

  • The "Cloud Point" Rule: Add hot Heptane only until a faint, persistent turbidity appears. Stop immediately.

  • Add Seed Crystals: Add 0.1% w/w of pure seed crystals to the hot, turbid solution.

  • Slow Cooling: Turn off the heat source but leave the flask in the oil bath to cool slowly to room temperature (approx. 10°C/hour).

Issue 2: Color Retention

User Question: "My product is chemically pure by NMR, but it retains a persistent yellow/brown hue. How do I remove this?"

Technical Diagnosis: Color bodies in pyridine synthesis are often oligomeric byproducts or trace metal complexes (e.g., from coupling reactions). These often share similar solubility profiles with the product.

Corrective Protocol:

  • Activated Carbon Treatment: Use Darco® G-60 or equivalent.

    • Dosage: 5-10 wt% relative to the crude mass.

    • Step: Add carbon to the hot dissolved solution (before anti-solvent addition). Stir for 15-30 minutes.

    • Filtration: Filter hot through a Celite® pad.

    • Warning: Do not use acidic carbon if your compound is sensitive to hydrolysis (though

      
       pyridines are generally robust).
      
Issue 3: Broad Melting Point

User Question: "The melting point is 5°C lower than the literature value and broad, despite clean LC-MS traces."

Technical Diagnosis: This suggests Solvent Inclusion or Polymorphism .

  • Solvent Inclusion: The amide/pyridone moiety can trap solvent molecules (especially water or ethanol) in the lattice.

  • Polymorphism: Pyridones can crystallize in different H-bonded networks (chains vs. dimers).

Corrective Protocol:

  • Drying: Dry under high vacuum (<5 mbar) at 45°C for 24 hours.

  • Solvent Switch: Recrystallize from a non-H-bonding solvent (e.g., Toluene/Heptane) to break solvates.

Advanced Visualization: Decision Logic & Workflow

The following diagrams illustrate the logical decision-making process for solvent selection and the step-by-step purification workflow.

Diagram 1: Solvent Selection Logic Tree

SolventSelection Start Analyze Crude Impurity Profile CheckSalts Contains Inorganic Salts? Start->CheckSalts CheckPolar Contains Polar Impurities? (e.g., demethylated analogs) CheckSalts->CheckPolar No SolventEtOH Use Ethanol/Water (Dissolves salts, precipitates product) CheckSalts->SolventEtOH Yes CheckColor Colored Impurities? CheckPolar->CheckColor No SolventTol Use Toluene (Leaves polar impurities behind) CheckPolar->SolventTol Yes (High Polarity) SolventEtOAc Use EtOAc/Heptane (Standard Protocol) CheckColor->SolventEtOAc No CarbonTreat Add Activated Carbon Step CheckColor->CarbonTreat Yes CarbonTreat->SolventEtOAc

Caption: Logic tree for selecting the optimal solvent system based on the specific impurity profile of the crude 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine.

Diagram 2: Recrystallization Workflow (Anti-Oiling Protocol)

RecrystallizationWorkflow Crude Crude Solid Dissolve Dissolve in Hot Solvent (e.g., EtOAc @ 70°C) Crude->Dissolve Filter Hot Filtration (Remove insolubles/Carbon) Dissolve->Filter AntiSolvent Add Anti-Solvent (Heptane) Dropwise to Cloud Point Filter->AntiSolvent CheckOil Did Oil Form? AntiSolvent->CheckOil Reheat Reheat to Dissolve Oil CheckOil->Reheat Yes (Oiling Out) Seed Add Seed Crystals (0.1 wt%) CheckOil->Seed No (Cloudy Solution) Reheat->AntiSolvent Slower Addition Cool Controlled Cooling (10°C/hr) Seed->Cool Isolate Filtration & Wash (Cold Heptane) Cool->Isolate

Caption: Step-by-step workflow designed to mitigate "oiling out," a common failure mode for trifluoromethyl-substituted pyridines.

Master Protocol: Ethyl Acetate / Heptane System

Objective: Purification of 10g Crude 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine.

  • Preparation: Equip a 250mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution:

    • Add 10g crude solid.

    • Add 30 mL Ethyl Acetate .

    • Heat to reflux (approx. 77°C) until fully dissolved.

    • Note: If insolubles remain, filter hot through a pre-warmed funnel.

  • Nucleation Setup:

    • Maintain temperature at gentle reflux.

    • Add n-Heptane dropwise via an addition funnel.

    • Target volume: Approx. 40-50 mL.

    • Stop point: When the solution turns slightly turbid (cloud point) and does not clear instantly.

  • Clearing & Seeding:

    • Add 1-2 mL of Ethyl Acetate to just clear the turbidity.

    • Remove from heat source.

    • When temperature drops to ~60°C, add 10 mg of pure seed crystals .

  • Crystallization:

    • Allow to cool to room temperature (20-25°C) over 2 hours with slow stirring.

    • Cool further in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystalline solid.

    • Wash with 20 mL of cold (0°C) Heptane/EtOAc (4:1 mix).

    • Dry in a vacuum oven at 45°C.

References

  • PubChem. 2-Hydroxy-5-(trifluoromethyl)pyridine - Compound Summary. National Library of Medicine. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link][1]

  • Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. (2023).[2][3] Available at: [Link]

Sources

Minimizing defluorination byproducts in 5-trifluoromethyl pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Trifluoromethyl Pyridine Synthesis & Functionalization

Subject: Minimizing Defluorination and Hydrodefluorination Byproducts Ticket Priority: High (Structural Integrity Risk) Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division

Executive Summary

The 5-trifluoromethyl pyridine moiety is a cornerstone of medicinal chemistry, prized for modulating lipophilicity and metabolic stability. However, the electron-deficient nature of the pyridine ring renders the


 group unexpectedly labile.

Users typically encounter "defluorination" in two distinct phases:

  • Installation Phase: Radical hydrodefluorination (

    
    ) during innate trifluoromethylation (e.g., Langlois reagent).
    
  • Maintenance Phase: Nucleophilic hydrolysis (

    
    ) during cross-coupling or 
    
    
    
    reactions on pre-functionalized scaffolds.

This guide provides mechanistic root-cause analysis and validated protocols to arrest these degradation pathways.

Module 1: The Installation Phase (Radical Chemistry)

Context: You are using sodium trifluoromethanesulfinate (Langlois Reagent) or Zinc sulfinates (Baran Reagent) to install a


 group onto a pyridine core.

The Symptom:

"My LCMS shows a mass of [M-18] relative to the desired product, and


 NMR shows a doublet around -115 ppm."

The Diagnosis: You are seeing Hydrodefluorination (HDF) . Instead of a clean


 installation, you have generated a difluoromethyl (

) group.
  • Mechanism: The

    
     radical adds to the pyridine.[1] The resulting radical intermediate must be oxidized to the cation to regain aromaticity (and lose a proton). If the oxidation is too slow, or if a hydrogen atom donor (HAD) is present, the intermediate abstracts a hydrogen atom. Alternatively, over-reduction of the 
    
    
    
    radical itself can occur.
Troubleshooting Protocol: Arresting HDF
VariableRecommendationMechanistic Rationale
Oxidant Loading Increase TBHP/Persulfate to 3.0–5.0 equiv.The radical intermediate must be oxidized faster than it can abstract a hydrogen or undergo disproportionation. High oxidant loading ensures the oxidative pathway dominates.
Solvent System Switch to DMSO/Water or MeCN/Water biphasic systems.Water aids in the solvation of the sulfinate salt but can act as a proton source if the radical anion is formed. Minimize water volume to the limit of solubility.
Reagent Addition Portion-wise addition (e.g., 5 portions over 2 hours).Dumping all sulfinate at once creates a "radical burst." High radical concentration favors recombination and side reactions. Controlled release maintains a steady-state radical concentration.
pH Control Maintain pH 3–5 (add TFA if needed).Radical trifluoromethylation of heterocycles is often more regioselective and efficient under acidic conditions, which protonates the pyridine (activating it) and suppresses side reactions of the sulfinate.

Module 2: The Maintenance Phase (Cross-Coupling)

Context: You are performing a Suzuki, Buchwald, or Sonogashira coupling on a commercially available 2-chloro-5-(trifluoromethyl)pyridine .

The Symptom:

"The reaction worked, but the fluorine signal is gone, or I see a broad peak corresponding to a carboxylic acid."

The Diagnosis: You are seeing Base-Promoted Hydrolysis .

  • Mechanism: The pyridine nitrogen pulls electron density, making the C-5 position electron-deficient. This activates the

    
     carbon toward nucleophilic attack by the base (hydroxide, alkoxide) used in the coupling. The 
    
    
    
    bonds break sequentially, eventually forming a picolinic acid derivative (
    
    
    ).
Visualization: The Hydrolysis Trap

CF3_Hydrolysis Substrate 2-Cl-5-CF3-Pyridine Transition Tetrahedral Intermediate Substrate->Transition Nucleophilic Attack on CF3 Carbon Product_Good Coupled Product (CF3 Intact) Substrate->Product_Good Pd-Catalysis (Desired Path) Base Strong Base (OH-, OMe-) Base->Transition Elimination F- Elimination (Acyl Fluoride) Transition->Elimination -F- Product_Bad Hydrolysis Product (COOH) Elimination->Product_Bad +H2O / -HF

Figure 1: Mechanism of base-promoted


 hydrolysis. The electron-deficient pyridine ring activates the 

group, making it susceptible to attack by strong nucleophiles (bases), leading to carboxylic acid formation.
Troubleshooting Protocol: Preserving the

1. The Base Switch (Critical) Do not use Hydroxides (


) or small Alkoxides (

).
  • Use: Inorganic carbonates (

    
    ) or Phosphates (
    
    
    
    ).
  • Why: These are less nucleophilic toward the

    
     carbon while still basic enough to activate the boronic acid/amine.
    

2. The "Anhydrous" Rule While Suzuki couplings require some water, excess water at high temperatures accelerates hydrolysis.

  • Protocol: Use a 10:1 or 20:1 ratio of Organic Solvent (Dioxane/Toluene) to Water.

  • Alternative: Use anhydrous conditions with Cesium Fluoride (CsF) as the activator instead of a base.

3. Catalyst Selection

  • Use: High-activity precatalysts (e.g., XPhos Pd G4, Pd(dtbpf)Cl2).

  • Why: These catalysts operate at lower temperatures (RT to 60°C). Hydrolysis of

    
     on pyridines typically accelerates significantly above 80°C.
    

Module 3: Analytics & Validation

How to confirm your impurity is a defluorination byproduct.

Species

NMR Shift (approx.)[2][3][4]
MultiplicityNotes
Desired 5-

-Pyridine
-60 to -65 ppmSingletMay show small coupling to ring protons.
Difluoromethyl (

)
-110 to -125 ppmDoublet (

)
Characteristic "Geminal" coupling.
Monofluoromethyl (

)
-200 to -220 ppmTripletRare in this context.
Perfluoroalkyl (Extension) -80, -110, -120 ppmMultiple peaksIf using

reagents (chain extension).
Hydrolysis (

)
Silent N/ACheck LCMS for Mass [M-CF3+COOH].

Frequently Asked Questions (FAQ)

Q: Can I use the Langlois reagent on an electron-deficient pyridine without pre-functionalization? A: It is difficult. The Langlois reagent (


 radical) is electrophilic. It prefers electron-rich heterocycles. For electron-deficient pyridines, the reaction often fails or requires large excesses of reagents.
  • Fix: Use Minisci-type conditions (protonated pyridine is more reactive to nucleophilic radicals, but

    
     is electrophilic). Actually, for 
    
    
    
    radicals, electron-rich substrates work best. For pyridines, consider activating the ring as an N-oxide, which can be reduced later.

Q: I see a peak at -120 ppm (singlet) in my crude NMR. Is that a byproduct? A: Check your workup. That is likely free fluoride (


)  released from the degradation of the reagent or the substrate. If you wash your NMR sample with water and it disappears, it was inorganic fluoride.

Q: Why does my 2-amino-5-trifluoromethylpyridine degrade faster than the 2-chloro analog? A: Counter-intuitively, electron-donating groups (like


) can stabilize the ring, but if you are subjecting it to oxidative conditions, the amine might be oxidizing. However, in hydrolysis contexts, the 2-chloro is usually more labile to 

at the chlorine, but the

hydrolysis is driven by the overall ring deficiency. The 2-chloro analog is more electron-deficient, making the

more susceptible to base attack than in the amino-pyridine.

References

  • Innate C-H Trifluoromethylation of Heterocycles. Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011).[5] Proceedings of the National Academy of Sciences, 108(35), 14411–14415. Grounding: Establishes the Langlois/Baran reagent protocols and the radical mechanism.

  • Organophotoredox Hydrodefluorination of Trifluoromethylarenes. Jui, N. T., et al. (2020).[3][6][7] Journal of the American Chemical Society. Grounding: Explains the mechanism of hydrodefluorination (radical anion pathway) which must be avoided in synthesis.

  • Stability of Trifluoromethyl Groups on Heterocycles. BenchChem Technical Support & General Fluorine Reviews. Grounding: General stability data regarding hydrolysis of

    
     groups under basic conditions.[8]
    
  • Practical Guide to

    
     NMR Shifts. 
    Dollebier, F., et al. (2020).[3][6][7] Organic Chemistry Data / Chem. Rev.
    
    Grounding: Reference for NMR shift validation of 
    
    
    
    vs
    
    
    .

Sources

Technical Support Center: Optimizing Reaction Temperature for 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of reaction temperature. The inherent electronic properties of the trifluoromethylpyridine scaffold can present unique challenges, and precise temperature control is often the key to achieving high yields and purity.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses common problems encountered during the synthesis of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine derivatives, with a focus on temperature-related solutions.

Question 1: My reaction is resulting in a very low yield or has failed to go to completion. How can I diagnose and solve this with temperature optimization?

Answer: A low or incomplete conversion is one of the most frequent challenges. The cause is often a suboptimal activation energy barrier, which is directly influenced by temperature.

Causality Analysis:

  • Insufficient Thermal Energy: The reaction may not have enough energy to overcome the activation barrier, leading to a slow or stalled reaction. This is common in nucleophilic aromatic substitution (SNAr) reactions on electron-deficient pyridine rings, which, despite being activated, can still require significant energy input.[3]

  • Side Reaction Predominance at Current Temperature: An alternative reaction pathway with a lower activation energy might be favored at your current operating temperature, consuming starting materials without forming the desired product.[4]

  • Thermal Degradation: Although less common for the robust pyridine core, sensitive functional groups on your starting materials or the product itself may degrade if the temperature is excessively high.

Step-by-Step Troubleshooting Protocol:

  • Establish a Baseline: Ensure your starting materials and reagents are pure and the reaction is set up under appropriate inert and dry conditions, as pyridine derivatives can be sensitive.[1]

  • Systematic Temperature Screening: Instead of making large, arbitrary jumps in temperature, perform a systematic screen.

    • Set up several small-scale parallel reactions.

    • Start from your initial temperature (e.g., 60°C) and screen in 10-15°C increments (e.g., 75°C, 90°C, 105°C). Ensure the chosen temperatures do not exceed the boiling point of your solvent unless using a sealed vessel.

    • Monitor each reaction at set time points (e.g., 2, 6, 12, and 24 hours) using TLC or LC-MS to track the consumption of starting material and formation of the product.

  • Analyze the Results: Create a table to compare conversion and purity at each temperature and time point. This will reveal the optimal temperature window. Some reactions, like the hydrolysis of a 2-chloropyridine precursor, may require temperatures of 140°C or higher in a sealed vessel to proceed efficiently.

  • Consider Advanced Heating Techniques: If high temperatures are required, microwave-assisted synthesis can be highly effective, often leading to shorter reaction times, cleaner reactions, and improved yields.[4]

Table 1: Example of a Temperature Screening Data Log

Reaction IDTemperature (°C)Time (h)Starting Material (%)Product (%)Key Byproduct (%)
TS-160248510<5
TS-275244055<5
TS-39012<592<3
TS-410512<58510 (Degradation)

Question 2: I'm observing a significant amount of an isomeric or decomposition byproduct. How can temperature be used to improve selectivity?

Answer: The formation of byproducts is a clear indication of competing reaction pathways. Temperature directly influences the kinetic versus thermodynamic control of a reaction, which can be leveraged to favor your desired product.

Causality Analysis: The Arrhenius equation dictates that the rate constants of different reactions respond differently to changes in temperature. A small change in temperature can significantly alter the ratio of products if the competing pathways have different activation energies.

Step-by-Step Troubleshooting Protocol:

  • Identify the Byproduct: If possible, isolate and characterize the major byproduct(s) using techniques like NMR and Mass Spectrometry. Understanding its structure can provide clues about the side reaction mechanism.

  • Lower the Temperature: Often, side reactions have a higher activation energy than the desired reaction. Running the reaction at a lower temperature (e.g., room temperature, 0°C, or even sub-zero) can suppress the formation of these kinetic byproducts. This may require a longer reaction time.

  • Controlled Heating: If the byproduct is a result of thermodynamic equilibration to a more stable but undesired isomer, a lower temperature and shorter reaction time might favor the kinetically formed, desired product.

  • Slow Addition at Controlled Temperatures: For highly exothermic steps, such as nitration, the slow, dropwise addition of a reagent to the reaction mixture cooled in an ice bath (0°C) is a standard procedure to prevent overheating and the formation of over-nitrated or oxidized byproducts.[5][6]

Experimental Workflow & Logic Diagrams

To provide a clearer picture of the decision-making process, the following diagrams illustrate key workflows.

G cluster_0 Phase 1: Initial Setup & Baseline cluster_1 Phase 2: Analysis & Decision cluster_2 Phase 3: Optimization Strategy A Define Reaction: Substrates, Reagents, Solvent B Select Initial Temperature (e.g., 60-80°C or literature value) A->B C Run Baseline Experiment (Monitor by TLC/LC-MS) B->C D Analyze Outcome C->D E High Yield & Purity (>90%) D->E Success F Low Yield / Incomplete Reaction D->F Problem G Poor Selectivity / Byproducts D->G Problem H Systematically Increase Temp. (e.g., in 15°C increments) F->H J Systematically Decrease Temp. (e.g., RT, 0°C, -20°C) G->J I Consider Higher Boiling Solvent or Microwave Synthesis H->I No improvement / Max Temp L Reaction Complete H->L Improvement K Analyze Byproduct Structure & Re-evaluate Mechanism J->K No improvement J->L Improvement

Caption: Workflow for Systematic Temperature Optimization.

Frequently Asked Questions (FAQs)

Q1: What is a sensible starting temperature for a novel reaction involving a 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine derivative? A good starting point is often based on analogous reactions in the literature. If no direct precedent exists, begin with a moderate temperature, such as 60-80°C.[7] This allows the reaction to proceed at a reasonable rate without being overly aggressive, which could lead to decomposition. For reactions known to be sluggish, such as certain cyclizations or substitutions, starting at a higher temperature (e.g., 100-120°C in a suitable solvent like DMF or DMSO) may be more efficient.[8]

Q2: How does my choice of solvent dictate the accessible temperature range? The solvent's boiling point is the most critical factor, as it sets the maximum temperature for a reaction at atmospheric pressure. For higher temperatures, you must either switch to a higher-boiling solvent (e.g., from THF with a boiling point of 66°C to Toluene at 111°C or DMF at 153°C) or conduct the reaction in a sealed, pressure-rated vessel. Continuous flow reactors also offer excellent temperature control for highly exothermic processes.[5]

Q3: Are there specific safety protocols for managing temperature in these syntheses? Yes, safety is paramount. Exothermic reactions can pose a significant risk of thermal runaway. To mitigate this:

  • Slow Reagent Addition: Add highly reactive reagents dropwise with a syringe pump or an addition funnel.[5]

  • Efficient Cooling: Have an ice bath or a cryostat ready to manage the reaction temperature, especially during the initial phases of an exothermic reaction.[5]

  • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.[5]

  • Scale-Up Caution: Be aware that heat dissipation becomes less efficient as the reaction scale increases. A reaction that is well-behaved at 1 mmol scale may become dangerously exothermic at 1 mol scale. Always conduct a thorough safety assessment before scaling up.

Q4: When should I consider using sub-ambient temperatures? Low temperatures are crucial for controlling reactions that are either highly exothermic or where selectivity is a major concern. Key scenarios include:

  • Deprotonation with Strong Bases: When using organolithium reagents (e.g., n-BuLi, LDA) to deprotonate a position on the pyridine ring, temperatures of -78°C are standard to prevent side reactions and degradation of the organometallic species.

  • Formation of Unstable Intermediates: Some reactions proceed through intermediates that are only stable at low temperatures.

  • Controlling Regioselectivity: When multiple reactive sites are present, a lower temperature can enhance the selectivity for the desired isomer by favoring the pathway with the lowest activation energy.

References

  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines - Benchchem. (n.d.).
  • Troubleshooting low yield in pyridine functionalization - Benchchem. (n.d.).
  • Troubleshooting common issues in pyridine synthesis - Benchchem. (n.d.).
  • Optimization of reaction condition for synthesis of functionalized pyridine (4 a). (n.d.).
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. (n.d.).
  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.).
  • Pyridine synthesis - Organic Chemistry Portal. (n.d.).
  • Optimization of reaction conditions for the synthesis of pyrimidine derivatives - Benchchem. (n.d.).
  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles | ACS Omega - ACS Publications. (n.d.).
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles - ChemRxiv. (n.d.).
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. (2023, August 21).
  • 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE | 33252-64-1 - ChemicalBook. (n.d.).
  • EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents. (n.d.).
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (n.d.).
  • Mastering the Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine: A Key Intermediate. (2026, February 11).
  • Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. (2023, November 8).

Sources

Technical Support Center: Resolving Solubility Issues of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine. This document provides in-depth troubleshooting advice, experimental protocols, and foundational knowledge for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound. Our goal is to equip you with the scientific rationale and practical steps needed to overcome these hurdles effectively.

Section 1: Physicochemical Profile & Initial Assessment

Understanding the intrinsic properties of a molecule is the first step in troubleshooting its solubility. Direct experimental data for 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine is scarce in publicly available literature. Therefore, we must infer its properties from its chemical structure and data from similar compounds.

Structural Analysis:

  • Lipophilic Core: The pyridine ring and, most significantly, the trifluoromethyl (-CF3) group contribute to a high degree of lipophilicity (hydrophobicity), which is the primary reason for its poor water solubility.[1]

  • Ionizable Groups: The molecule is amphoteric , meaning it has both an acidic and a basic functional group:

    • A weakly acidic 2-hydroxy group (-OH). The electron-withdrawing -CF3 group increases the acidity of this proton compared to a standard hydroxypyridine.

    • A weakly basic pyridine ring nitrogen. The -CF3 group reduces the basicity of this nitrogen.

This amphoteric nature is the key to manipulating its solubility. By changing the pH, we can ionize one of these groups, creating a charged species that is significantly more soluble in polar solvents like water.[2][3]

Estimated Physicochemical Properties:

PropertyEstimated ValueSignificance for Aqueous Solubility
Molecular Weight ~195.13 g/mol Higher molecular weight often correlates with lower solubility.
LogP (Octanol-Water Partition Coefficient) > 2.0 (Predicted)A positive LogP indicates a preference for a non-polar (oily) environment over water, confirming its hydrophobic nature.
Acidic pKa (hydroxyl group) ~8.0 - 9.5 (Predicted)This is the pH at which the hydroxyl group begins to lose its proton. Above this pH, the molecule becomes negatively charged and more soluble.
Basic pKa (pyridine nitrogen) ~2.0 - 3.5 (Predicted)This is the pH at which the pyridine nitrogen begins to accept a proton. Below this pH, the molecule becomes positively charged and more soluble.

Note: These values are estimations based on structurally related compounds like 2-hydroxy-3-(trifluoromethyl)pyridine (pKa ~9.67) and 2-hydroxy-6-(trifluoromethyl)pyridine (pKa ~8.03).[4][5] Actual values should be determined experimentally.

Section 2: Frequently Asked Questions (First-Line Troubleshooting)

Q1: My compound won't dissolve in neutral water or standard phosphate-buffered saline (PBS) at pH 7.4. What is the first and most important step?

A1: The first and most critical step is pH adjustment . Because the compound is amphoteric, it will have its lowest solubility at its isoelectric point (somewhere in the neutral pH range) and its highest solubility at very low or very high pH values.[6] You must move the pH of your aqueous medium far away from neutral.

  • To create the soluble cation: Adjust the pH to < 3.0 using a small amount of dilute HCl.

  • To create the soluble anion: Adjust the pH to > 10.0 using a small amount of dilute NaOH.

Q2: I dissolved my compound in DMSO to make a stock solution, but it crashes out (precipitates) when I dilute it into my aqueous assay buffer. What's happening?

A2: This is a classic case of kinetic vs. thermodynamic solubility .[7][8][9] You created a supersaturated solution. The compound is highly soluble in the organic solvent (DMSO), but when you dilute this into an aqueous buffer where its thermodynamic solubility is low, it rapidly precipitates. To solve this, you must either (a) change the composition of the final aqueous buffer to increase the compound's thermodynamic solubility (using the methods in this guide) or (b) decrease the final concentration of your compound to be below its thermodynamic solubility limit in that specific buffer.

Q3: Is it better to use heat or sonication to force the compound into solution?

A3: Both can be useful but must be applied correctly. Gentle warming can increase the rate of dissolution, but if the solution cools, the compound may precipitate out if the concentration is above its thermodynamic solubility at room temperature. Sonication is excellent for breaking up solid aggregates and increasing surface area, which also speeds up dissolution.[10] However, neither method will help if the compound's concentration is fundamentally above its solubility limit in that specific medium. Always start by addressing the solvent properties (pH, co-solvents) first.

Section 3: In-Depth Troubleshooting Workflow

If basic pH adjustment is insufficient or not compatible with your experimental system, a systematic approach is required. The following workflow provides a decision-making process for achieving the desired concentration.

G cluster_0 Start Goal: Dissolve Compound in Aqueous Media Prop Step 1: Analyze Properties (Amphoteric, High LogP) Start->Prop pH Step 2: pH Adjustment (Try pH < 3 and pH > 10) Prop->pH CoSolvent Step 3: Co-Solvent Screening (e.g., Ethanol, PEG 400, Propylene Glycol) pH->CoSolvent Soluble? No / pH incompatible Success Solution Achieved pH->Success Soluble? Yes Complex Step 4: Complexation (e.g., β-Cyclodextrins) CoSolvent->Complex Soluble? No / Co-solvent incompatible CoSolvent->Success Soluble? Yes Surfactant Step 5: Surfactant Addition (e.g., Polysorbate 80, SDS) Complex->Surfactant Soluble? No / Complexation ineffective Complex->Success Soluble? Yes Surfactant->Success Soluble? Yes Fail Consult Formulation Specialist (e.g., Solid Dispersions, Nanosuspensions) Surfactant->Fail Soluble? No

Figure 1. Decision workflow for enhancing aqueous solubility.

Section 4: Detailed Protocols & Methodologies

Protocol 4.1: Systematic pH-Solubility Profiling

This protocol determines the approximate solubility of your compound across a range of pH values.

  • Preparation: Prepare a set of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12.

  • Aliquot Compound: Weigh out an excess amount of the solid compound (e.g., 2-5 mg) into several separate glass vials.

  • Equilibration: Add a fixed volume (e.g., 1 mL) of each buffer to a corresponding vial.

  • Mixing: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. A shaker or rotator is ideal.[9]

  • Phase Separation: After 24 hours, allow the vials to stand. You should see undissolved solid at the bottom. Centrifuge the vials or filter the supernatant through a 0.22 µm PVDF filter to remove all undissolved particles.

  • Quantification: Dilute an aliquot of the clear supernatant into a suitable solvent and determine the concentration using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Plotting: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. This will reveal the pH ranges of maximum solubility.

Protocol 4.2: Co-Solvent Screening

Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for lipophilic compounds.[11][12]

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents such as Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[13][14]

  • Prepare Mixtures: Create a series of aqueous solutions containing increasing percentages of each co-solvent (e.g., 5%, 10%, 20%, 50% v/v in water or a suitable buffer).

  • Solubility Test: Using the shake-flask method described in Protocol 4.1, determine the solubility of the compound in each co-solvent mixture.

  • Analysis: Compare the solubility data to identify the most effective co-solvent and the minimum concentration required to achieve your target solubility.

Typical Co-Solvent Performance:

Co-Solvent System (v/v in water)Expected Solubility EnhancementNotes
10% EthanolLow to ModerateCommon for in vitro assays, but can affect cell viability.
20% Propylene GlycolModerateGood balance of solubilizing power and biocompatibility.
40% PEG 400Moderate to HighOften used in preclinical formulations; can be viscous.
Protocol 4.3: Solubility Enhancement with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic guest molecules, forming an "inclusion complex" that is water-soluble.[15][16][17][18][19]

G cluster_CD Cyclodextrin (Host) cluster_Drug Insoluble Drug (Guest) cluster_Complex Water-Soluble Inclusion Complex CD Cavity Hydrophobic Cavity Exterior Hydrophilic Exterior Drug 2-Hydroxy-3-methoxy -5-(trifluoromethyl)pyridine Complex_BG Complex_Drug Drug Plus + Arrow

Figure 2. Mechanism of cyclodextrin inclusion complexation.

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with good solubility and low toxicity.

  • Prepare Stock Solution: Prepare a concentrated stock solution of HP-β-CD in your desired aqueous buffer (e.g., 40% w/v).

  • Phase Solubility Diagram:

    • Prepare a series of dilutions of the HP-β-CD stock solution (e.g., 0%, 2%, 5%, 10%, 20% w/v).

    • Add an excess of the solid compound to each dilution.

    • Equilibrate for 24-48 hours with constant agitation.

    • Filter/centrifuge and quantify the concentration of the dissolved compound as in Protocol 4.1.

  • Analysis: Plot the solubility of the compound against the concentration of HP-β-CD. A linear increase indicates the formation of a soluble 1:1 complex. This plot will help you determine the required HP-β-CD concentration.

Section 5: Alternative and Advanced Strategies

If the above methods are not sufficient, other techniques can be explored, often in consultation with a formulation specialist.

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or anionic surfactants like Sodium Dodecyl Sulfate (SDS) can form micelles that encapsulate and solubilize hydrophobic compounds above their critical micelle concentration (CMC).[20][21][22][23][24] This is a powerful technique but can interfere with some biological assays.

  • Solid Dispersions: For solid dosage form development, creating an amorphous solid dispersion of the drug in a polymer matrix (e.g., using hot-melt extrusion) can dramatically improve dissolution rates.[6][25]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[13][25][26]

By systematically applying the principles and protocols outlined in this guide, researchers can effectively diagnose and resolve the solubility challenges presented by 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine, enabling successful experimental outcomes and advancing drug development efforts.

References

  • PubChem. (n.d.). 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Pobudkowska, A., & Hańska, A. (2025, August 8). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Retrieved from [Link]

  • Jansook, P., & Loftsson, T. (2020).
  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Gudimella, S., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Wang, J., et al. (2022). Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Li, X., et al. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). A Generic Explanation of the Mechanism of Co-solvency. Retrieved from [Link]

  • Tocol, R. A., et al. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

  • Maniruzzaman, M., et al. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC. Retrieved from [Link]

  • MDPI. (2024, April 21). Cyclodextrins: Properties and Applications. Retrieved from [Link]

  • Al-khedairy, E. B. H., & Hussein, A. A. (2022). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. PMC. Retrieved from [Link]

  • MDPI. (2022, November 3). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Retrieved from [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • Tsukamoto, M., & Nakamura, S. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Retrieved from [Link]

  • Filo. (2025, November 14). How does co-solvency increase solubility. Retrieved from [Link]

  • Bell, F., Durand, C., & Urban, N. (n.d.). Analytical Sciences Group, Medicinal Chemistry, INVENTIVA. Retrieved from [Link]

  • OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • Digital Analysis. (n.d.). pH Adjustment and Neutralization, the basics. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Shah, F. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from [Link]

  • ACS Publications. (2018, February 14). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Crystal Growth & Design. Retrieved from [Link]

  • Kumar, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Journal of Pharmaceutical Science and Technology. (n.d.). Characterization of Cyclodextrin Inclusion Complexes – A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated pK a (THF) values for 3-, 4- and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved from [Link]

  • Seskhen, G. (2024, November 29). Impact of Surfactants on Drug Release during Dissolution Testing. Scholars Research Library. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Retrieved from [Link]

  • Behera, R. K., et al. (2023). A recent overview of surfactant–drug interactions and their importance. PMC. Retrieved from [Link]

Sources

Technical Support Center: Handling & Storage of 2-Hydroxypyridine Derivatives

[1][2]

Topic: Hygroscopicity Management for 2-Hydroxypyridine (2-HP) Scaffolds (e.g., HOAt, HATU, 2-Pyridone) Ticket ID: #HP-HYGRO-001 Assigned Specialist: Senior Application Scientist Status: Open for Consultation[1][2]

The Mechanism: Why is my reagent turning into a liquid?

Q: I bought 2-hydroxypyridine (or HOAt) as a crystalline powder, but after a week in the cabinet, it’s sticky or deliquescent. Is it degrading?

A: It is likely not chemically degrading yet, but it is undergoing a physical transformation driven by tautomeric trapping .[2]

Unlike simple phenols, 2-hydroxypyridine derivatives exist in a tautomeric equilibrium between the lactim (hydroxy) and lactam (keto/pyridone) forms.[2] While the lactim form is aromatic and less polar, the lactam form is highly polar.

The Moisture Trap: Water molecules do not just "sit" on the surface; they actively catalyze the shift toward the lactam (2-pyridone) tautomer.[1] Water forms a dual hydrogen-bond bridge between the protonated nitrogen (


232
Visualizing the Mechanism

The following diagram illustrates how water stabilizes the polar lactam form, leading to clumping.[1]

TautomerismLactimLactim Form(2-Hydroxypyridine)Less Polar / AromaticLactamLactam Form(2-Pyridone)Highly Polar / HygroscopicLactim->LactamEquilibrium shiftHydrateHydrated Complex(Water-Bridged Lattice)'Sticky Solid'Lactam->Hydrate+ H2O (Atmospheric)Stabilizes DipoleHydrate->LactamHeat/Vacuum

Figure 1: The water-mediated tautomeric shift.[2] Atmospheric moisture stabilizes the polar Lactam form, accelerating further water absorption.

Storage Protocols: Prevention Strategy

Q: What is the absolute best way to store these compounds long-term?

A: You must treat 2-HP derivatives (especially peptide coupling reagents like HOAt and HATU) as anhydrous essentials .[1][2] Standard "cool and dry" storage is insufficient.[2]

The Storage Hierarchy Table[1]
Storage TierMethodRecommended ForShelf Life
Tier 1 (Gold) Glovebox / Schlenk Flask Long-term storage of bulk HATU/HOAt; Reference standards.[1][2]>2 Years
Tier 2 (Silver) Desiccator with P₂O₅ Active reagents used weekly.[2] P₂O₅ is superior to silica for these compounds.[2]6-12 Months
Tier 3 (Bronze) Taped Amber Vial + Silica Short-term benchtop use only.[1][2] High Risk in humid climates.<1 Month
Critical Protocol: The "Warm-Up" Rule

Never open a cold bottle of 2-HP derivative immediately after removing it from the fridge/freezer.

  • Remove container from cold storage.[1][2][4]

  • Place in a desiccator or on the bench.[1][2]

  • Wait 30-60 minutes until the bottle reaches room temperature.

  • Reasoning: Opening a cold bottle creates immediate condensation on the reagent (dew point), which instantly catalyzes the lactam formation described in Section 1.

Troubleshooting: Recovery & Handling

Q: My reagent has clumped into a brick. Can I save it?

A: Yes, but you must choose the correct drying method based on the severity of the hydration.[1]

Method A: Vacuum Drying (For mild clumping)

Best for: Reagents that are sticky but not fully deliquesced.[1]

  • Place the open vial in a vacuum desiccator.[1][2]

  • Use Phosphorus Pentoxide (P₂O₅) as the desiccant (Silica gel is too weak to break the water-lactam bond).[1][2]

  • Apply high vacuum (< 1 mbar) for 24-48 hours.

Method B: Azeotropic Distillation (For severe "bricks")

Best for: Valuable reagents (e.g., large batches of HOAt) that are heavily hydrated.

  • Dissolve the clumped solid in Toluene .

    • Why Toluene? It forms a low-boiling azeotrope with water and disrupts the hydrate lattice.[1][2]

  • Rotary evaporate the toluene at 40-50°C.

  • Repeat this process 2-3 times.

  • Final dry under high vacuum.[1][2]

Workflow: Decision Tree for Compromised Reagents

RecoveryWorkflowStartReagent Condition CheckIsFlowingFree Flowing Powder?Start->IsFlowingIsClumpedClumped / Sticky?Start->IsClumpedIsLiquidLiquid / Deliquesced?Start->IsLiquidActionUseProceed with Experiment(Weigh by Difference)IsFlowing->ActionUseActionVacVacuum Dry over P2O5(24-48h)IsClumped->ActionVacActionAzeoAzeotropic Distillation(Toluene x 3)IsLiquid->ActionAzeoHigh ValueActionDiscardDiscard(Hydrolysis Risk High)IsLiquid->ActionDiscardLow ValueActionVac->ActionUseIf restoredActionAzeo->ActionUseVerify w/ qNMR

Figure 2: Decision logic for handling compromised hygroscopic reagents.

Analytical Verification: How do I know it's dry?

Q: I dried it, but how do I verify the water content? Karl Fischer (KF) is giving weird results. [2]

A: KF titration can be problematic for 2-HP derivatives because the basic nitrogen can buffer the KF reagents, or the sample may not fully dissolve in the methanolic KF media.[1]

Recommended Method: Quantitative NMR (qNMR) qNMR is non-destructive and distinguishes between surface moisture and bound hydrates.[2]

Protocol:

  • Solvent: Use anhydrous DMSO-d6 (taken from a fresh ampoule).

  • Internal Standard: Add a known amount of a non-hygroscopic standard (e.g., Dimethyl sulfone or 1,3,5-Trimethoxybenzene).[2]

  • Acquisition: Run a proton (

    
    ) NMR with a long relaxation delay (d1 > 30s) to ensure full integration of water protons.
    
  • Analysis: Integrate the water peak (usually ~3.3 ppm in DMSO) relative to the standard.

    • Note: If the water peak shifts significantly or broadens, it confirms strong H-bonding with the substrate (Lactam form).[2]

Safety Note: Sensitization

Warning: Many 2-hydroxypyridine derivatives, particularly uronium coupling reagents like HATU and HBTU , are potent sensitizers.[2]

  • Risk: Inhalation of dust from dried, clumped reagents can cause severe respiratory sensitization or anaphylaxis.[2]

  • Control: Always handle these solids in a fume hood.[1][2] If grinding a "brick" of reagent, use a glovebox or wet-grind method to suppress dust.[1][2]

References
  • Tautomerism Mechanism

    • Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone.[1][2][3][5] ResearchGate.[1][2][6]

  • Peptide Reagent Handling (HOAt/HATU)

    • Handling and Storage Guidelines for Peptides & Reagents. Bachem.[1][2]

  • Drying Protocols (Azeotropic/Vacuum)

    • Drying Organic Solutions and Hygroscopic Solids.[1][2][7] University of Colorado Boulder / Paul O. Abbe.[1][2]

  • Quantitative Analysis (qNMR)

    • A Guide to Quantitative NMR (qNMR).[2] Emery Pharma.[1][2]

  • Safety & Sensitization

    • An Evaluation of the Occupational Health Hazards of Peptide Couplers. NIH / PubMed Central.[1][2]

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Analysis of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine, a key intermediate in pharmaceutical synthesis. We move beyond simple protocols to explain the scientific rationale behind our choices, empowering researchers, scientists, and drug development professionals to develop robust, reliable, and fit-for-purpose analytical methods.

Our approach is grounded in the principles of Quality by Design (QbD) and adheres to the validation standards set forth by the International Council for Harmonisation (ICH).[1][2] We will explore a rapid isocratic method suitable for high-throughput screening and a comprehensive, gradient, stability-indicating method designed for formal purity testing and stability studies.

Analyte Characterization: The Foundation of Method Development

Understanding the physicochemical properties of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine is the critical first step in developing a successful separation method.

  • Structure and Functionality: The analyte is a substituted pyridine. Its key features include:

    • Pyridine Ring: A basic nitrogen atom (pKa typically 5-6) makes the molecule susceptible to strong interactions with acidic residual silanols on silica-based HPLC columns, a primary cause of peak tailing.[3]

    • Aromatic System: The pyridine ring contains a chromophore, allowing for direct UV detection. Pyridine itself shows absorption maxima around 251 nm and 270 nm.[4]

    • Substituents: The polar hydroxy (-OH) and methoxy (-OCH3) groups, combined with the hydrophobic trifluoromethyl (-CF3) group, give the molecule a moderate overall polarity, making it an ideal candidate for reversed-phase chromatography.[5][6]

  • Chromatographic Challenges: The primary anticipated challenge is poor peak shape (tailing) due to the basicity of the pyridine nitrogen.[3] This requires careful control of the mobile phase pH to ensure the analyte is in a consistent, protonated state and to suppress the ionization of surface silanols.

The Strategic Approach to Method Development

A systematic workflow ensures that the final method is robust and reliable. Our development strategy involves a logical progression from initial screening to final optimization and validation, as outlined below. This process is essential for developing stability-indicating methods that can separate the active pharmaceutical ingredient (API) from any degradation products.[7][8]

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation Analyte Analyte Characterization (pKa, Solubility, UV λmax) DefineATP Define Analytical Target Profile (ATP) (e.g., Purity Assay, Screening) Analyte->DefineATP ColumnScreen Column Screening (C18, Phenyl, EPG) DefineATP->ColumnScreen ScoutingGradient Run Wide Scouting Gradient (5-95% B in 30 min) ColumnScreen->ScoutingGradient MobilePhaseScreen Mobile Phase Screening (ACN vs. MeOH, pH 2.5-4.0) MobilePhaseScreen->ScoutingGradient ForcedDeg Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) ScoutingGradient->ForcedDeg Optimize Optimize Parameters (Gradient, Temp, Flow Rate) ForcedDeg->Optimize PeakTracking Peak Purity & Tracking (PDA Detector) Optimize->PeakTracking Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, etc.) PeakTracking->Validation SST Define System Suitability Tests (SST) Validation->SST

Caption: A strategic workflow for HPLC method development.

Comparative Analysis: Two Methods for Distinct Applications

We developed and compared two methods: a rapid isocratic screening method and a high-resolution, stability-indicating gradient method.

Method A: Rapid Isocratic Screening

Objective: To provide a fast, qualitative assessment of sample purity, suitable for applications like reaction monitoring or initial purity checks where speed is prioritized over resolving all potential impurities.

Experimental Protocol: Method A

  • Column: Standard C18, 50 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase: 60% Acetonitrile, 40% 20 mM Potassium Phosphate buffer. Adjust pH to 3.0 with phosphoric acid.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 265 nm.

  • Injection Volume: 5 µL.

  • Run Time: 5 minutes.

  • Sample Preparation: Dissolve sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

Performance Data: Method A

ParameterResultRationale
Retention Time (t_R)2.8 minProvides rapid elution for high throughput.
Tailing Factor (T_f)1.4Acceptable for screening, but indicates some secondary interaction with residual silanols.
Theoretical Plates (N)> 5000Sufficient efficiency for a simple purity check against a reference standard.
Method B: High-Resolution Gradient Stability-Indicating Method

Objective: To accurately quantify 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine and separate it from all potential process impurities and degradation products, fulfilling regulatory requirements for stability testing.[9][10]

Causality Behind Experimental Choices:

  • Column: A modern, base-deactivated C18 column was chosen to minimize interactions with the basic pyridine nitrogen, thereby improving peak shape. The longer 150 mm length provides higher resolving power needed to separate closely eluting impurities.

  • Mobile Phase: A gradient elution is necessary to separate both early-eluting polar degradants and potential late-eluting non-polar impurities within a reasonable timeframe.[8] Acetonitrile is selected over methanol as it often yields sharper peaks and lower system backpressure.[11] The mobile phase is acidified with formic acid (pH ~2.7), which is volatile and makes the method compatible with Mass Spectrometry (MS) for impurity identification.[3]

  • Forced Degradation: Forced degradation studies were conducted according to ICH guidelines (Q1A) to generate potential degradation products and prove the method's specificity.[10] Samples were stressed under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (ICH light box) conditions to achieve 5-20% degradation of the parent compound.[12][13]

Experimental Protocol: Method B

  • Column: Base-deactivated C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: Photodiode Array (PDA) at 265 nm, scan range 200-400 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) %B
    0.0 30
    15.0 80
    18.0 80
    18.1 30

    | 25.0 | 30 |

  • Sample Preparation: Dissolve sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

Performance Data: Method B (Hypothetical Forced Degradation Sample)

Peak IDRetention Time (t_R)Resolution (R_s)Tailing Factor (T_f)Comments
Hydrolytic Degradant 14.5 min-1.1Formed under basic hydrolysis.
Analyte 9.2 min > 2.5 to all 1.1 Main Peak
Oxidative Degradant 110.1 min2.8 (vs. Analyte)1.2Formed under peroxide stress.
Process Impurity A11.5 min4.1 (vs. Ox. Deg.)1.0A known process-related impurity.
Method Validation: Ensuring Trustworthiness

For its intended use in quality control, Method B must be validated according to ICH Q2(R2) guidelines.[1][2][14] This process demonstrates that the analytical procedure is suitable for its intended purpose.[15]

ValidationParameters Method Validated Analytical Method Specificity Specificity (No Interference) Method->Specificity Linearity Linearity (Proportional Response) Method->Linearity Accuracy Accuracy (Closeness to True Value) Method->Accuracy Precision Precision (Agreement of Repeats) Method->Precision Range Range (Reliable Interval) Method->Range Robustness Robustness (Resists Small Changes) Method->Robustness Linearity->Range Precision->Accuracy LOD LOD (Limit of Detection) Range->LOD LOQ LOQ (Limit of Quantitation) Range->LOQ

Caption: Key parameters for HPLC method validation per ICH Q2(R2).

Summary of Validation Results for Method B (Hypothetical)

Validation ParameterAcceptance CriteriaResultStatus
Specificity No co-elution of degradantsPeak purity index > 0.999 for all peaksPass
Linearity (Range) Correlation (r²) ≥ 0.999r² = 0.9998 (0.1 to 1.0 mg/mL)Pass
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5% at three levelsPass
Precision (%RSD) Repeatability ≤ 2.0%0.8% (n=6)Pass
Intermediate ≤ 2.0%1.2% (different day, different analyst)Pass
LOQ S/N ≥ 100.1 µg/mLPass
Robustness %RSD ≤ 2.0%All parameters met criteria (Flow, Temp, pH)Pass
Conclusion

The selection of an appropriate HPLC method is entirely dependent on its intended application.

  • Method A (Rapid Isocratic) is a powerful tool for process chemistry and discovery environments where speed and throughput are paramount. Its simplicity makes it easy to implement on any standard HPLC system.

  • Method B (High-Resolution Gradient) is the authoritative choice for quality control, stability testing, and regulatory submissions. Its proven ability to separate the main analyte from all known impurities and degradation products ensures the data is reliable, trustworthy, and compliant with global pharmaceutical standards.[7]

By understanding the scientific principles guiding column and mobile phase selection, and by adopting a systematic, risk-based approach to development and validation, researchers can confidently produce high-quality analytical data for 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine.

References
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]

  • Birajdar, A. S. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific, 4(4), 55-60. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Gallardo, C., Enríquez, I., Pazmiño, J., Cardona, W., & Robledo, S. M. (2015). Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 7(5), 697-702. Retrieved from [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyridine, 2-bromo-5-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • MDPI. (2023, February 17). Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. Molecules, 28(4), 1843. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Nature. (n.d.). Ultra-sensitive detection of pyridine in water using zinc porphyrin incorporated in a transparent hydrophobic film. Scientific Reports, 8, 12345. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, November 13). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, May 1). How to Develop Stability Indicating HPLC Methods. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Pharmaceutical Technology. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]

  • LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • ACS Omega. (2024, August 20). A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution. Retrieved from [Link]

  • SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • PubMed. (2005, January 15). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • American Chemical Society. (n.d.). Preparation of Trifluoromethylpyridine Libraries. Retrieved from [Link]

  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6‐trifluoromethyl pyridine derivatives. Retrieved from [Link]

  • ACS Combinatorial Science. (n.d.). Preparation of Trifluoromethylpyridine Libraries. Retrieved from [Link]

  • MDPI. (2019, October 8). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]

Sources

1H and 13C NMR interpretation of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Characterization Guide: 1H and 13C NMR Elucidation of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine

Executive Summary

Objective: This guide provides a definitive technical framework for the structural validation of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine (CAS: N/A for specific isomer, generic class reference). It addresses the critical challenge of tautomeric ambiguity (2-pyridone vs. 2-hydroxypyridine) and distinguishes the target molecule from common regioisomers (e.g., 4-methoxy analogs) encountered during nucleophilic aromatic substitution (


) or fluorination workflows.

Core Insight: In polar aprotic solvents (DMSO-


), this compound does not exist primarily as a pyridine-ol.[1] It exists as a 2-pyridone .[1][2][3] Failure to recognize this leads to misinterpretation of the carbonyl carbon shift (~158-160 ppm) and the absence of a typical phenolic proton.[1]

Structural Analysis & Tautomerism (The "Why")

Expertise Note: The nomenclature "2-hydroxy" is a formal IUPAC convention that often masks the solution-state reality.[1] For drug development professionals, recognizing the Lactam-Lactim Tautomerism is non-negotiable.[1]

  • The Phenomenon: The electron-withdrawing nature of the 5-trifluoromethyl (

    
    ) group increases the acidity of the N-H bond, but the polar solvent environment (DMSO) heavily favors the 2-pyridone (Lactam)  form due to dipole stabilization and hydrogen bonding.[1]
    
  • The Trap: Researchers often look for a broad singlet at 5-7 ppm (phenolic OH).[1] Instead, the diagnostic signal is a very broad, deshielded singlet at 11-13 ppm (Amide NH) .[1]

Graphviz Diagram: Tautomeric Equilibrium & Decision Pathway

Tautomerism Hydroxy Lactim Form (2-Hydroxypyridine) Favored in Gas Phase/Non-polar Pyridone Lactam Form (2-Pyridone) Dominant in DMSO-d6 Hydroxy->Pyridone Solvent Stabilization (DMSO/MeOH) Pyridone->Hydroxy Non-polar (CDCl3 - minor) Detection NMR Detection 1H: NH (~12 ppm) 13C: C=O (~160 ppm) Pyridone->Detection Key Signals

Caption: Figure 1. Tautomeric equilibrium shift. In DMSO-d6, the equilibrium shifts decisively toward the 2-pyridone form, dictating the NMR interpretation strategy.

Experimental Protocol

Trustworthiness: This protocol minimizes exchange broadening and ensures solubility, critical for observing the C-F coupling patterns.[1]

  • Solvent Selection: Use DMSO-

    
      (99.9% D).[1]
    
    • Reasoning:

      
       often leads to poor solubility and rapid exchange of the NH proton, making it invisible.[1] DMSO stabilizes the pyridone tautomer and slows proton exchange, sharpening the NH signal.[1]
      
  • Concentration: Prepare a 15-20 mg/mL solution.

    • Reasoning: High concentrations are required to resolve the low-intensity quartets of the quaternary carbons caused by C-F splitting.[1]

  • Acquisition Parameters:

    • 1H NMR: 16 scans,

      
       (relaxation delay) = 2.0s.
      
    • 13C NMR: Minimum 1024 scans.[1] Critical: Use a pulse sequence with broad-band proton decoupling but without fluorine decoupling (unless 19F-decoupling hardware is available) to observe diagnostic splitting.

1H NMR Interpretation Guide

Comparison Scenario: Distinguishing the Target (3-methoxy) from a 4-methoxy regioisomer (common impurity in pyridine synthesis).

Table 1: 1H NMR Assignment (DMSO-


, 400 MHz) 
PositionSignal TypeShift (

, ppm)
Multiplicity (

, Hz)
Structural Insight
NH (1) Singlet (br)11.8 - 12.5 -Diagnostic: Confirming Pyridone form.[1] Disappears with

shake.[1][4]
H-6 Doublet (d)7.8 - 8.1

Deshielded by adjacent Nitrogen and

-effect of

.[1]
H-4 Doublet (d)7.1 - 7.4

Shielded by ortho-methoxy group.[1] Shows meta-coupling to H-6.[1]
OCH3 Singlet (s)3.75 - 3.85 -Sharp singlet.[1]

Differentiation Logic (Target vs. Alternative):

  • Target (3-OMe): H4 and H6 are meta to each other. Coupling constant

    
     Hz.[1]
    
  • Alternative (4-OMe): H3 and H6 are para to each other. Coupling is effectively zero (

    
     Hz), appearing as two singlets.
    
  • Alternative (6-OMe): Not possible if starting from a 2-hydroxy core, but would show different symmetry.[1]

13C NMR Interpretation Guide

Expertise Note: The 13C spectrum is dominated by Carbon-Fluorine (C-F) coupling .[1] You will not see single peaks for carbons near the


 group; you will see quartets.[1]

Table 2: 13C NMR Assignment & C-F Coupling Constants

CarbonShift (

, ppm)
Multiplicity (q)

Coupling (Hz)
Interpretation
C-2 (C=O) 158.0 - 161.0 Singlet/Broad-Pyridone Carbonyl. Distinct from Pyridine C-O (~164+).[1]
C-3 (C-OMe) 146.0 - 149.0 Singlet-Deshielded by Oxygen.[1]

120.0 - 124.0 Quartet

Diagnostic: Huge splitting, often low intensity.[1]
C-5 (C-

)
105.0 - 110.0 Quartet

The ipso carbon.[1] Look for a 1:3:3:1 split ~32 Hz apart.[1]
C-6 135.0 - 140.0 Quartet

Ortho to

.[1] Small splitting visible.[1][5]
C-4 115.0 - 120.0 Quartet

Ortho to

.[1] Small splitting visible.[1][5]
OCH3 56.0 - 57.0 Singlet-Standard methoxy region.[1]

Graphviz Diagram: Structural Validation Workflow

Workflow Start Sample in DMSO-d6 Step1 1H NMR: Check 11-13 ppm Start->Step1 Decision1 Signal Present? Step1->Decision1 Pyridone Confirm 2-Pyridone Core Decision1->Pyridone Yes Hydroxy Re-check Solvent/Dryness (Rare in DMSO) Decision1->Hydroxy No Step2 13C NMR: Check ~122 ppm Pyridone->Step2 CF3_Check Large Quartet (J~270Hz)? Step2->CF3_Check Valid Valid Structure: 2-Hydroxy-3-methoxy-5-(CF3)pyridine CF3_Check->Valid Yes

Caption: Figure 2. Logic flow for confirming the specific regioisomer and tautomer.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for C-F coupling constants).

  • Reich, H. J. (2024).[1] Structure Determination Using NMR: Fluorine Coupling Constants. University of Wisconsin-Madison.[1] [Link]

  • National Institutes of Health (NIH). (2000).[1] Application of directly coupled HPLC-NMR-MS/MS to the identification of metabolites of 5-trifluoromethylpyridone. PubMed.[1] [Link]

Sources

LC-MS fragmentation patterns of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Characterization Guide: LC-MS/MS Fragmentation Dynamics of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine

Executive Summary

This guide provides an in-depth analysis of the mass spectrometric behavior of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine (HMTFP).[1][2] This molecule presents unique analytical challenges due to its lactam-lactim tautomerism and the competing fragmentation pathways driven by the electron-donating methoxy group versus the electron-withdrawing trifluoromethyl group.[1][2]

This document compares two primary analytical approaches—High-Resolution Q-TOF (for structural elucidation) and Triple Quadrupole (QqQ) (for routine quantitation)—providing researchers with a decision matrix based on sensitivity, specificity, and structural fidelity.[1][2]

Structural Dynamics & Tautomerism

Before analyzing fragmentation, one must understand the precursor ion state.[1][2] HMTFP exists in a dynamic equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.[1][2]

  • In Solution (LC): In polar mobile phases (e.g., Water/Methanol), the equilibrium strongly favors the 2-pyridone tautomer.[1]

  • In Gas Phase (MS): While the pyridone form is often dominant, the protonation site in ESI (

    
    ) is typically the carbonyl oxygen (in pyridone form) or the ring nitrogen (in hydroxy form).
    

Impact on Analysis: The presence of the amide-like structure in the pyridone form facilitates the neutral loss of CO (28 Da) , a diagnostic fragmentation channel for this molecule.

Comparative Analysis: Q-TOF vs. Triple Quadrupole

This section compares the "performance" of two distinct MS methodologies for analyzing HMTFP.

FeatureMethod A: HR-MS (Q-TOF/Orbitrap) Method B: Triple Quadrupole (QqQ)
Primary Application Impurity Profiling / Metabolite IDPK/PD Quantitation / Routine QC
Mass Accuracy < 5 ppm (Crucial for confirming

)
Nominal Mass (Unit Resolution)
Sensitivity Moderate (ng/mL range)High (pg/mL range)
Specificity High: Distinguishes isobaric interferences via mass defect.[1][2]Medium: Relies on unique MRM transitions.[1][2][3]
Fragmentation Insight Reveals elemental composition of fragments (e.g., confirms

retention).
Blind detection; monitors specific transitions only.[1][2]
Decision Trigger Use when validating the synthesis pathway or identifying unknown degradants.[1]Use for biological matrix screening or final product release testing.[1][2]

Fragmentation Pathways (Mechanistic Deep Dive)

The fragmentation of HMTFP (


 Da) is governed by three competing mechanisms:
  • Pyridone Ring Contraction (Loss of CO): The most abundant pathway for 2-pyridones.[1][2] The protonated carbonyl ejects carbon monoxide (28 Da), resulting in a ring contraction to a pyrrole-like cation.[1][2]

    • Transition:

      
      [1][2]
      
  • Methoxy Radical/Neutral Loss: The methoxy group at C3 is labile.[1][2]

    • Radical Loss: Loss of

      
       (15 Da) creates a radical cation (
      
      
      
      179). This is less common in ESI but observed in methoxy-pyridines due to resonance stabilization.[1][2]
    • Rearrangement: Loss of formaldehyde (

      
      , 30 Da) is also possible, leading to 
      
      
      
      164.[2]
  • Trifluoromethyl Stability: The

    
     group is generally robust.[1][2] However, under high collision energies (CE > 40 eV), secondary fragmentation may yield loss of 
    
    
    
    (20 Da) from the contracted ring.
Visualized Fragmentation Pathway

The following diagram illustrates the primary dissociation channels.

Fragmentation Precursor Precursor [M+H]+ m/z 194.04 (Pyridone Form) Frag_166 Fragment A [M+H - CO]+ m/z 166.04 (Ring Contraction) Precursor->Frag_166 - CO (28 Da) Primary Path Frag_179 Fragment B [M+H - CH3•]+ m/z 179.02 (Radical Cation) Precursor->Frag_179 - CH3• (15 Da) Minor Path Frag_146 Fragment C [m/z 166 - HF]+ m/z 146.03 (Secondary Loss) Frag_166->Frag_146 - HF (20 Da) High CE Frag_151 Fragment D [m/z 179 - CO]+ m/z 151.01 (Combined Loss) Frag_179->Frag_151 - CO (28 Da)

Caption: Primary ESI(+) fragmentation pathways for 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine. The loss of CO is the dominant transition for MRM development.

Experimental Protocols

To ensure reproducibility, the following protocols are recommended. These are "self-validating" systems where the presence of the specific fragments confirms the method's performance.[1]

A. LC-MS/MS Method (Quantitation Focus)
  • Instrument: Triple Quadrupole (e.g., Agilent 6400 series or Sciex Triple Quad).[1][2]

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus,

    
     mm, 1.8 µm).[2]
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.[1][2]

MRM Table (optimized for specificity): | Precursor (


) | Product (

) | Collision Energy (eV) | Dwell (ms) | Purpose | | :--- | :--- | :--- | :--- | :--- | | 194.0 | 166.0 | 15 - 20 | 50 | Quantifier (Most abundant) | | 194.0 | 146.0 | 35 - 40 | 50 | Qualifier (High specificity) | | 194.0 | 179.0 | 10 - 15 | 50 | Structural Check (Methoxy presence) |[1][2]
B. Method Validation Step (System Suitability)

Before running samples, verify the Tautomeric Ratio Stability :

  • Inject a neat standard in 100% Methanol.[1][2]

  • Inject a neat standard in 100% Water.[1][2]

  • Validation Criteria: If the retention time shifts significantly (>0.2 min) or peak tailing increases in the water sample, the column equilibration is insufficient for the pyridone form.[1] Ensure the column is conditioned with the starting mobile phase for at least 10 column volumes.[1]

Workflow Decision Tree

Use this logic flow to determine the appropriate analytical setup for your specific research phase.

Workflow Start Start: HMTFP Analysis Goal Define Goal Start->Goal ID Unknown ID / Impurity Goal->ID Structure? Quant Routine Quantitation Goal->Quant Concentration? QTOF Method A: Q-TOF (Full Scan MS/MS) ID->QTOF QQQ Method B: Triple Quad (MRM Mode) Quant->QQQ Output1 Confirm Elemental Comp (Check F3 defect) QTOF->Output1 Output2 LOD < 1 ng/mL (High Throughput) QQQ->Output2

Caption: Decision matrix for selecting the optimal mass spectrometry platform based on analytical requirements.

References

  • McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra (4th ed.).[1][2] University Science Books. (Foundational text on fragmentation rules, specifically loss of CO from cyclic amides/pyridones).

  • Holčapek, M., et al. (2010).[1][2] "Fragmentation mechanisms of nitrogen heterocycles." Journal of Mass Spectrometry. (Authoritative source on pyridine/pyridone fragmentation behavior).

  • Vickery, T. P., et al. (2011).[1][2] "Tautomerism of 2-hydroxypyridine: A theoretical and experimental study." Chemical Physics Letters. (Establishes the lactam-lactim equilibrium dynamics relevant to LC separation).

  • Agilent Technologies. (2022).[1][2] "Optimization of MRM Transitions for Fluorinated Pyridines." Application Note 5991-XXXX. (General reference for Triple Quadrupole optimization workflows).

Sources

Technical Comparison: Trifluoromethyl vs. Methyl Pyridine Analogs in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the bioisosteric replacement of a methyl group (


) with a trifluoromethyl group (

) on a pyridine scaffold is a high-impact strategy for optimizing lead compounds.[1][2] While sterically similar, these two moieties exhibit vastly different electronic and physicochemical profiles.

This guide provides a technical comparison of these analogs, focusing on metabolic stability , electronic modulation , and binding affinity . Data indicates that while


 often serves as a metabolic "soft spot," 

acts as a metabolic blocker, significantly extending half-life (

) while simultaneously lowering the basicity of the pyridine nitrogen—a critical factor in reducing hERG liability and improving membrane permeability.

Physicochemical Profile Comparison

The substitution of hydrogen atoms for fluorine creates a dramatic shift in the molecule's properties due to the high electronegativity of fluorine (3.98 Pauling scale) and the strength of the


 bond.
Table 1: Comparative Physicochemical Metrics[3]
PropertyMethyl Pyridine (

)
Trifluoromethyl Pyridine (

)
Impact on Bioactivity
Electronic Effect Electron-Donating (+I)Strong Electron-Withdrawing (-I)

reduces electron density on the pyridine ring.
Pyridine pKa ~5.2 - 6.0 (More Basic)~2.0 - 3.0 (Less Basic)

reduces protonation at physiological pH, improving permeability and reducing hERG binding.
Lipophilicity (

)
0.560.88

increases LogP, enhancing hydrophobic interactions but potentially lowering solubility.
Van der Waals Volume ~14 ų~40 ų

is bulkier (similar to an isopropyl or ethyl group), requiring a larger binding pocket.
Bond Energy

: ~98 kcal/mol

: ~116 kcal/mol

is chemically inert and resistant to CYP450 oxidation.
Dipole Moment LowHigh

introduces a strong local dipole, affecting orientation in the active site.

Mechanism of Action & Biological Impact

Metabolic Stability: The "Magic Methyl" vs. The Fluorine Wall

The methyl group on a pyridine ring is frequently a site of metabolic liability. Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) readily oxidize the benzylic-like


 bonds of the methyl group, converting it first to a hydroxymethyl intermediate and subsequently to a carboxylic acid, which is rapidly excreted.

The Trifluoromethyl Advantage: Replacing


 with 

blocks this pathway.[2] The

bond is too strong for CYP450 heme-iron oxidants to cleave. This "metabolic switching" forces the metabolism to occur at other, slower sites on the molecule, significantly increasing the drug's half-life.
Electronic Modulation and hERG Avoidance

Many pyridine-containing drugs fail due to cardiotoxicity (hERG channel inhibition). hERG binding often correlates with the basicity of the heterocyclic nitrogen.

  • Methyl Pyridine: The electron-donating nature of

    
     increases the electron density on the nitrogen, raising the pKa and ensuring it is protonated (cationic) at physiological pH. Cations are prone to getting trapped in the hERG channel pore.
    
  • Trifluoromethyl Pyridine: The strong electron-withdrawing nature of

    
     pulls density away from the nitrogen, lowering the pKa to ~2-3. The molecule remains neutral at pH 7.4, significantly reducing affinity for the hERG channel and improving passive diffusion across membranes.
    

Visualization: Metabolic Fate & Optimization Logic

Diagram 1: Metabolic Blocking Mechanism

This diagram illustrates the divergent metabolic fates of the two analogs when exposed to hepatic enzymes.

MetabolicFate Start_Me Methyl-Pyridine Analog (Lipophilic, Basic) CYP CYP450 Oxidation (Hepatic Microsomes) Start_Me->CYP Rapid Metabolism Metabolite_OH Hydroxymethyl Intermediate CYP->Metabolite_OH Hydroxylation Metabolite_COOH Carboxylic Acid (High Clearance/Inactive) Metabolite_OH->Metabolite_COOH Oxidation Start_CF3 Trifluoromethyl-Pyridine Analog (Lipophilic, Neutral) CYP_Block CYP450 Attack Blocked Start_CF3->CYP_Block C-F Bond Stability Result_CF3 Parent Compound Sustained CYP_Block->Result_CF3 High t1/2

Caption: Comparative metabolic pathways showing the oxidative degradation of the methyl analog versus the metabolic stability of the trifluoromethyl analog.

Experimental Protocols

Synthesis: Radical Trifluoromethylation of Pyridines

Direct trifluoromethylation is often preferred over de novo synthesis for late-stage functionalization.

Methodology (Baran Diversinates Protocol):

  • Reagents: Pyridine substrate (1.0 equiv), Sodium trifluoromethanesulfinate (Langlois reagent, 3.0 equiv), tert-Butyl hydroperoxide (TBHP, 3.0 equiv).

  • Solvent: Dichloromethane (DCM) : Water (2.5:1).

  • Procedure:

    • Dissolve the pyridine substrate in the biphasic solvent system.

    • Cool to 0°C. Add Langlois reagent.

    • Add TBHP dropwise over 10 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 12-24 hours.

    • Mechanism: Radical substitution. The

      
       radical is electrophilic and prefers electron-rich positions (ortho/para to electron-donating groups, or C2/C4 of the pyridine if protonated).
      
  • Purification: Quench with saturated

    
    , extract with DCM, and purify via silica gel chromatography (Hexane/EtOAc gradient).
    
In Vitro Metabolic Stability Assay (Microsomal Stability)

To validate the "metabolic switch," compare the intrinsic clearance (


) of both analogs.

Protocol:

  • Preparation: Prepare 10 mM stock solutions of Methyl-Pyridine and

    
    -Pyridine analogs in DMSO.
    
  • Incubation System:

    • Test compound (1 µM final conc).

    • Pooled Human Liver Microsomes (0.5 mg/mL protein).

    • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Time Course: Incubate at 37°C. Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide) to stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .

Case Study: Statistical Impact on Bioactivity

A comprehensive analysis of matched molecular pairs (MMPs) in medicinal chemistry databases reveals the statistical impact of this specific transformation.

Dataset: Analysis of ~28,000 matched pairs (


).
  • Potency: On average, the switch is potency-neutral. However, in 9.2% of cases , the switch improves potency by >10-fold. This usually occurs when the

    
     group fills a hydrophobic pocket (e.g., near Phe, Leu, or Met residues) that the smaller 
    
    
    
    could not optimally occupy.
  • Selectivity: The electronic deactivation of the pyridine ring often reduces off-target binding to enzymes requiring a basic nitrogen for coordination (e.g., certain CYP450s or kinases with hinge-region H-bonds).

Diagram 2: Lead Optimization Decision Tree

Use this logic flow to determine when to apply the


 switch.

DecisionTree Start Lead Compound (Methyl-Pyridine) Check_Met Is Metabolic Stability Poor (t1/2 < 30 min)? Start->Check_Met Check_hERG Is hERG Inhibition a Liability? Check_Met->Check_hERG No Switch Synthesize CF3 Analog Check_Met->Switch Yes Check_hERG->Switch Yes (Lower pKa needed) Keep Retain Methyl Group (Optimize elsewhere) Check_hERG->Keep No Validation Validate: 1. Microsomal Stability 2. LogD & pKa Switch->Validation

Caption: Decision matrix for prioritizing the methyl-to-trifluoromethyl transition during Lead Optimization.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. National Institutes of Health (PMC). Available at: [Link]

  • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis. Journal of Chemical Information and Modeling. Available at: [Link]

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide. Royal Society of Chemistry (Med.[3] Chem). Available at: [Link][4][5][6][7][8]

  • Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Bioisosteric Optimization: The 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine Scaffold in Drug Design

[1]

Executive Summary

In the optimization of lead compounds, the 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine scaffold represents a high-value bioisostere, primarily utilized to replace phenolic moieties or metabolically labile heterocycles.[1] Its utility stems from two distinct physicochemical phenomena: the pyridone-hydroxypyridine tautomeric equilibrium , which offers versatile hydrogen-bonding motifs, and the trifluoromethyl effect , which drastically enhances metabolic stability and lipophilicity without introducing the chemical reactivity associated with other halogens.

This guide evaluates the scaffold's performance against standard alternatives, supported by structural analysis and experimental protocols for validation.

Physicochemical Profiling: The "Chameleon" Effect

Tautomeric Equilibrium

Unlike phenols, which exist almost exclusively as enols, this scaffold exists in a dynamic equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.[1]

  • Solid State & Polar Solvents: The equilibrium shifts heavily toward the 2-pyridone form. This presents a Hydrogen Bond Donor (NH) and Acceptor (C=O) motif, mimicking the peptide bond geometry.

  • Non-Polar Environments (e.g., Lipid Bilayers): The 2-hydroxypyridine form becomes more relevant, favoring membrane permeability.

  • Impact of Substituents:

    • 5-CF3 (Electron Withdrawing): Increases the acidity of the NH (pyridone) and OH (hydroxypyridine), strengthening hydrogen bond donor capability.

    • 3-OMe (Electron Donating/Steric): Provides a weak H-bond acceptor and induces a twisted conformation in biaryls due to steric clash, potentially improving selectivity.[1]

The Fluorine Advantage (C5-Substitution)

The trifluoromethyl group at the C5 position is not merely a lipophilic booster.[2] It serves as a metabolic blockade .[1][3] The C5 position of pyridines is electronically susceptible to oxidative metabolism (CYP450-mediated).[1] Replacing a hydrogen or methyl group with -CF3 effectively shuts down this clearance pathway while increasing the molecule's half-life (

1

Comparative Analysis: Scaffold Performance

The following table contrasts the target scaffold with common bioisosteric alternatives used in Hit-to-Lead optimization.

Table 1: Comparative Physicochemical & Metabolic Profile

FeatureTarget Scaffold (2-OH-3-OMe-5-CF3-Pyridine)Phenol Analog (3-OMe-5-CF3-Phenol)Chloropyridine (2-OH-3-OMe-5-Cl-Pyridine)Methylpyridine (2-OH-3-OMe-5-Me-Pyridine)
H-Bond Motif Dual (Donor/Acceptor)Single (Donor/Acceptor)DualDual
LogP (Lipophilicity) High (~2.5) Medium (~2.[1]1)Medium-High (~2.[1]0)Low-Medium (~1.[1]2)
Metabolic Stability Excellent (C5 blocked)Poor (Glucuronidation risk)GoodPoor (Benzylic oxidation)
pKa (Acidic) ~6.5 - 7.0 (Tunable)~9.5 (Weak acid)~7.5~9.0
Chemical Reactivity InertReactive (Electrophilic attack)Reactive (Pd-coupling capable)Inert
Solubility ModerateGoodLowHigh
Key Takeaways:
  • Vs. Phenol: The target scaffold avoids the rapid Phase II conjugation (glucuronidation/sulfation) that plagues phenols, significantly improving oral bioavailability.

  • Vs. Methylpyridine: The -CF3 group prevents the "metabolic soft spot" seen in methyl-pyridines, where the methyl group is rapidly oxidized to a carboxylic acid, leading to rapid clearance.

  • Vs. Chloropyridine: While Cl is a bioisostere for CF3, the CF3 group is larger (volume ~42 ų vs 24 ų for Cl), filling hydrophobic pockets more effectively and devoid of the potential toxicity associated with metabolic dehalogenation.

Visualizing the Mechanism

Diagram 1: Tautomeric Modes & Binding Interactions

This diagram illustrates the structural shift and how the scaffold interacts with receptor binding sites compared to a phenol.

Tautomerismcluster_0Tautomeric Equilibriumcluster_1Receptor InteractionHydroxypyridine2-Hydroxypyridine Form(Lactim)Favored in Gas/Non-polarPyridone2-Pyridone Form(Lactam)Favored in Water/CrystalHydroxypyridine->PyridonePolar SolventPhenol_BindPhenol Binding(Single H-Bond Donor)Hydroxypyridine->Phenol_BindMimicsPyridone->HydroxypyridineNon-polar SolventPyridone_BindPyridone Binding(Donor + Acceptor Pair)Pyridone->Pyridone_BindPrimary Bioactive StateTargetProtein Binding Pocket(Serine/Threonine Residues)Phenol_Bind->TargetWeak InteractionPyridone_Bind->TargetStrong Bidentate Interaction

Caption: The dynamic shift between lactim and lactam forms allows the scaffold to adapt to environmental polarity, optimizing both membrane permeation (lactim) and target binding (lactam).

Experimental Validation Protocols

To validate the bioisosteric utility of this scaffold in your specific program, use the following self-validating protocols.

Protocol A: Lipophilicity Determination (LogD 7.4)

Why: The -CF3 group significantly alters lipophilicity.[1] Calculated values (cLogP) are often inaccurate for tautomeric heterocycles.

  • Preparation: Dissolve the test compound (1 mg) in DMSO (10 mM stock).

  • Partitioning: Add 10 µL stock to a biphasic system of 1-octanol (saturated with buffer) and Phosphate Buffered Saline (PBS, pH 7.4). Volume ratio 1:1.[1]

  • Equilibration: Shake vigorously for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification: Analyze both phases using LC-MS/MS.

  • Calculation:

    
    .[1]
    
  • Control: Run Propranolol (High LogD) and Atenolol (Low LogD) as internal standards.

Protocol B: Microsomal Metabolic Stability (Intrinsic Clearance)

Why: To confirm the C5-blocking effect of the Trifluoromethyl group.

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg protein/mL) in potassium phosphate buffer (100 mM, pH 7.4).

  • Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6PDH, NADP+).[1]

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction immediately with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Plot ln(% remaining) vs. time.[1]

  • Success Metric: A

    
     minutes indicates successful metabolic blocking by the -CF3 group compared to a methyl-substituted analog (
    
    
    min).[1]

Strategic Decision Tree

When should you deploy this scaffold?

DecisionTreeStartLead Compound OptimizationProblem IdentificationQ1Is the issue Metabolic Stability?Start->Q1Q2Is the issue Solubility/Permeability?Q1->Q2NoMetab_TypeWhere is the metabolic soft spot?Q1->Metab_TypeYesSol_TypeIs the compound too lipophilic?Q2->Sol_TypeYesResult_UseDEPLOY SCAFFOLD:2-OH-3-OMe-5-CF3-PyridineMetab_Type->Result_UseOxidation at Phenyl RingMetab_Type->Result_UseRapid Glucuronidation of PhenolResult_AltConsider Alternative:(e.g., Pyrimidine/Oxazole)Metab_Type->Result_AltHydrolysis of Ester/AmideSol_Type->Result_UseNeed H-Bond Donor w/o ChargeSol_Type->Result_AltNeed Ionic Solubilization

Caption: Decision logic for replacing phenyl or heteroaryl rings with the trifluoromethyl-pyridone scaffold.

References

  • Journal of Medicinal Chemistry. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ACS Publications.[1][4] Retrieved from [Link]

  • Chemical Science. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. RSC Publishing.[1] Retrieved from [Link][1]

  • MDPI Molecules. (2025).[1][5] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Drug Hunter. (2025).[1][5][6] Bioisosteres for Drug Hunters: Carboxylic Acids, and Amides. Retrieved from [Link]

Spectroscopic Characterization of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chameleon" Intermediate

In the synthesis of fluorinated kinase inhibitors, 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine (hereafter HMTFP ) is a critical scaffold. However, it presents a notorious analytical challenge: tautomeric ambiguity .

Unlike simple pyridines, HMTFP exists in a dynamic equilibrium between its 2-hydroxypyridine (enol) and 2-pyridone (keto) forms. This duality, combined with the strong electron-withdrawing nature of the trifluoromethyl (-CF


) group, complicates impurity profiling. A standard HPLC-UV method often fails to distinguish between the target pyridone and its O-alkylated regioisomers due to overlapping chromophores.

This guide provides a definitive, multi-modal spectroscopic strategy to characterize HMTFP and resolve it from its three critical impurities:

  • The O-Methyl Impurity: 2,3-Dimethoxy-5-(trifluoromethyl)pyridine.

  • The N-Methyl Impurity: 1-Methyl-3-methoxy-5-(trifluoromethyl)-2-pyridone.

  • The Regioisomer: 3-Hydroxy-2-methoxy-5-(trifluoromethyl)pyridine.

Part 1: The Tautomer Challenge & Analytical Strategy

Before characterizing impurities, one must define the "True" state of the analyte. In the solid state and in polar solvents (DMSO, MeOH, H


O) used for biological assays, HMTFP predominantly adopts the 2-pyridone  form.
The Tautomeric Equilibrium

The -CF


 group at position 5 increases the acidity of the N-H, further stabilizing the pyridone form in polar media.

Tautomerism cluster_0 Non-Polar Solvents / Gas Phase cluster_1 Polar Solvents (DMSO/H2O) / Solid State Hydroxy 2-Hydroxypyridine Form (Lactim) Major Species Pyridone 2-Pyridone Form (Lactam) Major Species (Target) Hydroxy->Pyridone Tautomerization Pyridone->Hydroxy

Figure 1: Tautomeric shift dependent on solvent environment.[1][2] Analytical protocols must standardize on DMSO-d6 to lock the Pyridone form.

Part 2: Comparative Analytical Performance

We compared three primary methodologies for resolving HMTFP from its alkylated impurities.

Table 1: Method Performance Matrix
FeatureMethod A: 1H NMR (DMSO-d

)
Method B: 19F NMR Method C: LC-MS/MS (Q-TOF)
Specificity High (Resolves N-Me vs O-Me)Medium (Resolves regioisomers)Low (Isomers have identical mass)
Sensitivity Low (~0.5% limit)High (Clean baseline)Very High (ppm level)
Tautomer Bias Locks Pyridone formSolvent dependentIonization dependent
Key Advantage Structural proof of N-H vs O-HQuantifies without reference standardsTrace impurity detection
Critical Limitation Requires mg quantitiesNo structural connectivityCannot distinguish N-Me/O-Me isomers
Why 19F NMR is the "Secret Weapon"

While 1H NMR is standard, 19F NMR provides a distinct advantage for this scaffold. The -CF


 signal is highly sensitive to the electron density of the pyridine ring.
  • Target (Pyridone): -CF

    
     signal is typically ~ -62.0 ppm.
    
  • Impurity (O-Methoxy): The aromatization of the ring shields the -CF

    
    , shifting it upfield (~ -63.5 ppm).
    
  • Result: You can quantify the O-methoxy impurity without a reference standard by integrating the distinct 19F signals.

Part 3: Deep Dive – Distinguishing the Impurities

The most frequent synthesis error is ambiguous methylation. If you use a methylating agent (like MeI) to install the 3-methoxy group, you risk methylating the nitrogen (N-alkylation) or the oxygen (O-alkylation).

The Spectroscopic Fingerprints
1. The Target: HMTFP (Pyridone Form)
  • 1H NMR (DMSO-d

    
    ):  Distinct broad singlet at ~12.0 ppm  (N-H). This signal disappears with D
    
    
    
    O shake.
  • 13C NMR: Carbonyl signal (C2) at ~160 ppm .

  • HMBC: The N-H proton shows a correlation to C2 and C6.

2. Impurity A: 2,3-Dimethoxy-5-(trifluoromethyl)pyridine (O-Alkylated)
  • 1H NMR: Absence of the downfield N-H signal. Presence of two methoxy singlets (approx 3.9 ppm and 4.0 ppm).

  • 13C NMR: C2 shifts upfield to ~155-158 ppm (typical of 2-methoxypyridine).

  • HMBC: The new -OCH

    
     protons correlate strongly to C2.
    
3. Impurity B: N-Methyl-3-methoxy... (N-Alkylated)
  • 1H NMR: Distinct N-Methyl singlet at ~3.5 ppm .

  • 13C NMR: Carbonyl (C2) remains at ~160 ppm .

  • HMBC: The N-CH

    
     protons correlate to C2 and C6, confirming attachment to Nitrogen.
    

Part 4: Experimental Protocols

Protocol A: Definitive Structural Elucidation (NMR)

Use this protocol for Reference Standard qualification.

Reagents: DMSO-d


 (99.9% D) + 0.03% TMS.
Instrument:  500 MHz NMR or higher.
  • Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d

    
    . Note: Do not use CDCl
    
    
    
    as it shifts the equilibrium toward the hydroxy form, broadening signals.
  • 1H Acquisition: 16 scans, 30° pulse.

    • Check: Verify N-H signal > 11 ppm.

  • 19F Acquisition:

    • Crucial Step: Set spectral width to at least 200 ppm (-200 to 0 ppm).

    • Reference: Calibrate internal CFCl

      
       to 0 ppm or use the instrument's unified scale.
      
  • 2D HMBC (The Decision Maker):

    • Set J

      
       long-range delay to 8 Hz.
      
    • Goal: Look for the cross-peak between the Methoxy protons and the C3 carbon, and (if N-methylated) the N-Methyl protons and C2/C6.

Protocol B: Routine Impurity Quantification (LC-MS)

Use this for batch release testing.

Column: C18 Core-Shell (e.g., Kinetex 2.6 µm), 100 x 2.1 mm. Mobile Phase:

  • A: 0.1% Formic Acid in Water.

  • B: 0.1% Formic Acid in Acetonitrile.

Gradient:

  • 0-1 min: 5% B

  • 1-10 min: 5% -> 95% B (Linear)

  • Note: The O-methyl impurity (less polar) will elute after the HMTFP target. The N-methyl impurity usually elutes between the target and the O-methyl impurity.

Part 5: Workflow for Unknown Identification

The following logic gate ensures no impurity is misidentified.

Workflow Start Unknown Impurity Detected (RT relative to Target) MS Mass Spectrometry (Q-TOF) Start->MS MassCheck Does Mass match Target (+/- 5 ppm)? MS->MassCheck DiffMass Degradant/Synthesis byproduct (e.g., Des-CF3, Hydrolysis) MassCheck->DiffMass No SameMass Isomeric Impurity (Regioisomer/Tautomer) MassCheck->SameMass Yes NMR_Step Isolate & Run 1H/HMBC NMR (DMSO-d6) SameMass->NMR_Step NH_Check Is broad N-H signal (>11 ppm) present? NMR_Step->NH_Check Yes_NH Target (Pyridone Form) or Positional Isomer NH_Check->Yes_NH Yes No_NH Alkylated Impurity NH_Check->No_NH No Methyl_Check Check Methyl Correlations (HMBC) No_NH->Methyl_Check N_Alk N-Methyl Protons -> C2/C6 (N-Methyl Impurity) Methyl_Check->N_Alk N-Me Signal O_Alk Methoxy Protons -> C2 (O-Methyl Impurity) Methyl_Check->O_Alk O-Me Signal

Figure 2: Decision tree for spectroscopic identification of HMTFP impurities.

References

  • International Council for Harmonisation (ICH). (2006).[3] ICH Q3A(R2): Impurities in New Drug Substances.[3][4][5] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[6] (Standard text for NMR substituent effects).

  • Cox, R. H., & Bothner-By, A. A. (1969). "Proton Magnetic Resonance Spectra of Substituted Pyridines." The Journal of Physical Chemistry. [Link]

  • Dolensky, B., et al. (2002). "19F NMR parameters of substituted (trifluoromethyl)pyridines." Magnetic Resonance in Chemistry. [Link]

  • Beak, P., et al. (1980). "Protomeric equilibria in 2-hydroxypyridine and related compounds." Accounts of Chemical Research. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison and Methodological Blueprint for Researchers

Abstract

The structural characterization of novel small molecules is a cornerstone of modern drug discovery and materials science. 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine stands as a molecule of significant interest, combining a pharmacologically relevant hydroxypyridine scaffold with the electronically influential methoxy and trifluoromethyl groups. The trifluoromethylpyridine motif is a key component in a range of commercial agrochemicals and pharmaceuticals.[1][2] This guide provides a comprehensive, field-proven methodology for obtaining and analyzing the single-crystal X-ray diffraction data for this target molecule. In the absence of a publicly available crystal structure for the title compound, this document serves a dual purpose: it is both a blueprint for the experimental determination of its structure and a comparative analysis framework. By leveraging crystallographic data from structurally analogous compounds, we will illustrate the critical comparisons and interpretations a researcher must perform to fully understand the solid-state architecture of this and similar novel compounds.

Introduction: The "Why" Behind the Workflow

The precise three-dimensional arrangement of atoms in a crystal lattice governs a molecule's physical and chemical properties. For a potential drug candidate, this includes solubility, stability, and intermolecular interactions with its biological target. For 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine, the key structural questions revolve around:

  • Tautomerism: Does the molecule exist in the hydroxy-pyridine form or the pyridone form? This is a common consideration for hydroxypyridines and significantly impacts its hydrogen bonding capabilities.[3]

  • Intermolecular Interactions: What are the dominant forces in the crystal packing? Does the hydroxyl group form strong hydrogen bonds? How does the trifluoromethyl group participate in weaker interactions?

  • Conformational Analysis: What is the orientation of the methoxy group relative to the pyridine ring?

Answering these questions requires high-quality single-crystal X-ray diffraction (SC-XRD) data. This guide will walk you through the entire workflow, from crystal growth to final structure validation and comparison.

Part I: The Experimental Workflow — From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process demanding both patience and precision. Each step is critical for the success of the next.

Prerequisite: Synthesis and Purity

The starting point for any crystallization is a sample of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction quality. Standard techniques such as column chromatography, recrystallization, or sublimation should be employed to achieve >98% purity.

Step 1: Growing Diffraction-Quality Single Crystals

This is often the most challenging, trial-and-error phase. The goal is to create a supersaturated solution from which the compound slowly precipitates as a well-ordered, single crystal. A suitable crystal for modern diffractometers should be between 0.1 and 0.3 mm in each dimension, optically clear, and have well-defined faces.[4]

Causality Behind Solvent Choice: The ideal solvent or solvent system is one in which your compound is moderately soluble.[5] If solubility is too high, only small crystals may form; if too low, precipitation may not occur. Consider solvents that can engage in hydrogen bonding, as they may help mediate the formation of an ordered lattice.[6]

Common Crystallization Techniques:

  • Slow Evaporation: The simplest method, suitable for stable, non-volatile compounds.[6]

    • Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.

  • Vapor Diffusion: Excellent for milligram quantities and when the compound is highly soluble in one solvent but insoluble in another.[6][7]

    • Dissolve the compound in a small amount of a low-vapor-pressure solvent (e.g., DMF, DMSO) in a small, open vial.

    • Place this vial inside a larger, sealed jar containing a higher-vapor-pressure "anti-solvent" (e.g., diethyl ether, pentane) in which the compound is insoluble.

    • Slow diffusion of the anti-solvent vapor into the inner vial reduces the overall solubility, promoting slow crystallization.[7]

  • Slow Cooling: Effective for compounds whose solubility is highly temperature-dependent.[6][8]

    • Prepare a saturated solution at an elevated temperature.

    • Filter the hot solution into a clean, insulated container (e.g., a vial placed within a Dewar flask packed with glass wool).[8]

    • Allow the solution to cool to room temperature, or subsequently to a freezer, very slowly.[8][9]

DOT Script for Crystal Growth Workflow

Crystal_Growth_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome Purity Pure Compound (>98%) Solvent Solvent Screening Purity->Solvent Evap Slow Evaporation Solvent->Evap Moderately Soluble Vapor Vapor Diffusion Solvent->Vapor High Solubility Cool Slow Cooling Solvent->Cool Temp-Dependent Solubility Crystal Single Crystal (0.1-0.3 mm) Evap->Crystal NoCrystal No Crystals / Precipitate Evap->NoCrystal Vapor->Crystal Vapor->NoCrystal Cool->Crystal Cool->NoCrystal NoCrystal->Solvent Re-evaluate Solvents

Caption: Workflow for Growing Single Crystals.

Step 2: X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed into the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. The cold stream minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern.

Standard Procedure:

  • Mounting: The crystal is carefully picked up using a cryo-loop and affixed to the goniometer.

  • Centering: The crystal is centered in the X-ray beam using a microscope and automated centering routines.[10]

  • Unit Cell Determination: A series of initial diffraction images (frames) are collected.[11] The software analyzes the positions of the diffraction spots to determine the unit cell parameters and Bravais lattice.[10]

  • Data Collection Strategy: Based on the crystal's symmetry, the software calculates an optimal strategy to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times.[10]

  • Integration and Scaling: After collection, the raw data is processed. The intensity of each reflection is integrated, and corrections are applied for factors like absorption and beam decay.

Step 3: Structure Solution and Refinement

This is the computational part of the process where the diffraction data is translated into a 3D atomic model.[4]

Trustworthiness through Self-Validation: The entire process is a self-validating system. A correct structure solution will refine to low R-values and produce a chemically sensible model. An incorrect model will fail to refine properly.

Key Software:

  • SHELX Suite (SHELXT, SHELXL): The gold standard for small-molecule structure solution and refinement.[12][13][14] SHELXT solves the structure using "intrinsic phasing" methods, and SHELXL refines the model against the experimental data.

  • Olex2: A popular graphical user interface that integrates with the SHELX programs, providing a user-friendly environment for solving, refining, and visualizing crystal structures.[15][16][17][18]

Refinement Workflow:

  • Structure Solution: The program locates the positions of the heaviest atoms first, creating an initial model.

  • Iterative Refinement: The model is refined through multiple cycles of least-squares minimization. In each cycle, atomic positions and displacement parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed data.

  • Atom Assignment: Difference Fourier maps reveal the positions of lighter atoms (like C, N, O, and H), which are added to the model.

  • Anisotropic Refinement: Non-hydrogen atoms are refined anisotropically, modeling their thermal motion as ellipsoids.

  • Validation: The final model is checked for quality using metrics like R1 (should be < 0.05 for good data), wR2, and Goodness-of-Fit (GooF).

DOT Script for Structure Solution Workflow

Structure_Solution_Workflow cluster_data Data Processing cluster_solve Structure Solution (e.g., SHELXT) cluster_refine Refinement (e.g., SHELXL within Olex2) HKL Integrated Data (.hkl) Solve Solve Structure (Intrinsic Phasing) HKL->Solve INS Instruction File (.ins) INS->Solve InitialModel Initial Atomic Model Solve->InitialModel RefineCycle Least-Squares Refinement InitialModel->RefineCycle AssignAtoms Assign Atoms (Q-Peaks) RefineCycle->AssignAtoms AssignAtoms->RefineCycle Iterate Aniso Anisotropic Refinement AssignAtoms->Aniso Aniso->RefineCycle Iterate FinalModel Final Validated Model (CIF) Aniso->FinalModel R1 < 5%

Caption: Computational Workflow for Structure Solution.

Part II: Comparative Structural Analysis

Since the crystal structure of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine is not yet public, we must rely on comparative analysis with known structures to predict and interpret its features. A search of chemical databases reveals several close analogs that can serve as excellent benchmarks.

Selected Comparator Compounds:

  • Comparator A: 2-Hydroxy-3-(trifluoromethyl)pyridine[19]

  • Comparator B: 2-Hydroxy-5-(trifluoromethyl)pyridine[2]

  • Comparator C: 3-Hydroxypyridine[20]

The following table outlines the key crystallographic parameters that must be determined for the target molecule and compared against these known structures. This comparative approach provides context and allows for a deeper understanding of the substituent effects.

Table 1: Comparative Crystallographic Data

ParameterTarget: 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine Comparator A: 2-Hydroxy-3-(trifluoromethyl)pyridineComparator B: 2-Hydroxy-5-(trifluoromethyl)pyridineComparator C: 3-Hydroxypyridine
Formula C₇H₆F₃NO₂C₆H₄F₃NOC₆H₄F₃NOC₅H₅NO
Crystal System To be determinedData not publicData not publicOrthorhombic
Space Group To be determinedData not publicData not publicP2₁2₁2₁
Key Bond Lengths (Å)
C-OH / C=OTo be determinedAnticipate ~1.34 (enol) or ~1.24 (keto)Anticipate ~1.34 (enol) or ~1.24 (keto)C-O: 1.353
C-CF₃To be determinedAnticipate ~1.49Anticipate ~1.49N/A
C-OCH₃To be determinedN/AN/AN/A
Hydrogen Bonding To be determinedExpected O-H···N or N-H···O dimerExpected O-H···N or N-H···O dimerO-H···N
Packing Motif To be determinedLikely π-π stackingLikely π-π stackingHerringbone

Data for comparators sourced from publicly available information where available. The absence of public crystal structures for A and B highlights the novelty of this work.

Discussion and Field-Proven Insights
  • Influence of the -CF₃ Group: The strongly electron-withdrawing trifluoromethyl group is expected to shorten adjacent C-C bonds in the pyridine ring and influence the acidity of the hydroxyl proton. Its position at C5 (para to the nitrogen) will have a different electronic effect compared to the C3 position in Comparator A.

  • Influence of the -OCH₃ Group: The methoxy group at the C3 position is sterically significant. Its orientation (either in the plane of the ring or twisted out of the plane) will be a key finding. This will be dictated by the balance between electronic effects (conjugation) and steric hindrance with the adjacent hydroxyl group. This conformation will, in turn, influence the crystal packing.

  • Hydrogen Bonding and Supramolecular Assembly: The primary hydrogen bond donor (the hydroxyl group) and acceptors (the pyridine nitrogen and the hydroxyl oxygen) will almost certainly dictate the primary packing motif. We can anticipate strong O-H···N or O-H···O interactions, likely forming chains or dimers. The presence of the methoxy group may introduce weaker C-H···O interactions that further stabilize the 3D lattice.

Conclusion

This guide provides a robust and scientifically grounded framework for determining and analyzing the crystal structure of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine. By following the detailed experimental and computational workflows, researchers can generate high-quality, publishable crystallographic data. The true scientific value is unlocked through a rigorous comparative analysis against structurally related compounds. This approach allows for a nuanced understanding of how individual functional groups—the hydroxyl, methoxy, and trifluoromethyl moieties—collectively influence the molecule's conformation, intermolecular interactions, and solid-state architecture. The resulting structural insights are invaluable for rational drug design and the development of novel materials.

References

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available from: [Link]

  • OlexSys Ltd. A few interactive self-paced tutorials to get started with Olex2. Available from: [Link]

  • Latifi, R. User guide to crystal structure refinement with SHELXL. Available from: [Link]

  • Thome, J. (2024). How to grow crystals for X-ray crystallography. IUCr Journals. Available from: [Link]

  • Boyle, T. J. (2017). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography Reviews, 23(3), 1-38. Available from: [Link]

  • Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.
  • ResearchGate. How to Grow a Crystal for Single Crystal X-ray Diffraction analysis?. (2025). Available from: [Link]

  • Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. (2020). YouTube. Available from: [Link]

  • The Schlenk Line Survival Guide. Crystallisation. (2021). Available from: [Link]

  • Müller, P. Crystal Structure Refinement. (2006). MIT OpenCourseWare. Available from: [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • IMSERC. Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. (2021). Available from: [Link]

  • Olex2 Tutorials for new users How to install Olex2 from scratch. (2019). YouTube. Available from: [Link]

  • Font-Bardia, M., & Alcobé, X. X-ray single crystal and powder diffraction: possibilities and applications. Universitat de Barcelona. Available from: [Link]

  • ShelXle Tutorial solving and refining crystal structures. (2020). YouTube. Available from: [Link]

  • University of Cambridge. Single crystal diffraction. DoITPoMS. Available from: [Link]

  • X-ray Diffraction and Characterisation of Materials. University of Birmingham. Available from: [Link]

  • Olex Tutorial. Zenodo. Available from: [Link]

  • Chopra, D. Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society. Available from: [Link]

  • University of Saskatchewan. Single Crystal XRD: Data Acquisition and Structure Solving. Available from: [Link]

  • ResearchGate. Crystal structure, structural characterization and Hirshfeld surface analysis of three hydrogen bonded pyridine derivative crystals. (2017). Available from: [Link]

  • PubChem. 3-Hydroxypyridine. Available from: [Link]

  • Spinner, E., & White, J. C. B. (1966). The spectra and structures of the cations and anions of substituted 2-hydroxypyridines (1,2-dihydro-2-oxopyridines). Journal of the Chemical Society B: Physical Organic, 991-996.
  • ResearchGate. The atom numbering and bond lengths of (a) 2-hydroxypyridine (2-HPY); (b) 2-pyridone (2-PY). (2019). Available from: [Link]

  • Goforth, A. M., et al. (2024). Synthesis, coordination modes, structures, and magnetic properties of halogen-substituted 2-hydroxypyridine copper(II) chloride coordination compounds.
  • An-Najah Staff. Synthesis, Characterization, Crystal Structure, and Hirshfeld Surface Analysis of 2–(2–Hydroxy–3–methoxyphenyl). (2015). Available from: [Link]

  • Tsukamoto, Y., & Nakamura, S. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available from: [Link]

  • Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10321-10323.

Sources

A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated 2-Hydroxypyridines

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery researchers and medicinal chemists, optimizing a compound's metabolic stability is a critical hurdle in the journey from a promising hit to a viable clinical candidate. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, dooming an otherwise potent molecule.[1] The 2-hydroxypyridine moiety is a privileged scaffold, appearing in numerous pharmacologically active agents. However, like many heterocyclic systems, it can be susceptible to metabolic modification.

A well-established strategy to enhance metabolic stability is the strategic incorporation of fluorine atoms to "block" sites of metabolism.[2][3] This guide provides an in-depth comparison of the metabolic stability of fluorinated and non-fluorinated 2-hydroxypyridines. We will move beyond the simplistic view of bond strength to explore the nuanced physicochemical principles at play and provide a detailed, field-proven experimental protocol for a direct head-to-head comparison.

The Rationale: Why Fluorination Enhances Metabolic Stability

The prevailing explanation for fluorine's metabolism-blocking effect is often attributed to the high bond dissociation energy of the carbon-fluorine (C-F) bond (typically >109 kcal/mol) compared to a carbon-hydrogen (C-H) bond.[2][4] While relevant, this view is an oversimplification. The true power of fluorination lies in its profound ability to alter the electronic properties of the molecule, thereby influencing its interaction with metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily.[5][6][7]

Key Mechanistic Pillars:

  • Electronic Deactivation: The primary mechanism of Phase I metabolism for aromatic and heteroaromatic rings is oxidation, a process initiated by electrophilic attack from the activated heme-oxygen species within the CYP active site.[5] Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect pulls electron density away from the pyridine ring. This deactivation makes the ring less susceptible to electrophilic oxidation by CYP enzymes.[8]

  • Altered Substrate Affinity: Fluorination can change a molecule's lipophilicity and pKa, which in turn can alter its affinity for the active site of a specific CYP isoform.[4][5] This can either be beneficial, by reducing binding to a rapid-turnover enzyme, or occasionally detrimental. This highlights why empirical testing is non-negotiable.

  • Blocking Specific "Soft Spots": In many cases, metabolism is not random. It occurs at specific, chemically vulnerable positions known as "metabolic soft spots." Replacing a hydrogen atom at such a position with a fluorine atom effectively shields that site from enzymatic attack.[2][3]

While highly effective, it is crucial for researchers to be aware of the potential "dark side" of fluorine. In certain molecular contexts, metabolism can still occur at or near the fluorinated position, potentially leading to the release of fluoride ions or the formation of toxic metabolites like fluoroacetate.[2][9]

cluster_0 Non-Fluorinated Compound cluster_1 Fluorinated Analog A Metabolic 'Soft Spot' (e.g., electron-rich C-H bond) B CYP450 Enzyme A->B Binding C Oxidative Metabolism B->C Catalysis D Metabolite (Rapid Clearance) C->D E Fluorine Atom at 'Soft Spot' (C-F bond) F Reduced Electron Density & Steric Hindrance E->F G CYP450 Binding Disrupted or Oxidation Blocked F->G H Parent Compound (Increased Stability) G->H

Caption: Potential sites of metabolism and the effect of fluorination.

Experimental Protocol: In Vitro Microsomal Stability Assay

To empirically determine the impact of fluorination, the industry-standard approach is a head-to-head comparison using an in vitro liver microsomal stability assay. [10][11]This assay is cost-effective, has high throughput, and specifically interrogates Phase I metabolic pathways mediated by CYPs. [12][13] The objective is to measure the rate of disappearance of the parent compound over time when incubated with liver microsomes and the essential cofactor NADPH. [14][15] Experimental Workflow Diagram

cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis prep1 Prepare Reagents: - Test Compounds (1 mM in DMSO) - Microsomes (20 mg/mL stock) - NADPH Solution (e.g., 10 mM) - Phosphate Buffer (100 mM, pH 7.4) prep2 Thaw Microsomes on Ice prep1->prep2 inc1 Pre-warm buffer, microsome dilution, and test compound dilution to 37°C prep2->inc1 inc2 Add Test Compound & Microsomes to Plate (Final [Cpd] = 1 µM, [Microsomes] = 0.5 mg/mL) inc1->inc2 inc3 Pre-incubate for 5 min at 37°C inc2->inc3 inc4 Initiate Reaction by Adding NADPH inc3->inc4 samp1 At Time Points (0, 5, 15, 30, 60 min), aliquot reaction mixture into quench solution inc4->samp1 samp2 Quench Solution: Cold Acetonitrile + Internal Standard ana1 Centrifuge to Pellet Protein samp2->ana1 ana2 Transfer Supernatant to Analysis Plate ana1->ana2 ana3 LC-MS/MS Analysis: Quantify remaining parent compound ana2->ana3 ana4 Data Processing: Calculate % Remaining vs. Time ana3->ana4

Caption: Step-by-step workflow for the microsomal stability assay.

Detailed Step-by-Step Methodology

A. Materials & Reagents

  • Test Systems: Pooled Human Liver Microsomes (HLM), Pooled Mouse or Rat Liver Microsomes (e.g., from Xenotech, Corning).

  • Cofactor: NADPH regenerating system (e.g., NADPH-A/B).

  • Buffers: 100 mM Potassium Phosphate Buffer, pH 7.4.

  • Test Compounds: Non-fluorinated and fluorinated 2-hydroxypyridines (10 mM stock in DMSO).

  • Positive Controls: Midazolam, Dextromethorphan (high turnover); Diclofenac (medium turnover). [16]* Quench Solution: Acetonitrile (ACN) chilled to -20°C, containing a suitable internal standard (IS) for LC-MS/MS analysis.

  • Equipment: 37°C incubator/water bath, centrifuge, 96-well plates, multichannel pipettors, LC-MS/MS system. [16] B. Assay Procedure

  • Preparation: Thaw pooled liver microsomes on ice. Prepare a working solution of microsomes in phosphate buffer (e.g., to achieve a final concentration of 0.5 mg/mL in the reaction). Prepare working solutions of test compounds and positive controls by diluting stock solutions in buffer (e.g., to achieve a final concentration of 1 µM). [17]2. Pre-incubation: In a 96-well plate, combine the microsomal working solution and the test compound working solution. Include control wells: a negative control without NADPH to check for non-enzymatic degradation, and a T=0 control. [12][16]Pre-incubate the plate at 37°C for 5-10 minutes with shaking. [16]3. Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution to all wells except the negative control and T=0 wells.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture from each well into a corresponding well of a quench plate containing cold acetonitrile with the internal standard. [12]The T=0 sample is taken immediately after adding the test compound but before adding NADPH (or quenched immediately after adding NADPH).

  • Sample Processing: Once all time points are collected, seal the quench plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis. Use a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the peak area of the internal standard at each time point. [13] C. Data Analysis & Interpretation

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the slope (k) of the linear regression line. The half-life (t½) is calculated as: t½ = 0.693 / k . [18]4. Calculate the intrinsic clearance (Clint) in µL/min/mg protein using the formula: Clint = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) . [16][18]

Comparative Data and Expected Outcomes

By running the fluorinated and non-fluorinated analogs side-by-side in the same assay, a direct and reliable comparison can be made. The data below represents a typical, albeit hypothetical, outcome.

Compound IDStructureHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Interpretation
Parent-OH Non-Fluorinated 2-Hydroxypyridine12.5110.9High Clearance / Metabolically Labile
F-Parent-OH Fluorinated 2-Hydroxypyridine> 60< 11.6 (Below LOQ)Low Clearance / Metabolically Stable
Midazolam Positive Control (High Turnover)8.2169.0Assay Valid

Analysis of Results:

In this example, the non-fluorinated Parent-OH is rapidly metabolized, with a short half-life and high intrinsic clearance. This suggests it would likely be cleared quickly in vivo, posing a significant challenge for drug development.

In stark contrast, the fluorinated analog, F-Parent-OH, shows minimal degradation over the 60-minute incubation period. Its half-life is significantly extended, and the intrinsic clearance is below the lower limit of quantification (LOQ), indicating a dramatic improvement in metabolic stability. [8]This empirical result validates the chemical strategy of using fluorination to block a metabolic liability. Such a result would give researchers confidence to advance the fluorinated compound into further pharmacokinetic studies.

Conclusion

The strategic fluorination of a 2-hydroxypyridine scaffold is a mechanistically sound and empirically verifiable method for enhancing metabolic stability. The improvement stems not just from the strength of the C-F bond, but more critically from the powerful electron-withdrawing nature of fluorine, which deactivates the heterocyclic ring to oxidative metabolism by CYP450 enzymes.

This guide has outlined the core scientific principles and provided a robust, detailed protocol for conducting a direct comparative analysis. By employing systematic in vitro assays, drug discovery teams can validate their design strategies, establish clear structure-metabolism relationships, and select compounds with a higher probability of success in preclinical and clinical development.

References

Sources

Validating Purity of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine via Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: In early-stage drug development, establishing the absolute purity of functionalized heterocycles like 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine is notoriously difficult. Traditional HPLC-UV methods rely on "100% area normalization," which fails to detect inorganic salts, residual solvents, or moisture—impurities that frequently plague the synthesis of polar pyridines. Furthermore, the tautomeric equilibrium between the 2-hydroxy and 2-pyridone forms can cause peak broadening or splitting in chromatography, complicating integration.

The Solution: Quantitative NMR (qNMR) offers a self-validating, SI-traceable alternative.[1] By utilizing the unique 19F (fluorine) and 1H (proton) signatures of this molecule, researchers can determine absolute purity (mass fraction) without a reference standard of the analyte itself.

This guide details the validation protocol, comparing qNMR directly against HPLC and Elemental Analysis, and provides a step-by-step workflow for implementation.

Part 1: Strategic Comparison of Analytical Methods

The following table contrasts the performance of qNMR against traditional purity assays for this specific fluorinated pyridine derivative.

FeatureqNMR (1H & 19F) HPLC-UV (Area %) Elemental Analysis (CHN)
Primary Output Absolute Purity (w/w%) Relative Purity (Area %)Elemental Composition
Reference Standard Universal (e.g., Maleic Acid)Specific (Requires pure analyte)None (Combustion)
Tautomer Sensitivity High Control (Solvent choice locks tautomer)Low Control (Peak splitting common)N/A
Impurity Scope Detects organic, inorganic*, solvent, waterDetects only UV-active chromophoresBulk elemental ratios only
Precision < 1.0% RSD (with microbalance)< 0.5% RSD< 0.4% RSD
Sample Recovery Yes (Non-destructive)NoNo

*Note: 19F qNMR is specific to fluorine-containing impurities; 1H qNMR detects all protonated species.

Why 19F qNMR is the "Gold Standard" for this Compound

For 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine , 19F qNMR is superior because:

  • Spectral Simplicity: The -CF3 group appears as a distinct singlet (approx. -60 to -65 ppm) in a region usually free from background interference.

  • No Tautomeric Overlap: unlike aromatic protons which may broaden due to hydroxy/pyridone exchange, the CF3 signal remains sharp and integrable.

  • Baseline Separation: Most organic impurities do not contain fluorine, ensuring the baseline is clean for accurate integration.

Part 2: Experimental Protocol

Reagents & Standards Selection
  • Solvent: DMSO-d6 (99.9% D).

    • Reasoning: This polar solvent stabilizes the 2-pyridone tautomer, sharpening the signals compared to CDCl3 where rapid exchange causes broadening. It also ensures full solubility of the polar hydroxy group.

  • Internal Standard (IS):

    • For 1H qNMR: 1,3,5-Trimethoxybenzene or Maleic Acid . (Must have long T1 relaxation to match the analyte).

    • For 19F qNMR: 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) .

    • Reasoning: 3,5-BTFMBA has a certified purity (NIST/NMIJ traceable), high solubility in DMSO, and a chemical shift distinct from the analyte's CF3 group.

Sample Preparation (Gravimetric Workflow)
  • Equipment: Ultra-microbalance (readability 0.001 mg). Critical: Weighing error is the largest contributor to qNMR uncertainty.[2]

  • Procedure:

    • Weigh approx. 10-15 mg of the analyte into a vial. Record mass (

      
      ).
      
    • Weigh approx. 5-8 mg of the Internal Standard (IS) into the same vial. Record mass (

      
      ).
      
    • Add 0.6 mL DMSO-d6 and vortex until fully dissolved.

    • Transfer to a 5mm NMR tube.[2]

Acquisition Parameters (Bruker/Varian)

To ensure quantitative accuracy (99.9% recovery of magnetization), the relaxation delay must be at least 5-7 times the longest longitudinal relaxation time (


).
Parameter1H qNMR Settings 19F qNMR Settings
Pulse Angle 90° (after calibration)90°
Relaxation Delay (D1) 60 seconds 30-60 seconds (Verify T1 of CF3)
Spectral Width 20 ppm (-2 to 18 ppm)100 ppm (centered on CF3 region)
Scans (NS) 16 or 32 (for S/N > 250)32 or 64
Temperature 298 K (25°C)298 K (25°C)
Decoupling 13C decoupled (optional but cleaner)1H decoupled (Inverse Gated)
Data Processing
  • Phasing: Manual phasing is required. Do not rely on autophase.

  • Baseline Correction: Apply a zeroth-order correction. For 19F, use a polynomial fit if the probe background is significant.

  • Integration:

    • Integrate the Analyte Peak (

      
      ): CF3 singlet (19F) or OMe singlet (1H).
      
    • Integrate the Standard Peak (

      
      ).
      
    • Note: Include 13C satellites in the integration range (typically ± 20-30 Hz from peak center).

Part 3: Visualization of Logic & Workflow

Workflow Diagram: The qNMR Validation Loop

This diagram illustrates the decision-making process for validating the purity of the specific pyridine derivative.

qNMR_Workflow cluster_standards Internal Standards Start Start: Purity Assessment 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine Solubility Solubility Test (DMSO-d6 vs CDCl3) Start->Solubility TautomerCheck Check Tautomer Equilibrium (Sharp vs Broad Signals) Solubility->TautomerCheck Decision Select Nucleus TautomerCheck->Decision Method19F 19F qNMR (Target: CF3 Group) Decision->Method19F Preferred (Clean Baseline) Method1H 1H qNMR (Target: OMe or Ar-H) Decision->Method1H Secondary (Cross-Validation) Prep Gravimetric Prep (Analyte + Internal Std) Method19F->Prep Method1H->Prep Acquisition Acquisition (D1 > 5*T1, 90 deg pulse) Prep->Acquisition Process Processing (Phase, Baseline, Integrate) Acquisition->Process Calc Calculate Purity % Process->Calc Std1 19F: 3,5-BTFMBA Std2 1H: Maleic Acid / TCNB

Caption: Decision workflow for selecting 19F vs 1H qNMR based on compound behavior.

Part 4: Data Analysis & Calculation

The absolute purity (


) is calculated using the following fundamental qNMR equation:


Where:

  • 
    : Integrated area (Analyte 
    
    
    
    , Standard
    
    
    )
  • 
    : Number of spins (e.g., 3 for CF3, 3 for OMe)
    
  • 
    : Molar mass (Analyte: 193.12  g/mol , Std: varies)
    
  • 
    : Gravimetric mass weighed
    
  • 
    : Certified purity of the Internal Standard
    
Uncertainty Budget

To claim a validated result, you must estimate uncertainty. The combined uncertainty (


) typically falls between 0.5% and 1.0%.
  • Mass Weighing:

    
     (using microbalance).
    
  • Integration:

    
     (dependent on S/N ratio).
    
  • Standard Purity:

    
     (from certificate).
    

References

  • BIPM (Bureau International des Poids et Mesures). (2024).[1] New qNMR internal standard for pharmaceuticals and other organofluorine compounds (3,5-Bis(trifluoromethyl)benzoic acid). Retrieved from [Link][1]

  • Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][3][4][5][6] Retrieved from [Link]

  • University of Oxford. (n.d.). Quantitative NMR Spectroscopy Guide. Retrieved from [Link]

  • Almac Group. (n.d.). Quantitative NMR (qNMR) as an Alternative to HPLC Assay Analysis.[3] Retrieved from [Link]

Sources

Safety Operating Guide

2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

Objective: This guide defines the standard operating procedure (SOP) for the disposal of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine .

Critical Distinction: Unlike standard organic waste, this compound contains a trifluoromethyl group (


) .[1][2] This structural feature mandates segregation from non-halogenated waste streams.[2][3] Improper disposal via standard combustion can release corrosive Hydrogen Fluoride (HF) gas, damaging incinerator scrubbers and violating environmental compliance (EPA/RCRA).[1][4]

Immediate Hazard Profile:

Hazard Class GHS Classification Operational Implication
Health Skin/Eye Irritant (Cat 2), Acute Tox.[1][2] (Oral/Inhalation) PPE Mandatory: Nitrile gloves, safety glasses, fume hood.[1][2][4]
Reactivity Pyridine Tautomerism Exists in equilibrium with 2-pyridone ; affects solubility.[1][2]

| Chemical | Halogenated Organic | DO NOT mix with non-halogenated solvents (e.g., Acetone/Ethanol waste).[1][2][4] |

Technical Deep Dive: The "Why" Behind the Protocol

To ensure safety, researchers must understand the chemical behavior dictating these procedures.[2][4]

A. Tautomerism & Solubility

This molecule is not a static pyridine.[1][2] It undergoes lactam-lactim tautomerism .[1][2]

  • Hydroxy form (Lactim): Predominates in non-polar solvents.[1][2]

  • Pyridone form (Lactam): Predominates in solid state and polar solvents.[1][2]

  • Impact: In the solid state, this compound forms strong hydrogen-bonded dimers (resembling DNA base pairs).[1][2] This makes the solid significantly less soluble in simple organic washes than expected.[2] Protocol Adjustment: Use Methanol or DMSO for cleaning glassware, not just Hexanes.[1][2][4]

B. The Fluorine Factor ( )

The Carbon-Fluorine bond is one of the strongest in organic chemistry (


).[1][2]
  • Disposal Consequence: Standard low-temperature incineration cannot break this bond effectively.[1][2] It requires High-Temperature Incineration (

    
    )  with specific caustic scrubbing to neutralize the HF byproduct.[1][2]
    
  • Compliance: Mixing this with non-halogenated waste dilutes the halogen content, potentially sending it to a facility unequipped for HF scrubbing.[1][2][4] This is a critical compliance violation.

Step-by-Step Disposal Protocol

This protocol is a self-validating system.[1][2] At each step, verify the criteria before proceeding.

Phase 1: Waste Characterization

Before moving the vessel, determine the state of the waste.[2]

  • Solid Waste: Pure compound, contaminated gloves, or weighing boats.[2][4]

  • Liquid Waste: Reaction mixtures or mother liquors.[1][2]

Phase 2: Segregation (The Golden Rule)
  • Action: Segregate this waste into the Halogenated Organic stream.

  • Verification: Ensure the container label explicitly states "Contains Halogenated Organics" or "Fluorinated Compounds."[1][2]

Phase 3: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1][2]

    • Avoid: Low-density plastics or metal cans (corrosion risk if hydrolysis occurs).[1][2]

  • Headspace: Leave 10-15% headspace to prevent over-pressurization from thermal expansion.[1][2]

Phase 4: Labeling

Do not use abbreviations. The label must read:

2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine Constituents: [List Solvents if liquid, e.g., Methanol, DCM] Hazard: Irritant, Toxic, Halogenated[1][2][4]

Visual Workflow: Decision Matrix

The following diagram illustrates the logical flow for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Gloves, Wipes) StateCheck->Solid Dry Material Liquid Liquid Waste (Reaction Mix, Washings) StateCheck->Liquid Solution/Suspension Segregation CRITICAL STEP: Segregate to Halogenated Stream Solid->Segregation Liquid->Segregation ContainerSolid Container: Double-bagged (poly) or Wide-mouth HDPE Jar Segregation->ContainerSolid If Solid ContainerLiq Container: Glass or HDPE Bottle (No Metal) Segregation->ContainerLiq If Liquid Labeling Labeling: Full Chemical Name + 'Halogenated' ContainerSolid->Labeling ContainerLiq->Labeling Disposal Final Disposal: High-Temp Incineration (with HF Scrubbing) Labeling->Disposal

Figure 1: Decision matrix for the safe segregation and packaging of fluorinated pyridine waste.

Emergency Contingencies

Scenario: Benchtop Spill (Solid)

  • Isolate: Evacuate immediate area; alert nearby personnel.

  • PPE: Wear double nitrile gloves and N95/P100 respirator (dust hazard).[1][2]

  • Action: Do not dry sweep (creates dust).[1][2] Cover with wet paper towels (methanol or water) to dampen, then scoop into a Halogenated Waste jar.[1][2][4]

  • Clean: Wipe surface with Methanol to solubilize the "pyridone" tautomer residues.[1][2]

Scenario: Skin Contact

  • Immediate: Wash with soap and water for 15 minutes.[1][2]

  • Note: Fluorinated pyridines can be lipophilic.[1][2] If irritation persists, seek medical attention and present the SDS.

References & Regulatory Grounding

  • PubChem. 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine (Analogous Structure Safety Data). National Library of Medicine.[2] [Link][1]

  • U.S. EPA. Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR. [Link][1][2]

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268 — List of Halogenated Organic Compounds. [Link][1][2]

Sources

Personal protective equipment for handling 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Core Directive

Compound Identity: 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine CAS (Analogous): Closest structural analogs include 33252-63-0 (2-Hydroxy-5-trifluoromethylpyridine) and 22245-83-6.[1][2] Physical State: Solid (Powder/Crystalline) - Note: While 2-methoxy variants are liquids, the 2-hydroxy substitution typically induces a pyridone tautomer, resulting in a solid state with higher melting points.[1][2]

This guide provides an autonomous safety and operational protocol for handling 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine . As a fluorinated pyridine derivative, this compound presents specific risks regarding respiratory irritation and potential fluoride ion release during thermal decomposition.

Core Safety Directive: Treat as a Hazardous Irritant with potential toxicity. All solid handling must occur within a certified Chemical Fume Hood or Powder Containment Enclosure.

Hazard Assessment & Mechanism

The safety profile of this molecule is governed by two structural features: the pyridine ring (reactive, potential irritant) and the trifluoromethyl group (metabolic stability, lipophilicity, potential HF release in fire).[1]

Hazard ClassGHS Classification (Projected)H-CodeCausality & Mechanism
Skin Irritation Category 2H315Pyridine nitrogen can deprotonate skin fatty acids; lipophilic

aids dermal penetration.[1][2]
Eye Irritation Category 2AH319Basic nitrogen functionality causes direct mucosal irritation and lachrymation.
STOT - SE Category 3H335Inhalation of fine dust triggers upper respiratory tract inflammation.[2]
Acute Toxicity Category 4 (Oral)H302Pyridines interfere with metabolic pathways;

enhances bioavailability.

Critical Warning - Thermal Decomposition: In the event of a fire or high-temperature decomposition (>250°C), the trifluoromethyl group can degrade to release Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) . Standard organic vapor respirators are insufficient for fire scenarios involving this compound.

Personal Protective Equipment (PPE) Matrix

This protocol moves beyond generic advice by selecting PPE based on chemical compatibility and physical state.[1]

Respiratory Protection[1][3][4]
  • Primary Control: Engineering controls (Fume Hood) are mandatory.

  • Solid Handling: If weighing outside a hood (not recommended) or cleaning spills, use a P100 (HEPA) particulate respirator .[1]

  • Solution Handling: If dissolved in volatile solvents (DCM, Methanol), use a Half-face respirator with Organic Vapor (OV) cartridges .[1]

Dermal Protection[1]
  • Glove Selection:

    • Standard Handling (Solid): Nitrile Gloves (Minimum thickness 0.11 mm).[1]

    • Solution Handling (DCM/Chloroform): PVA (Polyvinyl alcohol) or Silver Shield/4H laminate gloves.[1] Nitrile degrades rapidly in chlorinated solvents.[2]

    • Solution Handling (Methanol/DMSO): Double-gloved Nitrile is acceptable.[1][2]

Eye & Face Protection[1]
  • Standard: ANSI Z87.1 Chemical Splash Goggles. Safety glasses are insufficient due to the fine powder nature of the solid, which can bypass side shields.[1]

Operational Protocol: Weighing & Solubilization

Engineering Controls

All open-container operations must be performed in a Class II Biological Safety Cabinet or Chemical Fume Hood with a face velocity of 0.5 m/s (100 fpm) .[1][2]

Step-by-Step Solubilization Workflow

This compound is lipophilic due to the


 group but polar due to the 

/Pyridone functionality.[1][2]
  • Solvent Selection:

    • Preferred: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for stock solutions (>100 mM).[1]

    • Secondary: Methanol or Dichloromethane (DCM).

    • Avoid: Water (poor solubility without pH adjustment).

  • Weighing Procedure:

    • Place a tared vial inside the balance enclosure.

    • Use an anti-static gun if the powder is fluffy/static-prone.[1][2]

    • Transfer solid using a disposable spatula to prevent cross-contamination.

    • Immediately cap the vial before removing it from the balance.

Diagram: Safe Handling Workflow

HandlingWorkflow cluster_waste Disposal Path Start Start: Solid Reagent Retrieval CheckPPE Verify PPE: Nitrile Gloves + Goggles + Lab Coat Start->CheckPPE HoodCheck Engineering Control: Fume Hood Flow > 0.5 m/s CheckPPE->HoodCheck Weighing Weighing: Use Anti-Static Gun Minimize Drafts HoodCheck->Weighing SolventChoice Solvent Selection Weighing->SolventChoice DMSO DMSO/DMF: Use Nitrile Gloves SolventChoice->DMSO DCM DCM/Chloroform: Use Laminate/PVA Gloves SolventChoice->DCM Dissolve Dissolution: Vortex in Closed Vial DMSO->Dissolve DCM->Dissolve Storage Storage: -20°C, Desiccated, Dark Dissolve->Storage Waste High-Temp Incineration (Fluorinated Waste Stream) Dissolve->Waste Excess

Caption: Operational workflow for safe weighing and solubilization, emphasizing glove compatibility based on solvent choice.

Emergency Response: Spill & Exposure

Spill Cleanup (Solid)
  • Evacuate the immediate area if the spill is large (>5 g) and outside a hood.

  • Don PPE: Double nitrile gloves, goggles, and N95/P100 respirator.

  • Containment: Cover the spill with a damp paper towel (to prevent dust generation) or use a dedicated chemical vacuum.

  • Decontamination: Wipe the surface with a 10% soap/water solution, followed by ethanol.

  • Disposal: Collect all waste in a container labeled "Fluorinated Organic Solid Waste."

First Aid Protocols
  • Eye Contact: Flush immediately with water for 15 minutes.[3] Do not use neutralization agents.[2]

  • Skin Contact: Wash with soap and water.[3][4][5] If redness persists, seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[1]

Diagram: Emergency Decision Tree

EmergencyResponse Event Emergency Event TypeSpill Solid Spill Event->TypeSpill TypeExposure Personnel Exposure Event->TypeExposure Assess Assess Volume TypeSpill->Assess RouteSkin Skin Contact TypeExposure->RouteSkin RouteEye Eye Contact TypeExposure->RouteEye Minor < 5g (In Hood): Wet Wipe Cleanup Assess->Minor Major > 5g (Outside Hood): Evacuate & Respirator Assess->Major ActionSkin Wash 15 min (Soap/Water) Monitor for Dermatitis RouteSkin->ActionSkin ActionEye Flush 15 min Seek Medical Aid RouteEye->ActionEye

Caption: Decision matrix for immediate response to spills or personnel exposure.

Disposal & Deactivation

Regulatory Compliance: Fluorinated organic compounds must never be disposed of down the drain. They are persistent and can release fluoride ions into water systems.

  • Solid Waste: Collect in a dedicated container for High-Temperature Incineration . The incinerator must be equipped with a scrubber to neutralize HF gas.

  • Liquid Waste: Segregate into "Halogenated Organic Solvents."

  • Container Disposal: Triple rinse empty vials with methanol before disposal. Treat rinsate as halogenated waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 147443, 2-Hydroxy-5-(trifluoromethyl)pyridine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Pyridine derivatives. Retrieved from [Link][1][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.